molecular formula C15H32O B1208083 3,7,11-Trimethyl-1-dodecanol CAS No. 6750-34-1

3,7,11-Trimethyl-1-dodecanol

Cat. No.: B1208083
CAS No.: 6750-34-1
M. Wt: 228.41 g/mol
InChI Key: HDPUXESLSOZSIB-UHFFFAOYSA-N
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Description

3,7,11-trimethyldodecan-1-ol is a fatty alcohol that is 1-dodecanol substituted by methyl groups at positions 3, 7 and 11. Metabolite observed in cancer metabolism. It has a role as a human metabolite and a plant metabolite. It is an alkyl alcohol, a fatty alcohol and a primary alcohol.
3, 7, 11-Trimethyldodecan-1-ol, also known as hexahydrofarnesol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Within the cell, 3, 7, 11-trimethyldodecan-1-ol is primarily located in the cytoplasm.

Properties

IUPAC Name

3,7,11-trimethyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-16H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPUXESLSOZSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880730
Record name 1-dodecanol, 3,7,11-trimethyl-
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Molecular Weight

228.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6750-34-1
Record name 3,7,11-Trimethyl-1-dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6750-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrofarnesol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-dodecanol, 3,7,11-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAHYDROFARNESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66J3UW66VV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,7,11-trimethyldodecan-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,7,11-trimethyl-1-dodecanol, also known as hexahydrofarnesol. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, spectroscopic characterization, biological significance, and practical applications. The structure of this guide is tailored to present the information logically, mirroring the workflow of scientific investigation from synthesis and characterization to application.

Core Chemical Identity and Physicochemical Properties

This compound is a saturated fatty alcohol with the chemical formula C₁₅H₃₂O.[1][2] Its structure consists of a 12-carbon dodecanol backbone with three methyl group substitutions at positions 3, 7, and 11.[1] This branched-chain structure is key to its distinct physical and chemical properties compared to its linear analogue, 1-dodecanol. It is a primary alcohol and is considered a medium-chain fatty alcohol.[2]

The compound is also referred to by several synonyms, including hexahydrofarnesol and farnesanol.[3] Its CAS Registry Number is 6750-34-1.[3][4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. It is important to note that some of these values are estimated and should be considered as such in experimental design.

PropertyValueSource(s)
Molecular Formula C₁₅H₃₂O[1][3][4][5]
Molecular Weight 228.41 g/mol [2][3][5]
IUPAC Name 3,7,11-trimethyldodecan-1-ol[2]
CAS Registry Number 6750-34-1[3][4][5]
Appearance Solid or liquid[2]
Boiling Point 278-279 °C @ 760 mmHg (est.) 127-129 °C @ 3 Torr[3][5]
Density 0.8491 g/cm³ @ 25 °C[3]
Flash Point 122.7 °C (253.0 °F) TCC (est.)[5]
Water Solubility 0.722 mg/L @ 25 °C (est.)[5]
logP (Octanol/Water) 5.975 (est.)[5]
Vapor Pressure 0.000490 mmHg @ 25.00 °C (est.)[5]

Synthesis of this compound

The most direct and common synthetic route to this compound is the catalytic hydrogenation of farnesol.[1] Farnesol is a naturally occurring sesquiterpene alcohol with three carbon-carbon double bonds.[1] The hydrogenation process saturates these double bonds to yield the fully saturated hexahydrofarnesol structure.[1]

Workflow for Synthesis via Catalytic Hydrogenation

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Farnesol Farnesol (Starting Material) Reactor Reaction Vessel Farnesol->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Pressurize Pressurize with H₂ Reactor->Pressurize Charge HeatStir Heat and Stir Pressurize->HeatStir Set conditions Filter Filter to remove catalyst HeatStir->Filter Reaction complete Evaporate Evaporate solvent Filter->Evaporate Purify Purify (e.g., Distillation) Evaporate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of Farnesol

This protocol describes a representative procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is to ensure complete saturation of the double bonds in farnesol while minimizing side reactions.

  • Reactor Preparation: A high-pressure hydrogenation vessel (e.g., a Parr shaker) is charged with farnesol (1 equivalent).

  • Solvent Addition: A suitable solvent such as ethanol or hexane is added to dissolve the farnesol.[1] The choice of solvent is critical; it must solubilize the starting material and be inert under the reaction conditions. Ethanol is often preferred due to its polarity and ability to suspend the catalyst.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is carefully added to the solution.[1] Pd/C is a robust and efficient catalyst for the hydrogenation of alkenes.

  • Hydrogenation Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is then heated (e.g., to 50-70 °C) and agitated vigorously to ensure efficient mass transfer of hydrogen to the catalyst surface. The reaction is monitored by techniques such as TLC or GC-MS until the starting material is fully consumed.

  • Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully vented. The mixture is then filtered through a pad of celite to remove the solid Pd/C catalyst. This step is crucial to prevent contamination of the final product.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.[3]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the key expected absorptions are:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching of the numerous sp³ C-H bonds in the alkyl chain.

  • C-O Stretch: An absorption in the 1050-1150 cm⁻¹ region, indicating the C-O single bond of the primary alcohol.

The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be complex due to the long alkyl chain. However, key signals would include:

    • A triplet around 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).

    • A multiplet around 1.5 ppm for the proton on the chiral carbon at position 3.

    • A complex series of overlapping multiplets between approximately 1.0 and 1.4 ppm for the many CH₂ and CH protons in the backbone.

    • Doublets and singlets between 0.8 and 0.9 ppm for the various methyl groups (at positions 3, 7, 11, and the terminal isopropyl group).

  • ¹³C NMR: The carbon NMR would show distinct signals for each carbon atom in a unique chemical environment. Key expected signals include:

    • A signal around 60-65 ppm for the carbon attached to the hydroxyl group (C1).

    • A series of signals in the upfield region (10-40 ppm) corresponding to the various methyl and methylene carbons of the alkyl chain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely not show a prominent molecular ion peak (M⁺ at m/z 228) due to the facile dehydration of the primary alcohol. Key fragmentation patterns would include:

  • A peak at M-18 (m/z 210) corresponding to the loss of a water molecule.

  • Alpha-cleavage resulting in a fragment at m/z 31 ([CH₂OH]⁺).

  • A series of fragment ions separated by 14 Da (CH₂) corresponding to the cleavage of the alkyl chain.

The NIST Chemistry WebBook indicates the availability of mass spectrum data for this compound.[4][6]

Biological Significance and Applications

While this compound is used in the flavor and fragrance industry, its presence in biological systems is of particular interest to researchers in life sciences and drug development.[5]

Role in Metabolism

This compound has been identified as a metabolite in cancer metabolism.[1][2][7] Its presence in cancer cells suggests a potential role in lipid metabolism pathways that are altered in cancerous states.[1] This makes it a molecule of interest for further investigation as a potential biomarker for cancer research and diagnostics.[1] The specific enzymatic pathways leading to its formation and its downstream effects are still areas of active research.

Natural Occurrence

This fatty alcohol is not just a synthetic compound; it is found in nature. It has been detected in various plants, including neem (Azadirachta indica) and in arid wild plants like Cornulaca monacantha and Indigofera argentea.[1][2][8] Its presence in these species suggests it may play a role in plant defense or other physiological processes.

Potential Therapeutic and Industrial Applications

Given its structure as a fatty alcohol, this compound has several potential applications:

  • Drug Delivery: Its amphiphilic nature could be exploited in the formulation of drug delivery systems.

  • Antimicrobial Research: Ongoing studies are exploring the antimicrobial properties of various fatty alcohols, and this compound could be a candidate for such investigations.[1]

  • Chemical Intermediate: It serves as a versatile intermediate in organic synthesis for the creation of more complex molecules.[1]

  • Cosmetics and Personal Care: It can be used as a lubricant and emulsifier in various formulations.[1]

Applications cluster_bio Biological Relevance cluster_app Potential Applications Core This compound Metabolite Cancer Metabolite / Biomarker Core->Metabolite Natural Natural Product (Plants) Core->Natural DrugDev Drug Delivery / Antimicrobial Core->DrugDev Industry Cosmetics / Lubricants Core->Industry Synthesis Chemical Intermediate Core->Synthesis

Caption: Biological relevance and potential applications of the compound.

Safety and Handling

As a chemical entity used in research, proper safety precautions are mandatory.

  • Hazard Identification: According to some suppliers, this compound is classified with GHS07 pictograms, with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

Conclusion

This compound is a multifaceted branched-chain fatty alcohol with well-defined chemical properties and a straightforward synthetic pathway. Its characterization relies on standard spectroscopic techniques. Beyond its industrial use, its emerging role as a metabolite in cancer and its presence in the natural world open up new avenues for research, particularly in the fields of metabolomics, biomarker discovery, and natural product chemistry. This guide provides the foundational knowledge for scientists to confidently work with and explore the potential of this intriguing molecule.

References

  • PubChem. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • The Good Scents Company. (n.d.). hexahydrofarnesol. Retrieved January 15, 2026, from [Link]

  • NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook, Gas Chromatography. Retrieved January 15, 2026, from [Link]

  • Al-Qthanin, R. N., et al. (2024). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI. Retrieved January 15, 2026, from [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of 3,7,11-trimethyl-1-dodecanol (also known as hexahydrofarnesol). As a naturally occurring saturated terpene alcohol, its unambiguous identification is critical in fields ranging from chemical ecology to industrial quality control.[1][2] This document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation. Each section details not only the interpretation of spectral data but also the underlying principles that make each technique indispensable for solving this molecular puzzle.

Introduction: The Molecular Profile of this compound

This compound is a C15 fatty alcohol with the chemical formula C₁₅H₃₂O.[1][2] It is found in various plants, such as neem (Azadirachta indica), and is also generated as a valuable byproduct during the industrial hydrogenation of farnesene for biofuel applications.[1] Its saturated, branched structure presents a unique analytical challenge that requires a sophisticated and integrated approach for confirmation. Recent research has also identified it as a metabolite in cancer cells, elevating its importance in metabolic studies.[1][2] The accurate determination of its structure is the foundational step for understanding its biological activity, ensuring purity in commercial applications, and synthesizing derivatives for further research.

The Strategic Imperative: An Integrated Spectroscopic Workflow

The elucidation of a chemical structure is not a linear process but a synergistic one, where data from multiple orthogonal techniques are woven together to build an irrefutable molecular portrait.[3] Relying on a single method invites ambiguity. For a molecule like this compound, the core strategy involves a three-pronged attack:

  • Mass Spectrometry (MS): To determine the molecular weight, deduce the elemental formula, and gain initial structural insights from fragmentation patterns.

  • Infrared (IR) Spectroscopy: To rapidly identify key functional groups, providing a crucial piece of the puzzle—in this case, the hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise H-C framework, establishing atom-to-atom connectivity and confirming the final structure.

This integrated workflow creates a self-validating loop where the hypothesis generated from one technique is confirmed or refined by the next.

cluster_0 Structure Elucidation Workflow MS Mass Spectrometry (Molecular Formula & Weight) IR Infrared Spectroscopy (Functional Group ID) MS->IR Suggests C15H32O NMR NMR Spectroscopy (Connectivity & Framework) MS->NMR Provides formula to match NMR data IR->NMR Confirms -OH group Structure Final Structure Confirmed NMR->Structure Definitive Proof

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Deconstructing the Molecule

Core Directive: To establish the molecular mass and formula, and to observe characteristic fragmentation patterns that are indicative of an aliphatic alcohol structure. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for a volatile compound of this nature.[4][5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dilute the purified this compound sample in a high-purity volatile solvent (e.g., hexane or dichloromethane).

  • Injection: Employ a liquid injection technique, such as cool on-column injection, to minimize thermal degradation that can occur with headspace analysis of terpenes and alcohols.[4]

  • GC Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any residual solvent or impurities based on boiling point.

  • Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV. EI is a hard ionization technique that induces reproducible fragmentation, which is essential for structural analysis.

  • Detection: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragment ions.

Data Interpretation & Expected Results
  • Molecular Ion (M⁺•): The molecular formula C₁₅H₃₂O corresponds to a monoisotopic mass of 228.2453. A high-resolution mass spectrometer (HRMS) would confirm this elemental composition. A low-resolution instrument will show a nominal mass peak at m/z 228 .[2][6][7]

  • Key Fragmentation Pathways: Alcohols undergo two primary fragmentation pathways in EI-MS: dehydration and alpha-cleavage.[8][9]

    • Dehydration: The loss of a water molecule is a hallmark of alcohols, resulting in an [M-18]⁺• peak. This is often a prominent peak in the spectrum.

    • Alpha-Cleavage: This involves the cleavage of the C1-C2 bond, which is alpha to the oxygen atom. For a primary alcohol, this is a highly favorable fragmentation that results in a resonance-stabilized oxonium ion.[9]

Expected m/zFragment IonInterpretation
228[C₁₅H₃₂O]⁺•Molecular Ion (M⁺•)
210[C₁₅H₃₀]⁺•Dehydration Peak ([M-H₂O]⁺•)
43, 57, 71...[C₃H₇]⁺, [C₄H₉]⁺, etc.Standard aliphatic chain fragmentation (loss of alkyl radicals).
31[CH₂OH]⁺Not expected. A peak at m/z 31 is characteristic of a simple primary alcohol via alpha-cleavage.[9] Its absence would suggest a more complex structure where this fragmentation is not favored or the resulting fragment is not the base peak. The branching at C3 hinders this simple cleavage.

The fragmentation pattern will be complex due to the branched alkyl chain, but the presence of a peak at m/z 210 is strong evidence for an alcohol of mass 228.

Infrared Spectroscopy: Identifying the Key Functional Group

Core Directive: To rapidly and unequivocally confirm the presence of the hydroxyl (-OH) functional group.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation & Expected Results

The IR spectrum of an alcohol is dominated by two characteristic absorptions.[8][10]

Wavenumber (cm⁻¹)VibrationAppearanceSignificance
~3350O-H StretchStrong, very broadDefinitive evidence of a hydrogen-bonded -OH group. The broadness is due to the varying strengths of intermolecular hydrogen bonds in the liquid sample.[11]
~2950-2850C-H StretchStrong, sharpConfirms the aliphatic (sp³ C-H) nature of the molecule.
~1058C-O StretchStrongCharacteristic of a primary alcohol (R-CH₂-OH).[10]

The presence of the intense, broad O-H band is the most critical piece of information derived from the IR spectrum.

NMR Spectroscopy: Assembling the Molecular Blueprint

Core Directive: To provide the complete and unambiguous carbon-hydrogen framework. A suite of 1D and 2D NMR experiments is required to solve the structure definitively.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

  • Data Acquisition: Perform the following sequence of experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

Data Interpretation & Structure Assembly

A. ¹H and ¹³C NMR - The Parts List

  • ¹³C NMR: The first step is to count the carbon signals. Due to the molecule's asymmetry, we expect to see 15 distinct carbon signals . The carbon attached to the oxygen (C1) will be the most downfield of the aliphatic signals, typically in the 60-70 ppm range.[8]

  • ¹H NMR: The proton spectrum provides information on the chemical environment, number, and neighbors of each proton.

    • Integration: The total integral of the spectrum should correspond to 32 protons.

    • Chemical Shifts: Key signals include the methylene protons next to the hydroxyl group (-CH₂OH) which will appear as a triplet around 3.6 ppm .[8][12] The numerous methyl groups will appear as doublets or singlets in the upfield region (~0.8-1.2 ppm). The remaining -CH₂- and -CH- protons will create a complex, overlapping region between ~1.0-1.6 ppm.

B. 2D NMR - The Assembly Instructions

2D NMR is essential for connecting the individual signals into a coherent structure.

  • HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of every CH, CH₂, and CH₃ group.

  • COSY: This experiment reveals proton-proton couplings, typically over two or three bonds (¹H-¹H J-coupling). It is used to "walk" along the carbon chain by identifying adjacent protons. For example, the triplet at ~3.6 ppm (H1) will show a correlation to the multiplet for the H2 protons.

  • HMBC: This is arguably the most powerful experiment for this problem. It shows correlations between protons and carbons over two or three bonds. This allows us to connect the molecular "fragments" identified by COSY, especially across non-protonated (quaternary) carbons or heteroatoms.

cluster_hmbc Key HMBC Correlations mol H1_Me H on C15-Me C3 C3 H1_Me->C3 C2 C2 H1_Me->C2 C4 C4 H1_Me->C4 H_C7_Me H on C7-Me C6 C6 H_C7_Me->C6 C7 C7 H_C7_Me->C7 C8 C8 H_C7_Me->C8

Caption: Key HMBC correlations confirming methyl group positions.

Putting It All Together (An Example):

  • Identify the Termini: The triplet at ~3.6 ppm (H1) is the start of one end of the chain (-CH₂OH). The isopropyl group at the other end will be identified by a septet (H11) coupled to two distinct methyl doublets (H12 and H13).

  • Connect with COSY: Starting from H1, COSY correlations will connect H1 -> H2 -> H3.

  • Position the First Branch: The methyl protons at C3 (a doublet, H14) will show no COSY correlation to H1 or H2, but a strong HMBC correlation to C2, C3, and C4. This definitively places the first methyl group at the C3 position.

  • Bridge the Chains: Continue using COSY to connect the chain (H3 -> H4 -> H5 -> H6 -> H7...). The methyl group at C7 and the isopropyl group at C11 are placed using the same HMBC logic, connecting all fragments into the final structure of this compound.

ExperimentQuestion Answered
MS What is the molecular weight and formula? (C₁₅H₃₂O)
IR What is the primary functional group? (-OH)
¹³C NMR How many unique carbons are there? (15)
¹H NMR What are the different types of proton environments?
HSQC Which proton is attached to which carbon?
COSY Which protons are adjacent to each other?
HMBC How are the adjacent fragments connected?

Conclusion

The structure elucidation of this compound serves as a prime example of the modern, multi-technique approach to chemical analysis. While mass spectrometry and infrared spectroscopy provide rapid and vital preliminary data regarding molecular formula and functional groups, they lack the resolving power to define the complex isomeric structure. The definitive and unambiguous assignment relies on the detailed correlational data provided by a suite of 1D and 2D NMR experiments. By strategically integrating these methods, we create a self-validating workflow that moves from a general molecular description to a precise, atom-by-atom structural confirmation, a process that is fundamental to progress in chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

  • Terpene Belt Farms. (2025, May 30). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Retrieved from [Link]

  • Shreve, O. D., et al. (1951). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 23(2), 277–282. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2024). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

Sources

The Occurrence and Isolation of 3,7,11-Trimethyl-1-dodecanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the natural sources, biosynthesis, and extraction of 3,7,11-Trimethyl-1-dodecanol, a saturated sesquiterpenoid alcohol. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to offer both foundational understanding and practical methodologies for the isolation and study of this compound.

Introduction to this compound

This compound, also known as hexahydrofarnesol, is a 15-carbon branched-chain fatty alcohol with the chemical formula C₁₅H₃₂O.[1] Its structure is characterized by a dodecanol backbone with methyl groups at positions 3, 7, and 11.[1] This saturated alcohol is a derivative of the widely distributed sesquiterpene alcohol, farnesol. While farnesol is known for a range of biological activities, including antimicrobial, antitumor, and antioxidant effects, this compound is emerging as a compound of interest in its own right, with observed roles as a plant and human metabolite.[1][2] Notably, it has been identified in cancer metabolism studies, suggesting potential significance in biomedical research.[1]

Natural Sources of this compound

This compound has been identified in a variety of plant species, indicating a widespread, albeit often minor, presence in the plant kingdom. The accumulation of this compound can be specific to certain lineages or related to particular physiological or environmental conditions.

Table 1: Documented Natural Sources of this compound

Plant SpeciesFamilyCommon NameReference(s)
Azadirachta indicaMeliaceaeNeem[1]
Cornulaca monacanthaAmaranthaceae
Indigofera argenteaFabaceae
Justicia insularisAcanthaceae

The presence of this compound in these diverse plant species suggests that the biosynthetic machinery for its production is not narrowly restricted. Further research is likely to expand this list of natural sources.

Biosynthesis: From Farnesyl Pyrophosphate to a Saturated Alcohol

The biosynthesis of this compound is rooted in the well-established terpenoid biosynthesis pathway. Sesquiterpenoids, which are 15-carbon compounds, are derived from farnesyl pyrophosphate (FPP).[3]

The initial steps of this pathway involve the condensation of isoprene units (dimethylallyl diphosphate and isopentenyl diphosphate) to form geranyl pyrophosphate (GPP), which is then further condensed with another isopentenyl diphosphate molecule to yield FPP.[3] FPP serves as a crucial branch point for the synthesis of a vast array of sesquiterpenoids.

The formation of this compound from FPP is a multi-step process that likely involves the dephosphorylation of FPP to farnesol, followed by the complete reduction of the three double bonds in the farnesol backbone.

Biosynthesis_Pathway cluster_0 Isoprenoid Pathway cluster_1 Sesquiterpenoid Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Farnesol Farnesol FPP->Farnesol Farnesyl Pyrophosphatase TMD This compound Farnesol->TMD Reduction (Saturation)

Figure 1: Proposed biosynthetic pathway of this compound.

While the enzymes responsible for the dephosphorylation of FPP to farnesol (farnesyl pyrophosphatases) have been studied, the specific reductases that catalyze the saturation of farnesol to this compound in these plant species have not yet been fully characterized. This represents a promising area for future biochemical and genetic research.

Extraction and Isolation: A Step-by-Step Protocol

The isolation of this compound from its natural sources requires a systematic approach involving extraction, fractionation, and purification. The following protocol is a generalized methodology derived from techniques used for the isolation of terpenoids and other phytochemicals from the identified plant sources.[4] It is crucial to optimize these steps for each specific plant matrix.

Sample Preparation
  • Collection and Drying: Collect fresh plant material (e.g., leaves of Azadirachta indica or aerial parts of Cornulaca monacantha).

  • Grinding: Once dried, grind the plant material into a fine powder to increase the surface area for efficient extraction.

Solvent Extraction

The choice of solvent is critical for the selective extraction of this compound. Given its relatively nonpolar nature, a solvent of medium polarity or a sequential extraction with solvents of increasing polarity is recommended.

  • Initial Extraction: Macerate the powdered plant material in methanol or ethanol at room temperature for 48-72 hours with occasional agitation. This will extract a broad range of compounds.

  • Solvent Removal: Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

Fractionation aims to separate the components of the crude extract based on their polarity.

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanolic/ethanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This compound is expected to be enriched in the less polar fractions (n-hexane and dichloromethane).

  • Solvent Evaporation: Evaporate the solvent from each fraction to obtain fractionated extracts.

Chromatographic Purification

Column chromatography is a key step for the purification of the target compound.

  • Column Preparation: Pack a glass column with silica gel as the stationary phase, using a nonpolar solvent like n-hexane as the slurry.

  • Sample Loading: Dissolve the n-hexane or dichloromethane fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually introducing ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling of Fractions: Combine the fractions that show a spot corresponding to the expected Rf value of this compound.

Final Purification and Identification
  • Preparative TLC or HPLC: For final purification, the pooled fractions can be subjected to preparative TLC or High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The structure of the purified compound should be confirmed using spectroscopic techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for detailed structural analysis.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

Extraction_Workflow Start Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction Partitioning->Hexane_Fraction DCM_Fraction Dichloromethane Fraction Partitioning->DCM_Fraction EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Aqueous_Fraction Aqueous Fraction Partitioning->Aqueous_Fraction Column_Chromatography Column Chromatography (Silica Gel) Hexane_Fraction->Column_Chromatography DCM_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Compound Purified this compound Fraction_Collection->Purified_Compound Structural_Elucidation Structural Elucidation (GC-MS, NMR, FTIR) Purified_Compound->Structural_Elucidation

Figure 2: A generalized workflow for the extraction and isolation of this compound.

Biological Activities and Potential Applications

While research on the specific biological activities of this compound is still in its early stages, the known activities of its precursor, farnesol, provide a strong rationale for further investigation. Farnesol has demonstrated a wide range of pharmacological properties, including:

  • Antimicrobial activity: Effective against various bacteria and fungi.[2][5]

  • Antitumor effects: Shown to induce apoptosis in cancer cells.[2][6]

  • Antioxidant properties: Capable of scavenging free radicals.[2][5]

The structural similarity of this compound to farnesol suggests that it may possess similar or related biological activities. Its identification as a metabolite in cancer cells warrants further investigation into its role in cancer biology.[1] Additionally, related compounds have been explored as insect growth regulators, indicating a potential application in agriculture.

Conclusion

This compound is a naturally occurring saturated sesquiterpenoid alcohol with a growing significance in phytochemical and biomedical research. This guide has provided a comprehensive overview of its known natural sources, a plausible biosynthetic pathway, and a detailed, adaptable protocol for its extraction and isolation. The exploration of its biological activities is a promising frontier, with potential applications in drug development and other industries. The methodologies and information presented herein are intended to serve as a valuable resource for scientists dedicated to advancing our understanding of this intriguing natural compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). hexahydrofarnesol 1-dodecanol, 3,7,11-trimethyl-. Retrieved January 22, 2026, from [Link]

  • Saleh, H. M., et al. (2024). Cornulacin: a new isoflavone from Cornulaca monacantha and its isolation, structure elucidation and cytotoxicity through EGFR-mediated apoptosis. RSC Advances, 14(1), 1-12. [Link]

  • Siddiqui, B. S., et al. (2004). Two new triterpenoids from Azadirachta indica and their insecticidal activity. Journal of natural products, 67(2), 254–257. [Link]

  • Afolayan, A. J., & Ashafa, A. O. T. (2020). Characterization of (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-Trien-1-Ol with Antioxidant and Antimicrobial Potentials from Euclea Crispa (Thunb.) Leaves. Plants, 9(12), 1735. [Link]

  • Jo, W. S., et al. (2012). Molecular Mechanisms involved in Farnesol-Induced Apoptosis. Journal of life science, 22(7), 945–951. [Link]

  • Delmondes, G. A., et al. (2020). Pharmacological applications of farnesol (C15H26O): a patent review. Expert opinion on therapeutic patents, 30(5), 349–360. [Link]

  • Zhang, Y., et al. (2022). Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review. Journal of Fungi, 8(5), 486. [Link]

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An In-Depth Technical Guide to 3,7,11-Trimethyl-1-dodecanol (Hexahydrofarnesol)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6750-34-1

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fatty Alcohol

3,7,11-Trimethyl-1-dodecanol, also known by its common name hexahydrofarnesol, is a saturated fatty alcohol with a branched-chain structure.[1][2][3] This C15 isoprenoid alcohol is the fully hydrogenated derivative of the naturally occurring sesquiterpene alcohol, farnesol.[4] Its presence has been identified in various natural sources, including the neem plant (Azadirachta indica) and certain wild flora in arid regions, suggesting its involvement in specific biological processes.[1][2][5] While its unsaturated precursor, farnesol, has been extensively studied for its anticancer and anti-inflammatory properties, this compound is emerging as a molecule of interest in its own right, particularly due to its physicochemical properties that lend it to a wide range of applications, from chemical synthesis to potential roles in drug delivery and cancer metabolism.[2][6][7] This guide provides a comprehensive technical overview of this compound, consolidating current knowledge on its properties, synthesis, analysis, and biological significance to support its exploration in research and development.

Physicochemical Properties: A Tabulated Summary

The distinct molecular structure of this compound, characterized by a 12-carbon chain with methyl groups at the 3, 7, and 11 positions, dictates its physical and chemical behavior.[2] A summary of its key properties is presented below for quick reference.

PropertyValueSource(s)
CAS Registry Number 6750-34-1[3]
Molecular Formula C15H32O[1][3]
Molecular Weight 228.41 g/mol [1][3]
IUPAC Name 3,7,11-trimethyldodecan-1-ol[1]
Synonyms Hexahydrofarnesol, Farnesanol, 3,7,11-Trimethyl-1-dodecyl alcohol[3][8]
Appearance Colorless liquid[9]
Boiling Point 127-129 °C @ 3 Torr; ~278-279 °C @ 760 mm Hg (est.)[3][8]
Density 0.8491 g/cm³ @ 25 °C[3]
Solubility Soluble in alcohol; Insoluble in water (0.722 mg/L @ 25 °C est.)[8][9]
logP (o/w) 5.975 (est.)[8]

Synthesis and Purification: From Farnesol to Hexahydrofarnesol

The primary and most direct route for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, farnesol. This process involves the saturation of the three double bonds in the farnesol molecule.

Experimental Protocol: Catalytic Hydrogenation of Farnesol

This protocol outlines a standard procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Farnesol

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (or other suitable solvent like hexane)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve farnesol in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution. The catalyst loading is typically around 1-5% by weight of the farnesol.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas to remove any air. Subsequently, purge the reactor with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-3 MPa).[10]

  • Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 4-10 hours).[10] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete disappearance of the starting material.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to obtain the final product with high purity.

Self-Validation: The purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The obtained spectra should be compared with reference spectra for confirmation.

Visualization of the Synthesis Workflow

SynthesisWorkflow Farnesol Farnesol (Starting Material) ReactionVessel High-Pressure Reactor (Ethanol, Pd/C) Farnesol->ReactionVessel Hydrogenation Catalytic Hydrogenation (H₂, 1-3 MPa, 60-80°C) ReactionVessel->Hydrogenation Filtration Filtration (Removal of Pd/C) Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct This compound (Purified Product) Distillation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Biological Significance and Potential Applications

While direct pharmacological studies on this compound are limited, its structural relationship to farnesol provides a strong rationale for investigating its biological activities. Farnesol is known to exhibit pro-apoptotic and anti-proliferative effects in various cancer cell lines and can modulate inflammatory pathways.[4][6] It is plausible that this compound, as a stable metabolite, may share or possess distinct biological functions.

Role in Cancer Metabolism

This compound has been identified as a metabolite in cancer cells, suggesting its potential involvement in cancer metabolism.[1][2] The altered metabolic landscape of cancer cells is a hallmark of the disease, and the presence of this fatty alcohol could be a biomarker or an active participant in metabolic pathways that support tumor growth and survival. Further research is warranted to elucidate its precise role and mechanism of action within the tumor microenvironment.

Potential Anti-inflammatory and Anticancer Effects

Natural compounds, including terpenoids and fatty alcohols, are a rich source of molecules with anticancer and anti-inflammatory properties.[7][11][12][13] These compounds can influence key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[7][11] Given that chronic inflammation is a known driver of cancer, molecules with dual anti-inflammatory and anticancer activities are of significant interest in drug development.[6] The potential for this compound to modulate these pathways, possibly through mechanisms analogous to farnesol, such as the induction of endoplasmic reticulum stress, makes it a compelling candidate for further investigation.[4]

Applications in Drug Delivery

The lipophilic nature of this compound makes it a suitable component for the development of drug delivery systems, such as nanoformulations.[14] Its properties as an emulsifier and its biocompatibility suggest its potential use in formulating poorly water-soluble drugs, enhancing their bioavailability and therapeutic efficacy.

Analytical Methodologies: Quantification in Biological Matrices

Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic, metabolomic, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high resolution and specificity.[5][15][16]

Experimental Protocol: GC-MS Quantification in Plasma

The following protocol provides a general framework for the quantification of this compound in a plasma matrix.

Materials:

  • Plasma samples

  • Internal standard (e.g., a deuterated analog of this compound or a structurally similar long-chain alcohol)

  • Extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To a known volume of plasma, add the internal standard.

  • Liquid-Liquid Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in the derivatizing agent and heat (e.g., at 60°C for 30 minutes) to convert the alcohol to its more volatile trimethylsilyl (TMS) ether derivative.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a temperature program that allows for the separation of the analyte from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for both the analyte and the internal standard.[17]

  • Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Self-Validation: The method should be validated for linearity, accuracy, precision, and limit of quantification according to established guidelines for bioanalytical method validation.

Visualization of the Analytical Workflow

AnalyticalWorkflow PlasmaSample Plasma Sample (+ Internal Standard) Extraction Liquid-Liquid Extraction PlasmaSample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization TMS Derivatization Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification

Caption: Workflow for the GC-MS quantification of this compound.

Safety and Handling

Based on available data, this compound is considered to be an irritant to the skin, eyes, and respiratory system.[18] It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion and Future Perspectives

This compound is a fatty alcohol with a growing profile of interest for researchers in chemistry, biology, and pharmacology. Its straightforward synthesis from the readily available natural product farnesol, coupled with its unique physicochemical properties, makes it an attractive molecule for various applications. While its biological activities are not yet fully elucidated, its structural similarity to farnesol and its identification as a cancer cell metabolite strongly suggest a role in cellular processes relevant to disease. Future research should focus on direct investigations into its potential anticancer and anti-inflammatory effects, including the elucidation of its mechanism of action and molecular targets. Furthermore, a more thorough exploration of its utility in drug delivery systems could unlock new therapeutic strategies for a range of diseases. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

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An In-depth Technical Guide to the Physical Characteristics of Hexahydrofarnesol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Hexahydrofarnesol, a saturated derivative of the sesquiterpene alcohol farnesol, represents a molecule of significant interest in various scientific domains. Its intricate branched structure and resulting physicochemical properties make it a valuable building block in organic synthesis and a subject of study in fields ranging from entomology to materials science. This guide, intended for a technical audience, provides a comprehensive exploration of the core physical characteristics of hexahydrofarnesol. Moving beyond a simple tabulation of data, this document delves into the experimental methodologies and underlying scientific principles that govern these properties, offering a deeper understanding for researchers and professionals working with this versatile compound.

Chemical Identity and Structure

Hexahydrofarnesol, systematically named 3,7,11-trimethyldodecan-1-ol, is a C15 fatty alcohol. Its structure consists of a twelve-carbon aliphatic chain with methyl groups at positions 3, 7, and 11, and a primary alcohol functional group at the C-1 position. The absence of double bonds, in contrast to its precursor farnesol, imparts significant chemical stability to the molecule.

Molecular Formula: C₁₅H₃₂O[1][2]

Molecular Weight: 228.41 g/mol [1]

Synonyms: 3,7,11-Trimethyldodecan-1-ol, Tetrahydrofarnesol

CAS Number: 6750-34-1[2]

Caption: 2D Chemical Structure of Hexahydrofarnesol.

Spectroscopic Profile

The unique structural features of hexahydrofarnesol give rise to a distinct spectroscopic fingerprint, which is indispensable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum of hexahydrofarnesol is characterized by a series of overlapping multiplets in the aliphatic region (approximately 0.8-1.6 ppm) corresponding to the numerous CH, CH₂, and CH₃ groups in the carbon backbone. A key diagnostic signal is the triplet corresponding to the two protons on the carbon bearing the hydroxyl group (C-1), which is typically found around 3.6 ppm. The protons of the methyl groups appear as doublets and singlets in the upfield region of the spectrum.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clear map of the 15 carbon atoms in the molecule. The carbon attached to the hydroxyl group (C-1) typically resonates around 60-65 ppm. The remaining carbons of the aliphatic chain and the methyl branches appear in the upfield region (approximately 10-40 ppm). The specific chemical shifts are sensitive to the local electronic environment, allowing for the complete assignment of the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of hexahydrofarnesol is dominated by absorptions characteristic of a long-chain primary alcohol. A prominent broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic chain. A distinct C-O stretching vibration is typically observed around 1050 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of hexahydrofarnesol results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 228 may be weak or absent. Common fragments arise from the cleavage of the carbon-carbon bonds along the chain and the loss of a water molecule (M-18) from the molecular ion. The fragmentation pattern can be complex due to the branched nature of the molecule.

Physicochemical Properties

The physical state and behavior of hexahydrofarnesol are dictated by its molecular structure, particularly its long, branched alkyl chain and the presence of a polar hydroxyl group.

Physical PropertyValueExperimental Context & Rationale
Appearance Colorless to pale yellow, viscous liquidThe long, branched alkyl chain leads to significant van der Waals interactions, resulting in a viscous liquid state at room temperature.
Boiling Point 145-155 °C at 14 TorrDue to its high molecular weight and the presence of hydrogen bonding, hexahydrofarnesol has a high boiling point. Vacuum distillation is the preferred method for purification to prevent decomposition at atmospheric pressure.
Melting Point Not definitively reported; likely a low-melting, waxy solidSaturated long-chain alcohols often exhibit complex solid-state behavior with broad melting ranges. The branched structure of hexahydrofarnesol may disrupt crystal packing, leading to a lower melting point compared to its linear isomer.
Density 0.8387 g/cm³ at 22 °CThe density is determined by the balance of the long alkyl chain and the hydroxyl group. It is less dense than water.
Refractive Index Not definitively reported for 3,7,11-trimethyldodecan-1-olThe refractive index is a sensitive measure of purity. For viscous liquids, measurement is typically performed using an Abbe refractometer with precise temperature control.
Solubility Insoluble in water; Soluble in chloroform and slightly soluble in methanol.The long, nonpolar alkyl chain dominates the molecule's character, making it insoluble in polar solvents like water. It is miscible with nonpolar organic solvents.
Viscosity Not quantitatively reported, but observed to be viscousThe extensive intermolecular van der Waals forces and hydrogen bonding contribute to a higher viscosity compared to shorter-chain alcohols.

Experimental Methodologies: A Deeper Dive

The accurate determination of the physical properties of a high-molecular-weight, viscous liquid like hexahydrofarnesol requires careful consideration of experimental techniques.

Determination of Boiling Point under Reduced Pressure

The high boiling point of hexahydrofarnesol at atmospheric pressure makes it susceptible to thermal decomposition. Therefore, vacuum distillation is the method of choice for both purification and boiling point determination.

Boiling_Point_Determination cluster_0 Vacuum Distillation Setup Sample Sample Heating Mantle Heating Mantle Sample->Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask Fractionating Column Fractionating Column Distillation Flask->Fractionating Column Condenser Condenser Fractionating Column->Condenser Thermometer Thermometer Fractionating Column->Thermometer Measures Vapor Temperature Receiving Flask Receiving Flask Condenser->Receiving Flask System System Vacuum Pump Vacuum Pump System->Vacuum Pump Manometer Manometer System->Manometer Pressure Reading Pressure Reading Manometer->Pressure Reading Boiling Point Correlation Boiling Point Correlation Pressure Reading->Boiling Point Correlation

Caption: Workflow for Boiling Point Determination.

Protocol Rationale:

  • Reduced Pressure: Lowering the pressure above the liquid decreases the temperature at which the vapor pressure equals the external pressure, thus lowering the boiling point and preventing degradation.

  • Fractionating Column: While not always necessary for a pure compound, a short fractionating column can help to ensure that the vapor reaching the thermometer is in equilibrium with the boiling liquid, leading to a more accurate measurement.

  • Manometer: Precise measurement of the system pressure is critical for reporting an accurate boiling point and for converting it to the boiling point at standard pressure if desired, using a nomograph.

Measurement of Density

The density of a viscous liquid can be accurately determined using a pycnometer or a digital density meter.

Pycnometer Method:

  • The empty pycnometer is accurately weighed.

  • It is then filled with distilled water of a known temperature, and the mass is recorded to calibrate the exact volume of the pycnometer.

  • The pycnometer is then emptied, dried, and filled with hexahydrofarnesol at the same temperature.

  • The mass of the filled pycnometer is recorded.

  • The density is calculated by dividing the mass of the hexahydrofarnesol by the calibrated volume of the pycnometer.

Causality: This gravimetric method is highly accurate as it relies on precise mass measurements. Temperature control is paramount as the density of liquids is temperature-dependent.

Refractive Index Measurement

An Abbe refractometer is the standard instrument for measuring the refractive index of liquids.

Refractive_Index_Measurement Sample Application Sample Application Prism Assembly Prism Assembly Sample Application->Prism Assembly Telescope Telescope Prism Assembly->Telescope Light Source Light Source Light Source->Prism Assembly Observer Observer Telescope->Observer Reading Scale Reading Scale Observer->Reading Scale Align Crosshairs Temperature Control Temperature Control Temperature Control->Prism Assembly Maintains Constant T

Caption: Process of Refractive Index Measurement.

Protocol for Viscous Liquids:

  • A small drop of hexahydrofarnesol is applied to the surface of the lower prism of the Abbe refractometer.

  • Due to its viscosity, care must be taken to ensure a thin, uniform film is formed between the two prisms when they are brought together.

  • The instrument's light source is adjusted, and the telescope is focused.

  • The control knob is turned to bring the borderline between the light and dark fields into view.

  • The compensator is adjusted to remove any color fringes.

  • The borderline is precisely aligned with the crosshairs in the eyepiece, and the refractive index is read from the scale.

  • The measurement is typically performed at a standard temperature, such as 20°C, maintained by a circulating water bath connected to the refractometer.

Self-Validation: The sharpness of the borderline is a direct indicator of the sample's purity and the quality of the measurement. A diffuse or colored borderline can indicate impurities or temperature gradients.

Conclusion

The physical characteristics of hexahydrofarnesol are a direct consequence of its molecular architecture. Its high molecular weight, branched aliphatic structure, and the presence of a hydroxyl group culminate in a high-boiling, viscous liquid with limited water solubility. A thorough understanding of these properties, coupled with the appropriate experimental techniques for their measurement, is essential for the effective utilization of this compound in research and development. This guide provides a foundational understanding of these characteristics, emphasizing the causal links between molecular structure, physical properties, and the methodologies employed for their accurate determination.

References

  • PubChem. (n.d.). 3,7,11-Trimethyl-1-dodecanol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

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The Discovery and Scientific Journey of 3,7,11-Trimethyl-1-dodecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the discovery, history, and scientific evolution of 3,7,11-Trimethyl-1-dodecanol, a significant molecule with diverse applications. From its early synthesis to its identification in nature and its role as a semiochemical, this document offers an in-depth exploration for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Terpenoid Derivative

This compound, also widely known as hexahydrofarnesol, is a saturated fatty alcohol with a C15 isoprenoid skeleton.[1][2] Its history is intricately linked to the study of natural products, particularly terpenoids, and the exploration of insect endocrinology. This guide will trace the chronological milestones in our understanding of this molecule, from its first appearance in the chemical literature to its contemporary applications.

Early Synthesis and Chemical Characterization

The most common and well-established method for the synthesis of this compound is through the catalytic hydrogenation of farnesol, a naturally occurring sesquiterpene alcohol.[1] Farnesol possesses three double bonds in its carbon chain, and the hydrogenation process saturates these bonds to yield the fully saturated this compound.

Experimental Protocol: Catalytic Hydrogenation of Farnesol

This protocol is a generalized representation of the catalytic hydrogenation of farnesol to this compound. Specific reaction conditions may vary based on the catalyst and equipment used.

Materials:

  • Farnesol

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable reaction vessel, dissolve farnesol in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically a small percentage of the substrate's weight.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas into the reaction vessel, typically at a set pressure.

  • Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

Diagram of Synthetic Pathway:

Synthesis Farnesol Farnesol Dodecanol This compound Farnesol->Dodecanol H₂, Pd/C (Catalytic Hydrogenation)

Caption: Synthesis of this compound from farnesol.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule requires detailed analytical characterization. The following table summarizes key physicochemical and spectroscopic data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₃₂OPubChem[2]
Molecular Weight 228.41 g/mol PubChem[2]
CAS Number 6750-34-1NIST WebBook[3][4]
Synonyms Hexahydrofarnesol, FarnesanolPubChem[2]
Appearance Colorless liquid
Boiling Point 278-279 °C @ 760 mmHg (est.)The Good Scents Company[5]
logP (o/w) 5.975 (est.)The Good Scents Company[5]
IR Spectrum Data availableNIST WebBook[3]
Mass Spectrum Data availableNIST WebBook[3]
¹H NMR Spectrum Data available
¹³C NMR Spectrum Data availablePubChem[6]

Natural Occurrence: A Molecule from the Plant Kingdom

This compound is not merely a synthetic creation; it is also found in nature. Its presence has been identified in a variety of plant species, highlighting its role in plant biochemistry.

One of the most notable natural sources of this compound is the neem tree (Azadirachta indica).[1] Various parts of the neem tree are known to produce a complex array of bioactive molecules, and this compound is among the compounds that have been isolated and identified from this plant.

Other plant species in which this compound has been detected include:

  • Caralluma monacantha

  • Iphiona argentea

  • Potamogeton pusillus[4]

  • Ilex paraguariensis (Yerba Mate)[4]

The identification of this compound in these plants is typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) of the plant's essential oil or extracts.

Experimental Workflow: Identification in Natural Sources

The following workflow outlines the general steps for identifying this compound in a plant sample.

Identification A Plant Material Collection B Extraction (e.g., Steam Distillation, Solvent Extraction) A->B C Crude Extract B->C D Gas Chromatography-Mass Spectrometry (GC-MS) Analysis C->D E Data Analysis (Mass Spectra Library Comparison) D->E F Identification of This compound E->F

Caption: Workflow for identifying this compound in plants.

Biological Significance: A Link to Insect Endocrinology

The history of this compound is deeply intertwined with the study of insect juvenile hormones (JHs). JHs are a group of sesquiterpenoids that regulate many aspects of insect physiology, including development, reproduction, and metamorphosis. Farnesol, the precursor to this compound, is a key intermediate in the biosynthesis of juvenile hormone III (JH III), the most common form of JH in insects.

This close structural relationship led researchers to investigate this compound and other farnesol derivatives as potential insect growth regulators (IGRs). IGRs are compounds that mimic or interfere with the action of insect hormones, disrupting their normal life cycle. The rationale behind this research is that by applying a stable analog of a juvenile hormone, the insect can be prevented from maturing into its reproductive adult stage.

While much of the focus in the development of commercial IGRs has been on other analogs, the foundational research into farnesol and its derivatives, including the saturated this compound, was crucial in establishing the concept of using hormone mimics for pest control.

Modern Applications and Future Directions

Today, this compound finds applications in various fields. It is used in the fragrance industry due to its mild, floral, and woody scent.[5] Its properties also make it suitable for use as a plasticizer and in the formulation of lubricants and surfactants.

The ongoing discovery of this molecule in new plant species suggests that our understanding of its natural roles is still evolving. Further research into its biosynthesis in plants and its ecological functions could reveal new applications. Additionally, its potential as a bioactive molecule continues to be an area of interest for researchers in various disciplines.

Conclusion

The journey of this compound, from its early synthesis to its discovery in nature and its connection to the pioneering field of insect hormone research, showcases the interconnectedness of chemical disciplines. This versatile molecule serves as a testament to the importance of both fundamental synthetic chemistry and the exploration of the natural world in driving scientific discovery and innovation.

References

  • Fischer, F. G., & Gottwalt, K. (1928). Justus Liebigs Annalen der Chemie, 464(1), 69-90.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). Gas Chromatography of 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). hexahydrofarnesol. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). 1-dodecanol, 3,7,11-trimethyl-. Retrieved January 22, 2026, from [Link]

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The Enigmatic Role of 3,7,11-Trimethyl-1-dodecanol in Plant Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the current understanding of 3,7,11-trimethyl-1-dodecanol, an acyclic diterpenoid alcohol that has been identified as a metabolite in several plant species. While direct research on this specific compound is in its nascent stages, this document synthesizes existing knowledge on related metabolic pathways and functional roles of similar molecules to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its likely biosynthetic origins, potential functions in plant defense and signaling, and provide a framework for its extraction and analysis.

Introduction: Unveiling a Novel Player in Plant Biochemistry

This compound is a C15 saturated fatty alcohol, structurally characterized by a dodecanol backbone with methyl groups at positions 3, 7, and 11. Its presence has been documented in various plant species, including the neem tree (Azadirachta indica), Cornulaca monacantha, and Indigofera argentea, suggesting a potential, albeit currently undefined, role in plant metabolism. As an acyclic diterpenoid, it belongs to a large and diverse class of isoprenoids, which are known to be crucial for various physiological processes in plants, from growth and development to defense against biotic and abiotic stresses.

A Plausible Biosynthetic Pathway: A Derivative of Phytol Degradation

While the precise enzymatic steps leading to the synthesis of this compound have yet to be elucidated, a compelling hypothesis points to its origin from the degradation of phytol. Phytol is a C20 acyclic diterpene alcohol that serves as the lipophilic tail of chlorophyll molecules. During chlorophyll catabolism, particularly during senescence or stress events, phytol is cleaved and can enter various metabolic pathways.

The biosynthesis of isoprenoids in plants follows two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The MEP pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon precursors for all isoprenoids, including the C20 precursor of phytol, geranylgeranyl diphosphate (GGPP).

The proposed biosynthetic route to this compound is as follows:

  • Chlorophyll Catabolism: Stress-induced or developmental senescence leads to the breakdown of chlorophyll, releasing free phytol.

  • Oxidation and Reduction: Free phytol can undergo a series of enzymatic modifications, including oxidation and reduction reactions, to shorten the carbon chain and modify the functional groups. It is hypothesized that a sequence of these reactions could lead to the formation of this compound.

Biosynthesis_of_3_7_11_Trimethyl_1_dodecanol cluster_MEP MEP Pathway (Plastid) cluster_Chlorophyll Chlorophyll Metabolism Pyruvate Pyruvate IPP_DMAPP IPP/DMAPP Pyruvate->IPP_DMAPP Multiple Steps Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->IPP_DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP Chlorophyll Chlorophyll GGPP->Chlorophyll Chlorophyll Synthase Phytol Phytol Chlorophyll->Phytol Chlorophyllase Metabolic_Intermediates Metabolic Intermediates (Hypothesized Oxidation/Reduction) Phytol->Metabolic_Intermediates Degradation Pathway Target_Molecule This compound Metabolic_Intermediates->Target_Molecule

Caption: Proposed biosynthetic pathway of this compound.

The Functional Significance: A Role in Plant Defense and Signaling

The structural characteristics of this compound and its relation to other isoprenoids strongly suggest a role in plant defense. Many plant secondary metabolites, particularly those derived from the isoprenoid pathway, function as deterrents or toxins to herbivores and pathogens.

Herbivore-Induced Plant Volatile (HIPV)

Plants under attack by herbivores release a complex blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). These volatiles can have several functions:

  • Direct Defense: Some HIPVs are directly toxic or repellent to the attacking herbivore.

  • Indirect Defense: Many HIPVs act as signals to attract natural enemies of the herbivores, such as parasitic wasps or predatory mites.

  • Plant-Plant Signaling: HIPVs can also serve as airborne signals to neighboring plants, priming their defenses for a potential attack.

Given that many known HIPVs are acyclic isoprenoids, it is plausible that this compound is released upon herbivory and participates in these defense strategies.

Allelopathy and Antimicrobial Activity

Phytol and its derivatives have been shown to possess antimicrobial and allelopathic properties. It is therefore conceivable that this compound could contribute to the plant's defense against pathogenic microorganisms or inhibit the growth of competing plants.

Experimental Protocols for Investigation

To further elucidate the role of this compound in plant metabolism, a systematic experimental approach is required. The following protocols provide a framework for its extraction, identification, and quantification.

Extraction of Volatile and Semi-Volatile Compounds

Objective: To extract this compound from plant tissue.

Methodology:

  • Sample Collection: Collect fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Solvent Extraction: Suspend the powdered tissue in a suitable organic solvent, such as a mixture of hexane and isopropanol (3:2, v/v).

  • Phase Separation: Add water to the extract to induce phase separation. The non-polar compounds, including this compound, will partition into the upper hexane phase.

  • Concentration: Carefully evaporate the hexane phase under a gentle stream of nitrogen to concentrate the extract.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the plant extract.

Methodology:

  • Derivatization (Optional but Recommended): To improve chromatographic resolution and sensitivity, the hydroxyl group of this compound can be derivatized, for example, by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Injection: Inject a small volume of the concentrated (and derivatized) extract into the GC-MS system.

    • Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the components of the extract based on their boiling points and polarity. A suitable temperature program would be, for example, an initial temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at a rate of 10°C/min.

    • Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound.

  • Identification: Compare the retention time and mass spectrum of the unknown peak with that of an authentic standard of this compound.

  • Quantification: Create a calibration curve using known concentrations of the authentic standard to quantify the amount of this compound in the sample.

Experimental_Workflow Sample_Collection Plant Tissue Collection (e.g., leaves) Homogenization Homogenization in Liquid Nitrogen Sample_Collection->Homogenization Extraction Solvent Extraction (Hexane/Isopropanol) Homogenization->Extraction Concentration Concentration of Extract Extraction->Concentration Derivatization Derivatization (Optional) (e.g., Silylation) Concentration->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Future Directions and Concluding Remarks

The study of this compound in plant metabolism is an emerging field with significant potential for new discoveries. Future research should focus on:

  • Elucidating the Biosynthetic Pathway: Utilizing labeled precursors and identifying the specific enzymes involved in its synthesis from phytol.

  • Functional Genomics: Identifying and characterizing the genes responsible for its production and regulation.

  • Ecological Role: Conducting bioassays to determine its effects on herbivores, pathogens, and beneficial insects.

  • Stress Response: Quantifying its production under various biotic and abiotic stress conditions to understand its role in plant adaptation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138824, this compound. Retrieved from [Link].

  • Al-Robai, S., et al. (2023). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Molecules, 28(15), 5809. Retrieved from [Link].

  • The Good Scents Company (2023). hexahydrofarnesol. Retrieved from [Link].

  • NIST (2021). 1-Dodecanol, 3,7,11-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • MDPI (2021). Extraction and Analysis of Natural Product in Plant. Retrieved from [Link].

  • PrepChem (2023). Synthesis of 3(R),7(R),11-trimethyl-dodecanol. Retrieved from [Link].

  • Subramanian, S., et al. (2020). Effect of Solvent on the Phytochemical Extraction and GC-MS Analysis of Gymnema sylvestre. Pharmacognosy Journal, 12(4). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23701, 3-Dodecanol, 3,7,11-trimethyl-. Retrieved from [Link].

  • PrepChem (2023). Synthesis of this compound. Retrieved from [Link].

A Technical Guide to the Biological Activity of Farnesol and its Saturated Analogue, 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the multifaceted biological activities of the sesquiterpene alcohol farnesol (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol) and its saturated derivative, 3,7,11-trimethyl-1-dodecanol. While structurally similar, the majority of contemporary research focuses on farnesol due to its prominent role as a quorum-sensing molecule and its potent bioactivities. This document synthesizes current knowledge on its antimicrobial, antibiofilm, anticancer, and immunomodulatory properties. We delve into the underlying molecular mechanisms, provide detailed protocols for assessing its activity, and explore its therapeutic potential in an era of growing antimicrobial resistance and novel cancer therapy development.

Introduction to Farnesol and its Derivatives

This compound, also known as farnesanol or hexahydrofarnesol, is a saturated fatty alcohol (C15H32O).[1][2] It is the fully hydrogenated derivative of farnesol, an acyclic sesquiterpene alcohol (C15H26O) found naturally in many essential oils.[3] Farnesol is a key molecule in biochemistry, serving as a precursor in the synthesis of sterols and other vital compounds.[4] Its significance in cell biology, however, extends far beyond its metabolic role. It was first identified as a quorum-sensing molecule (QSM) in the fungus Candida albicans, where it regulates morphogenesis and biofilm formation.[5][6]

This guide will focus predominantly on the biological activities of farnesol , as it is the subject of extensive investigation, while acknowledging its relationship to this compound. The diverse pharmacological effects of farnesol, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective activities, position it as a molecule of significant interest for drug development.[7][8][9]

Table 1: Chemical and Physical Properties

PropertyThis compoundFarnesol
CAS Number 6750-34-1[1]4602-84-0[10]
Molecular Formula C15H32O[1]C15H26O[7]
Molecular Weight 228.41 g/mol [1][11]222.37 g/mol
Description Solid or liquidColorless to pale yellow oily liquid
Key Synonyms Hexahydrofarnesol, Farnesanol[1]3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol

Antimicrobial and Antibiofilm Activity: A Quorum Sensing Perspective

Farnesol's most well-characterized biological function is its role as a quorum-sensing molecule, particularly in fungi. This cell-to-cell communication mechanism allows microbial populations to coordinate gene expression and behavior, such as biofilm formation and virulence.

Mechanism of Action

In Candida albicans, farnesol inhibits the yeast-to-hyphae transition, a critical step for biofilm formation and pathogenesis.[6][12] By preventing filamentation, farnesol effectively halts the development of mature, structured biofilms.[6] Its activity is not limited to fungi. Farnesol has been shown to inhibit biofilm formation in bacteria like Staphylococcus aureus and can even compromise the integrity of their cell membranes.[13][14]

A key insight for drug development is farnesol's ability to act synergistically with existing antibiotics.[9] It can sensitize drug-resistant bacteria, such as methicillin-resistant S. aureus (MRSA), to conventional antibiotics, potentially reversing resistance and enhancing therapeutic efficacy.[13] This adjuvant property is of immense interest for combating persistent, biofilm-related infections.

Experimental Protocol: Crystal Violet Biofilm Assay

This protocol provides a reliable method for quantifying the effect of farnesol on the initial attachment and formation of microbial biofilms. The causality is direct: crystal violet stains the biomass (cells and extracellular matrix) attached to a surface, and a reduction in staining in the presence of the test compound indicates inhibition of biofilm formation.

Step-by-Step Methodology:

  • Microbial Culture Preparation: Inoculate a single colony of the test organism (e.g., S. aureus, C. albicans) into an appropriate liquid medium (e.g., Tryptic Soy Broth, RPMI medium). Incubate overnight under optimal conditions (e.g., 37°C with shaking).

  • Standardization of Inoculum: Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1), corresponding to a known cell concentration. This ensures reproducible results across experiments.

  • Preparation of Farnesol Solutions: Prepare a stock solution of farnesol in a suitable solvent (e.g., ethanol) and create serial dilutions in the culture medium to achieve the desired final test concentrations. A solvent control (medium with the highest concentration of solvent used) is critical to rule out any inhibitory effects of the solvent itself.

  • Assay Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the standardized microbial suspension to each well. Then, add 100 µL of the farnesol dilutions (or controls: medium only for negative control, solvent control). This brings the final volume to 200 µL per well.

  • Incubation for Biofilm Formation: Cover the plate and incubate statically (without shaking) for 24-48 hours at 37°C. This allows cells to adhere to the well surface and form a biofilm.

  • Washing: Gently discard the planktonic (free-floating) cells by inverting the plate. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove any remaining non-adherent cells. This step is crucial to ensure that only the biofilm biomass is measured.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. This fixes the biofilm to the plastic, preventing it from detaching during subsequent steps.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 20 minutes.

  • Final Wash: Discard the crystal violet solution and wash the plate thoroughly with running tap water until the water runs clear. Invert the plate on a paper towel to dry completely.

  • Quantification: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes. Measure the absorbance at 570 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay node_process node_process node_reagent node_reagent node_action node_action node_quantify node_quantify A Standardize Microbial Culture C Add Culture & Farnesol to 96-well plate A->C B Prepare Farnesol Dilutions B->C D Incubate (24-48h, 37°C) Biofilm Formation C->D E Wash with PBS (Remove Planktonic Cells) D->E F Fix with Methanol E->F G Stain with 0.1% Crystal Violet F->G H Wash & Dry Plate G->H I Solubilize with 33% Acetic Acid H->I J Measure Absorbance (570 nm) I->J

Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.

Anticancer Activity and Apoptosis Induction

Farnesol exhibits significant antitumor properties, primarily by inducing apoptosis (programmed cell death) in various cancer cell lines, with a particular sensitivity noted in leukemia and lymphoma cells.[7][15] This makes it a compelling candidate for cancer chemotherapy research.

Molecular Mechanisms of Farnesol-Induced Apoptosis

Farnesol triggers apoptosis through multiple interconnected pathways:

  • Endoplasmic Reticulum (ER) Stress: A primary mechanism is the induction of ER stress and the Unfolded Protein Response (UPR).[16] This cellular stress cascade is a major pathway by which farnesol inhibits cell proliferation and promotes apoptosis.[16] In some cells, this response depends on the activation of the MEK-ERK signaling pathway.[16]

  • Intrinsic Apoptosis Pathway: Farnesol activates the intrinsic (mitochondrial) pathway of apoptosis.[15] This involves the activation of the apoptosome and is mediated by the PERK-eIF2α-ATF3/4 cascade.[15] The process can be inhibited by the anti-apoptotic protein Bcl-2, highlighting the pathway's classical nature.[15]

  • Oxidative Stress: In some fungal and cancer cells, farnesol induces the generation of intracellular reactive oxygen species (ROS).[17][18] This oxidative stress contributes to cellular damage and pushes the cell towards an apoptotic fate.

G node_stimulus node_stimulus node_pathway node_pathway node_protein node_protein node_outcome node_outcome Farnesol Farnesol ER Endoplasmic Reticulum Farnesol->ER induces Mito Mitochondrion Farnesol->Mito acts on UPR Unfolded Protein Response (UPR) ER->UPR triggers ROS ROS Generation Mito->ROS Caspases Caspase Activation Mito->Caspases via intrinsic pathway PERK PERK-eIF2α-ATF4 Cascade UPR->PERK PERK->Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key Pathways of Farnesol-Induced Apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based protocol is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells. Its validity rests on detecting two key events: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane (an early apoptotic event), and the loss of membrane integrity (a late apoptotic/necrotic event).

  • Annexin V: A protein that has a high affinity for PS. It is conjugated to a fluorochrome (e.g., FITC).

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane is compromised.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., Molt4 human T lymphoblastic leukemia cells) in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5 x 10^5 cells/mL). Allow cells to adhere overnight if applicable.

  • Farnesol Exposure: Treat the cells with various concentrations of farnesol (and a vehicle control) for a predetermined time (e.g., 24 hours). The duration and concentration should be optimized based on preliminary cell viability assays (e.g., MTT assay).

  • Cell Harvesting: For suspension cells, collect the entire volume. For adherent cells, gently aspirate the medium (which may contain detached apoptotic cells) and wash the adherent layer with PBS. Then, detach the remaining cells using a gentle enzyme like TrypLE™ Express (avoiding harsh trypsinization which can damage the membrane). Combine the medium, PBS wash, and detached cells, and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again. This wash step is critical to remove any residual medium components that could interfere with the assay.

  • Resuspension in Binding Buffer: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. This buffer contains calcium, which is required for Annexin V to bind to PS. The cell concentration should be approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. The incubation must be in the dark to prevent photobleaching of the fluorochromes.

  • Analysis by Flow Cytometry: Immediately after incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells (rarely seen, often indicative of mechanical damage).

Immunomodulatory and Other Pharmacological Activities

Farnesol's biological activity extends beyond its direct effects on microbes and cancer cells to include interactions with the host immune system.

  • Immunomodulation: Farnesol can trigger the release of Neutrophil Extracellular Traps (NETs) from neutrophils.[19] NETs are web-like structures of DNA, histones, and granular proteins that trap and kill pathogens. This finding suggests farnesol can directly activate components of the innate immune system.[19] Furthermore, farnesol can alter the metabolism and function of dendritic cells, which are crucial for orchestrating adaptive immune responses.[20]

  • Broad Pharmacological Potential: Systematic reviews and patent analyses have highlighted the broad spectrum of farnesol's effects.[3][7] These include potential cardioprotective, hepatoprotective, and neuroprotective properties, though the mechanisms for these activities are less defined than its antimicrobial and anticancer roles.[7]

Safety, Toxicology, and Future Directions

The U.S. Food and Drug Administration (FDA) generally recognizes farnesol as safe (GRAS) for use in food and cosmetics.[9] However, like many fragrance ingredients, it can be a skin sensitizer and may cause allergic reactions in some individuals.[4][21] Toxicological assessments have found farnesol is not genotoxic.[10]

The primary limitation of farnesol for therapeutic use is its poor water solubility.[4] To overcome this, current research is focused on developing novel delivery systems. Nanoformulations, such as nanoparticles and liposomes, have been shown to dramatically improve farnesol's solubility, stability, and bioavailability.[22][23] These advanced delivery systems enhance its antimicrobial and antibiofilm properties and represent a promising strategy for developing farnesol-based therapeutics for topical or systemic use.[22][23]

Conclusion

Farnesol, and by extension its saturated analogue this compound, represents a class of bioactive lipids with significant therapeutic potential. Its well-documented ability to disrupt microbial quorum sensing and biofilm formation offers a compelling strategy against drug-resistant pathogens. Concurrently, its capacity to induce apoptosis in cancer cells opens avenues for novel oncologic treatments. While challenges related to bioavailability remain, ongoing advancements in nanodelivery systems are paving the way for the clinical translation of this versatile natural compound. For drug development professionals, farnesol should be considered a high-priority candidate for investigation, particularly as an adjuvant to enhance existing therapies.

References

  • Cordeiro, L., et al. (2019). Toxicological and pharmacologic effects of farnesol (C15H26O): A descriptive systematic review. PubMed. [Link]

  • Taylor & Francis. (n.d.). Farnesol – Knowledge and References. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. PubChem. [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. [Link]

  • Kerekes, E., et al. (2022). Antibacterial, Antibiofilm, and Antiviral Farnesol-Containing Nanoparticles Prevent Staphylococcus aureus from Drug Resistance Development. PubMed. [Link]

  • Bhattacherjee, P., et al. (2021). Chemistry and Biology of Farnesol and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential. PubMed. [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, farnesol, CAS Registry Number 4602-84-0. ScienceDirect. [Link]

  • Joo, J. H., et al. (2011). Molecular Mechanisms involved in Farnesol-Induced Apoptosis. PMC. [Link]

  • Ramage, G., et al. (2002). Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule. American Society for Microbiology. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Phytochemical Screening using GC-MS and study of Anti-Oxidant Activity of two species of Portulaca. Research Journal of Pharmacy and Technology. [Link]

  • Cordeiro, L., et al. (2019). Toxicological and pharmacologic effects of farnesol (C15H26O): A descriptive systematic review. Elsevier. [Link]

  • da Cunha, F., et al. (2020). Pharmacological applications of farnesol (C15H26O): a patent review. Taylor & Francis Online. [Link]

  • Čablová, A., et al. (2022). Effect of Quorum Sensing Molecule Farnesol on Mixed Biofilms of Candida albicans and Staphylococcus aureus. MDPI. [Link]

  • ASM Journals. (2024). The Candida albicans quorum-sensing molecule farnesol alters sphingolipid metabolism in human monocyte-derived dendritic cells. ASM Journals. [Link]

  • NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST WebBook. [Link]

  • MDPI. (2024). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI. [Link]

  • ResearchGate. (2024). Farnesol induces apoptosis and oxidative stress in the fungal pathogen Penicillium expansum. ResearchGate. [Link]

  • Jabra-Rizk, M. A., et al. (2006). Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility. American Society for Microbiology. [Link]

  • Glinel, K., et al. (2020). Farnesol-Containing Macromolecular Systems for Antibiofilm Strategies. MDPI. [Link]

  • EWG Skin Deep. (n.d.). What is FARNESOL. EWG Skin Deep. [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. PrepChem.com. [Link]

  • The Good Scents Company. (n.d.). hexahydrofarnesol. The Good Scents Company. [Link]

  • El-Azab, M., et al. (2015). Farnesol activates the intrinsic pathway of apoptosis and the ATF4-ATF3-CHOP cascade of ER stress in human T lymphoblastic leukemia Molt4 cells. PMC. [Link]

  • Zawrotniak, M., et al. (2019). Farnesol, a Quorum-Sensing Molecule of Candida Albicans Triggers the Release of Neutrophil Extracellular Traps. PubMed. [Link]

  • Machida, S., et al. (2005). Farnesol-induced apoptosis in Aspergillus nidulans reveals a possible mechanism for antagonistic interactions between fungi. CORE. [Link]

  • ResearchGate. (2019). Phytochemical screening and GC–MS analysis of bioactive compounds present in ethanolic leaves extract of Silybum marianum (L). ResearchGate. [Link]

  • Wang, Y., et al. (2014). Farnesol induces apoptosis-like cell death in the pathogenic fungus Aspergillus flavus. PubMed. [Link]

  • ResearchGate. (2024). Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility. ResearchGate. [Link]

  • ResearchGate. (2024). Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Dodecanol, 3,7,11-trimethyl-. Cheméo. [Link]

  • Mukherjee, P., et al. (2024). Farnesol Emulsion as an Effective Broad-Spectrum Agent against ESKAPE Biofilms. NIH. [Link]

  • FooDB. (2015). Showing Compound 1-dodecanol (FDB030246). FooDB. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3,7,11-Trimethyl-1-dodecanol from Farnesol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol, is a saturated fatty alcohol with applications in the fragrance industry, as a precursor for the synthesis of vitamins E and K, and as a component in various cosmetic and pharmaceutical formulations.[1] Its synthesis from farnesol, a readily available sesquiterpene alcohol found in many essential oils, presents a straightforward and efficient route to this valuable compound.[2] This document provides a detailed protocol for the synthesis of this compound from farnesol via catalytic hydrogenation, aimed at researchers, scientists, and drug development professionals. The protocol emphasizes safety, reproducibility, and thorough product validation.

The core of this synthesis lies in the catalytic hydrogenation of the three carbon-carbon double bonds present in the farnesol molecule. This reaction proceeds in the presence of a catalyst, typically a noble metal such as palladium or platinum, and a source of hydrogen gas. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction. This guide will focus on a robust and widely applicable method using 10% Palladium on Carbon (Pd/C) as the catalyst.

Reaction Principle

The conversion of farnesol to this compound is a reduction reaction where molecular hydrogen (H₂) is added across the double bonds of the farnesol molecule in the presence of a heterogeneous catalyst. The overall reaction is as follows:

C₁₅H₂₆O (Farnesol) + 3H₂ → C₁₅H₃₂O (this compound)

The reaction is typically carried out in a suitable solvent and under a pressurized atmosphere of hydrogen to ensure efficient conversion.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, from starting material to the purified final product.

Synthesis_Workflow Farnesol Farnesol (Starting Material) Reaction_Setup Reaction Setup: - Dissolve in Solvent - Add Catalyst Farnesol->Reaction_Setup Hydrogenation Catalytic Hydrogenation: - H2 Atmosphere - Stirring Reaction_Setup->Hydrogenation Workup Reaction Work-up: - Catalyst Filtration - Solvent Removal Hydrogenation->Workup Purification Purification: - (Optional) Column Chromatography Workup->Purification Product This compound (Final Product) Purification->Product Characterization Product Characterization: - NMR, IR, MS Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up or down as needed, with appropriate adjustments to equipment and safety procedures.

Materials and Equipment
Reagents & SolventsEquipment
Farnesol (mixture of isomers, >95%)High-pressure hydrogenation reactor (e.g., Parr apparatus)
10% Palladium on Carbon (Pd/C)Magnetic stirrer with hot plate
Ethanol (anhydrous)Schlenk flask or three-necked round-bottom flask
Diatomaceous earth (Celite®)Hydrogen gas cylinder with regulator
Anhydrous Magnesium Sulfate (MgSO₄)Vacuum pump and inert gas (Nitrogen or Argon) supply
Deuterated Chloroform (CDCl₃) for NMRFiltration apparatus (Büchner funnel or similar)
---Rotary evaporator
---NMR spectrometer, IR spectrometer, Mass spectrometer
Experimental Procedure

1. Reaction Setup (Inert Atmosphere)

  • Rationale: The palladium catalyst is pyrophoric, especially when dry and in the presence of flammable solvents.[3] Performing the initial steps under an inert atmosphere prevents accidental ignition.

  • Procedure:

    • Place a magnetic stir bar and 10% Pd/C (5 mol% relative to farnesol) into a clean, dry high-pressure hydrogenation reactor vessel.

    • Seal the reactor and evacuate the vessel using a vacuum pump.

    • Backfill the reactor with an inert gas (nitrogen or argon). Repeat this vacuum/inert gas cycle three times to ensure all oxygen is removed.

2. Addition of Reactants

  • Rationale: The solvent provides a medium for the reaction and helps to dissipate heat. Ethanol is a common and effective solvent for this type of hydrogenation.

  • Procedure:

    • Under a positive pressure of inert gas, add anhydrous ethanol to the reactor to cover the catalyst.

    • In a separate flask, dissolve farnesol in anhydrous ethanol (approximately 10-20 mL of ethanol per gram of farnesol).

    • Transfer the farnesol solution to the hydrogenation reactor via a cannula or a dropping funnel.

3. Hydrogenation

  • Rationale: The reaction requires a pressurized hydrogen atmosphere to drive the reduction of the double bonds. The pressure and temperature are key parameters that can affect the reaction rate.

  • Procedure:

    • Seal the reactor and perform another three vacuum/inert gas cycles to remove any air introduced during the reactant addition.

    • Introduce hydrogen gas into the reactor, pressurizing it to the desired level (e.g., 50-100 psi).

    • Begin vigorous stirring of the reaction mixture.

    • The reaction is typically run at room temperature. If the reaction is slow, the temperature can be gently increased to 40-50°C.

    • Monitor the reaction progress by observing the pressure drop on the hydrogen gauge. The reaction is complete when hydrogen uptake ceases. This may take several hours.

4. Reaction Work-up

  • Rationale: The catalyst must be carefully removed by filtration. It is crucial to keep the catalyst wet during filtration to prevent it from igniting upon contact with air.[4]

  • Procedure:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Prepare a pad of diatomaceous earth (Celite®) in a Büchner funnel and wet it with ethanol.

    • Under a stream of inert gas, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out. Keep it wet with ethanol.

    • Wash the filter cake with additional ethanol to ensure all the product is collected.

    • The wet catalyst should be immediately transferred to a designated waste container and submerged in water for safe disposal.

5. Product Isolation and Purification

  • Rationale: Removal of the solvent will yield the crude product. Further purification by column chromatography may be necessary to obtain a highly pure product.

  • Procedure:

    • Combine the filtrate and the ethanol washes.

    • Remove the ethanol using a rotary evaporator.

    • The resulting colorless oil is the crude this compound.

    • If necessary, the crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Product Validation and Trustworthiness

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Physical Properties
PropertyValue
Molecular FormulaC₁₅H₃₂O[5]
Molecular Weight228.41 g/mol [1]
AppearanceClear, colorless oil[6]
Boiling Point145-155 °C at 14 Torr[6]
Spectroscopic Data
  • ¹H NMR (CDCl₃): The proton NMR spectrum should show the absence of signals in the olefinic region (typically 4.5-5.5 ppm) which are present in the starting material, farnesol. The spectrum will be characterized by a complex aliphatic region with signals for the methyl, methylene, and methine protons, and a triplet corresponding to the protons of the -CH₂OH group around 3.6 ppm.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum should confirm the absence of sp² hybridized carbons from the double bonds (typically 120-140 ppm in farnesol). New signals for the sp³ hybridized carbons of the fully saturated dodecane backbone will be present. The signal for the carbon of the -CH₂OH group will appear around 60-65 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations will be observed around 2850-2960 cm⁻¹. The C=C stretching absorptions present in farnesol (around 1665 cm⁻¹) will be absent in the product spectrum.[5]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 228.41).[7]

Safety Precautions

  • Catalyst Handling: 10% Palladium on Carbon is a pyrophoric catalyst and must be handled with extreme care.[3] Always handle it under an inert atmosphere and never allow it to become dry, especially after the reaction.

  • Hydrogen Gas: Hydrogen is a highly flammable gas and can form explosive mixtures with air.[8] Ensure the hydrogenation is carried out in a well-ventilated fume hood, away from any ignition sources. The hydrogenation apparatus must be properly assembled and leak-tested before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this synthesis.

  • Pressure: The hydrogenation is performed under pressure. Ensure the reactor is rated for the intended pressure and is in good working condition. Never exceed the maximum pressure rating of the vessel.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from farnesol via catalytic hydrogenation. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for a variety of applications. The emphasis on thorough product validation ensures the scientific integrity of the results.

References

  • NIST. (n.d.). 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-Nonadien-1-ol, 9-(3,3-dimethyloxiranyl)-3,7-dimethyl-, acetate, (E,E)-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Production of farnesol.
  • Google Patents. (n.d.). Method for synthesizing farnesol.
  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of farnesol.
  • ResearchGate. (2025, August 10). Synthesis of Farnesol Isomers via a Modified Wittig Procedure. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note & Protocol: High-Fidelity Catalytic Hydrogenation of Farnesol to 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

Farnesol is a naturally occurring 15-carbon acyclic sesquiterpene alcohol found in various essential oils.[1] As a precursor in the biosynthesis of steroids and other terpenes, it is a compound of significant biological interest.[1] The complete saturation of its three double bonds via catalytic hydrogenation yields 3,7,11-trimethyl-1-dodecanol, also known as hexahydrofarnesol.[2][3] This saturated alcohol is a crucial synthetic intermediate and building block, most notably in the industrial synthesis of Vitamin E and Vitamin K.[4] Its stability and defined structure also make it a valuable component in the fragrance industry.[5]

This document provides a detailed protocol for the catalytic hydrogenation of farnesol. It is designed to be a self-validating system, explaining the causality behind procedural choices to ensure both high yield and high purity of the target compound, this compound.

The Chemistry: Mechanism and Strategic Considerations

Catalytic hydrogenation is a fundamental chemical process involving the addition of hydrogen (H₂) across double or triple bonds in the presence of a metal catalyst.[6] In the case of farnesol, all three carbon-carbon double bonds are reduced to single bonds.

Reaction Scheme

The overall transformation is as follows:

Farnesol Farnesol (C₁₅H₂₆O) Product This compound (C₁₅H₃₂O) Farnesol->Product + 3H₂ Catalyst (e.g., PtO₂ or Pd/C) Solvent, Pressure

Caption: Catalytic hydrogenation of farnesol to this compound.

Causality of Catalyst Selection

The choice of catalyst is the most critical parameter for a successful hydrogenation. While various catalysts can be employed, their efficacy and selectivity differ.

  • Platinum (IV) Oxide (PtO₂, Adams' Catalyst): This is a widely used and highly effective catalyst for the complete saturation of alkenes. It is typically used as a pre-catalyst that is reduced in situ by hydrogen to form highly active platinum black. Its reliability and high activity make it an excellent choice for this transformation.[7]

  • Palladium on Carbon (Pd/C): Another common and highly efficient catalyst. It is particularly useful due to its ease of handling (less pyrophoric than Raney Nickel when wet) and simple removal by filtration. For complete saturation of non-aromatic double bonds, 5% or 10% Pd/C is standard.

  • Raney Nickel (Ra-Ni): A cost-effective option with very high activity. However, it is often pyrophoric and requires careful handling. Its high activity can sometimes lead to side reactions (hydrogenolysis) if not properly controlled.[8]

  • Rhodium and Iridium Catalysts: These are often employed for stereoselective hydrogenations, allowing for the synthesis of specific stereoisomers of the product.[4] For general synthesis of the saturated alcohol without stereochemical control, platinum or palladium catalysts are more common and cost-effective.

For this protocol, we will focus on Platinum (IV) Oxide (PtO₂) a s it provides excellent and reproducible results for achieving full saturation.

Solvent and Reaction Conditions

The solvent must be inert to the reaction conditions and capable of dissolving the substrate.

  • Ethanol or Methanol: Excellent choices as they readily dissolve farnesol and are stable under hydrogenation conditions.

  • Ethyl Acetate or Hexane: Also suitable, offering different polarity options which can be useful if side reactions are observed.

Hydrogen pressure is a key driver of the reaction rate. While atmospheric pressure (using a hydrogen-filled balloon) can work, moderate pressure (e.g., 2-4 bar or ~30-60 psi) significantly accelerates the reaction and ensures it goes to completion.

Detailed Experimental Protocol

This protocol details the hydrogenation of farnesol on a 5-gram scale using Adams' catalyst.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
Farnesol (mixture of isomers)>95%Sigma-AldrichStarting material.
Platinum (IV) Oxide (PtO₂)Reagent GradeStrem ChemicalsAdams' catalyst.
Ethanol (EtOH)Anhydrous, 200 proofVWRReaction solvent.
Hydrogen (H₂) GasHigh Purity (>99.99%)AirgasHydrogen source.
Celite® 545N/AFisher ScientificFiltration aid.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAcros OrganicsDrying agent.

Equipment:

  • Parr Hydrogenation Apparatus (or a heavy-walled flask with a magnetic stir bar and a three-way stopcock for a balloon setup).

  • Magnetic stir plate.

  • Buchner funnel and filter flask.

  • Rotary evaporator.

  • Standard laboratory glassware.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Farnesol & PtO₂ prep_dissolve Dissolve Farnesol in Ethanol prep_reagents->prep_dissolve charge_reactor Charge Reactor with Solution & Catalyst prep_dissolve->charge_reactor purge_system Purge with N₂ then H₂ charge_reactor->purge_system run_reaction Pressurize with H₂ & Stir (e.g., 3 bar, 25°C) purge_system->run_reaction monitor Monitor H₂ uptake / TLC run_reaction->monitor vent Vent H₂ & Purge with N₂ monitor->vent filter_catalyst Filter through Celite® vent->filter_catalyst remove_solvent Concentrate via Rotary Evaporation filter_catalyst->remove_solvent purify Purify (if needed) remove_solvent->purify characterize Characterize Product (NMR, GC-MS, IR) purify->characterize

Caption: Step-by-step experimental workflow for hydrogenation.

Step-by-Step Procedure

Safety First: This procedure involves flammable gas (H₂) and solvents. Perform all steps in a well-ventilated fume hood. Ensure there are no ignition sources nearby. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactor Preparation: To a 250 mL Parr shaker flask (or a 250 mL heavy-walled round-bottom flask) equipped with a magnetic stir bar, add farnesol (5.0 g, ~22.5 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask and stir until the farnesol is completely dissolved.

  • Catalyst Addition: Carefully add Platinum (IV) Oxide (PtO₂) (0.10 g, ~0.44 mmol, ~2 wt %) to the solution. Causality Note: The catalyst is added last to minimize any potential pre-reaction with atmospheric moisture or oxygen.

  • System Assembly: Securely attach the flask to the hydrogenation apparatus.

  • Inert Gas Purge: Close the system and evacuate the flask under vacuum, then backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times to ensure all oxygen is removed. Causality Note: Oxygen can deactivate the catalyst and create an explosive mixture with hydrogen.

  • Hydrogen Purge: Following the inert gas purge, perform a similar purge cycle with hydrogen gas (H₂). Evacuate the flask and backfill with H₂. Repeat 3 times.

  • Reaction Execution: Pressurize the vessel to 3 bar (~45 psi) with H₂. Begin vigorous stirring. An initial exotherm may be observed as the catalyst activates and the reaction begins. The reaction progress can be monitored by the uptake of hydrogen from the pressure gauge.

  • Monitoring: The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen uptake. To confirm completion, the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by carefully depressurizing, taking an aliquot, and checking for the disappearance of the farnesol spot/peak.

  • Reaction Quench and Catalyst Removal: Once complete, stop the stirring and carefully vent the excess hydrogen. Purge the system with nitrogen 3-5 times.

  • Filtration: Prepare a small pad of Celite® in a Buchner funnel. Filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Wash the flask and the filter cake with a small amount of ethanol (~20 mL) to ensure complete recovery of the product. Causality Note: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.

  • Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.

  • Product Isolation: The resulting colorless oil is crude this compound. For most applications, the purity is >95% and can be used directly. If higher purity is required, vacuum distillation can be performed.

Product Characterization

Authenticating the final product is crucial. The following data confirms the successful conversion of farnesol to this compound.

TechniqueObservationInterpretation
¹H NMR (CDCl₃, 400 MHz)Absence of signals in the δ 5.0-5.5 ppm region. Appearance of a complex multiplet at δ 0.8-1.7 ppm. A triplet at ~δ 3.65 ppm (2H).Confirms complete saturation of all C=C double bonds. Signals correspond to the saturated alkyl chain and the -CH₂OH protons.
¹³C NMR (CDCl₃, 100 MHz)Absence of signals in the δ 120-140 ppm region.Confirms complete saturation of all C=C double bonds.
GC-MS A single major peak with a retention time different from farnesol. Mass spectrum shows a molecular ion (M⁺) at m/z = 228.4.[2]Confirms the molecular weight of the saturated product and assesses its purity.
FT-IR (neat)Absence of a C=C stretch at ~1670 cm⁻¹. Presence of a strong, broad O-H stretch (~3340 cm⁻¹) and strong C-H stretches (~2850-2960 cm⁻¹).[2]Confirms the presence of the alcohol functional group and the absence of alkene groups.

Troubleshooting and Advanced Insights

  • Incomplete Reaction: If the reaction stalls, the cause is often an insufficient amount of catalyst or catalyst poisoning. Ensure the system is rigorously purged of oxygen. If necessary, the reaction mixture can be filtered and retreated with fresh catalyst.

  • Stereoisomers: Commercial farnesol is often a mixture of isomers ((E,E), (E,Z), (Z,E), (Z,Z)).[9][10][11] The hydrogenation of this mixture will result in a corresponding mixture of stereoisomers of this compound. For the synthesis of a single, pure stereoisomer, one must start with a stereochemically pure farnesol isomer and potentially use a stereoselective catalyst system.[4]

  • Alternative Work-up: For larger scales, after catalyst filtration, an aqueous wash (e.g., with brine) can be performed if the solvent is immiscible (like ethyl acetate) to remove any trace water-soluble impurities before drying and concentration.

References

  • Pfaltz, A., & Blankenstein, J. (2002). Enantio‐ and Diastereoselective Hydrogenation of Farnesol and O‐Protected Derivatives: Stereocontrol by Changing the C=C Bond Configuration. Angewandte Chemie International Edition, 41(19), 3645-3647. [Link]

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]

  • NIST. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Farnesol. Wikipedia, The Free Encyclopedia. [Link]

  • The Good Scents Company. (n.d.). hexahydrofarnesol. Thegoodscentscompany.com. [Link]

  • Al-Salem, S. M., et al. (2023). Heterogeneous Catalytic Conversion of Terpenes into Biofuels: An Open Pathway to Sustainable Fuels. MDPI. [Link]

  • Chad's Prep. (n.d.). Catalytic Hydrogenation. Chad's Prep. [Link]

  • NIST. (n.d.). 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (n.d.). (Z,E)-farnesol. Thegoodscentscompany.com. [Link]

  • PubChem. (n.d.). Farnesol, (2Z,6Z)-. National Center for Biotechnology Information. [Link]

  • G. A. Olah, A. P. Fung, D. Meidar. (1981). Hydrogenation-hydrogenolysis of C-O, C-N, C-S and C-halogen bonds. Industrial & Engineering Chemistry Research, 39(4), 847-857. [Link]

  • NIST. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. [Link]

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Application Notes and Protocols for the Multi-Step Synthesis of 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the multi-step synthesis of 3,7,11-trimethyl-1-dodecanol, a saturated fatty alcohol with applications in various fields of chemical research and development. The protocols provided herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction

This compound, also known as hexahydrofarnesol, is a C15 fatty alcohol.[1] Its structure is characterized by a twelve-carbon chain with methyl groups at positions 3, 7, and 11.[1] This molecule serves as a valuable building block in organic synthesis and is of interest in the study of metabolic pathways.[1] This document outlines two primary synthetic strategies for obtaining this compound, with a focus on the catalytic hydrogenation of the readily available sesquiterpene alcohol, farnesol.

Synthetic Strategies

The most direct and widely employed method for the synthesis of this compound is the complete hydrogenation of farnesol. Farnesol is a naturally occurring acyclic sesquiterpene alcohol with three double bonds.[2] Catalytic hydrogenation effectively saturates these double bonds to yield the desired saturated alcohol.[3]

An alternative approach involves the reduction of a carboxylic acid derivative, such as an ester, to the corresponding primary alcohol. This method provides a different synthetic route that can be advantageous depending on the availability of starting materials.

Strategy 1: Catalytic Hydrogenation of Farnesol

This strategy leverages the unsaturated nature of farnesol, a commercially available starting material. The choice of catalyst is critical for achieving complete saturation of the three carbon-carbon double bonds. Common heterogeneous catalysts for this transformation include palladium on carbon (Pd/C) and Raney Nickel.

start Farnesol catalyst Catalyst (Pd/C or Raney Ni) H2 gas, Solvent start->catalyst 1. Reactants reaction Hydrogenation Reaction (Pressure, Temperature) catalyst->reaction 2. Reaction Setup workup Reaction Work-up (Filtration) reaction->workup 3. Post-Reaction purification Purification (Distillation/Chromatography) workup->purification 4. Isolation product This compound purification->product 5. Final Product

Caption: Overall workflow for the synthesis of this compound via catalytic hydrogenation of farnesol.

Protocol 1A: Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a highly efficient and widely used catalyst for hydrogenation reactions due to its high activity and selectivity.[4]

Materials:

  • Farnesol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure autoclave reactor, add farnesol and the 10% Pd/C catalyst. Add a suitable solvent such as ethanol to dissolve the farnesol.

  • Inert Atmosphere: Seal the reactor and purge with an inert gas, such as nitrogen or argon, three times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reaction mixture to a temperature between 25-80°C.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Open the reactor and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol 1B: Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective alternative to palladium catalysts and is particularly effective for the hydrogenation of various functional groups, including alkenes.[5][6]

Materials:

  • Farnesol (1.0 eq)

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with the reaction solvent (ethanol) to remove any residual water.

  • Reactor Setup: In a high-pressure autoclave reactor, add the washed Raney Nickel catalyst followed by a solution of farnesol in ethanol.

  • Inert Atmosphere: Seal the reactor and purge with an inert gas (nitrogen or argon) multiple times.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 10-50 bar) and commence vigorous stirring. The reaction can typically be carried out at room temperature or with gentle heating (e.g., 40-60°C).

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation.

Strategy 2: Reduction of a Carboxylic Acid Ester

This synthetic route involves the reduction of an ester, specifically ethyl 3,7,11-trimethyldodecanoate, to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

start Ethyl 3,7,11-trimethyldodecanoate reagent Lithium Aluminum Hydride (LiAlH4) Dry Ether start->reagent 1. Reactants reaction Reduction Reaction (Reflux) reagent->reaction 2. Reaction workup Reaction Quenching & Work-up (H2O, Acid) reaction->workup 3. Quenching extraction Extraction (Diethyl Ether) workup->extraction 4. Isolation purification Purification (Distillation) extraction->purification 5. Purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via reduction of the corresponding ethyl ester.

Protocol 2: Reduction of Ethyl 3,7,11-trimethyldodecanoate with LiAlH₄

This protocol describes the reduction of the ethyl ester of 3,7,11-trimethyldodecanoic acid to the target alcohol.[7]

Materials:

  • Ethyl 3,7,11-trimethyldodecanoate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (excess)

  • Anhydrous diethyl ether

  • Sulfuric acid (2N)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere.

  • Addition of Ester: Dissolve ethyl 3,7,11-trimethyldodecanoate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by the addition of 2N sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Property Value
Molecular Formula C₁₅H₃₂O
Molecular Weight 228.41 g/mol
Appearance Colorless oil
Boiling Point 145-155 °C at 14 Torr
IUPAC Name 3,7,11-trimethyldodecan-1-ol
Synonyms Hexahydrofarnesol, Farnesanol
Spectroscopic Data
  • ¹H NMR (CDCl₃): Chemical shifts (δ) in ppm. The spectrum is expected to show signals corresponding to the methyl protons, methylene protons, the methine protons at the chiral centers, and the protons of the hydroxymethyl group.

  • ¹³C NMR (CDCl₃): Chemical shifts (δ) in ppm. The spectrum should display 15 distinct signals corresponding to the different carbon atoms in the molecule.

  • Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z 228, along with characteristic fragmentation patterns.

Note: Researchers should acquire their own analytical data for newly synthesized batches to verify the structure and purity.

References

  • PubChem. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • NIST. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 3,7,11-Trimethyldodecane-1,7,11-triol. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). (3S,7R)-3,7,11-trimethyldodecan-1-ol. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved January 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved January 15, 2026, from [Link]

  • Scite.ai. (n.d.). Enantio‐ and Diastereoselective Hydrogenation of Farnesol and O‐Protected Derivatives: Stereocontrol by Changing the C=C Bond Configuration. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). 93657 PDFs | Review articles in MULTISTEP SYNTHESIS. Retrieved January 15, 2026, from [Link]

  • YouTube. (2018, September 9). Lecture 7 Farnesol. Retrieved January 15, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Geranylacetone. Retrieved January 15, 2026, from [Link]

  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved January 15, 2026, from [Link]

  • PubMed. (2025, December 12). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrogenation of 3,7,11-trimethyldodecyn-1-ol-3. Retrieved January 15, 2026, from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved January 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3(R),7(R),11-trimethyl-dodecanol. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). HYDROGEN. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Farnesol-mediated shift in the metabolic origin of prenyl groups used for protein prenylation in plants. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Scribd. (n.d.). CHM124 Purification of Organic Compounds. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Farnesol. Retrieved January 15, 2026, from [Link]

  • The Royal Society of Chemistry. (2014, September 2). Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis. Retrieved January 15, 2026, from [Link]

  • MDPI. (2019, March 15). Hydrogenation of Bio-Oil Model Compounds over Raney-Ni at Ambient Pressure. Retrieved January 15, 2026, from [Link]

  • Hydrogen Program. (2024, May 8). HyMARC: PNNL Activities. Retrieved January 15, 2026, from [Link]

  • MDPI. (2019, December 21). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts. Retrieved January 15, 2026, from [Link]

  • SpectraBase. (n.d.). (E)-3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate - Optional[13C NMR]. Retrieved January 15, 2026, from [Link]

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Application Note & Protocol: High-Purity 3,7,11-Trimethyl-1-dodecanol via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the purification of 3,7,11-trimethyl-1-dodecanol, a branched-chain fatty alcohol, utilizing vacuum fractional distillation. This method is critical for researchers, scientists, and drug development professionals who require a high-purity starting material for their work. The document outlines the theoretical basis for this purification technique, details the necessary equipment, and provides a step-by-step protocol for achieving optimal separation. Safety considerations and methods for purity analysis are also discussed to ensure a reliable and safe laboratory practice.

Introduction: The Significance of Purified this compound

This compound, also known as hexahydrofarnesol, is a C15 fatty alcohol with a branched-chain structure.[1] It is a naturally occurring compound found in various plants, such as neem (Azadirachta indica).[1] This molecule serves as a valuable intermediate in organic synthesis and is utilized as a solvent.[2] In the realm of biological and medical research, its role in lipid metabolism and as a potential metabolite in cancer cells has garnered significant interest.[2] Furthermore, it finds industrial applications as a lubricant and emulsifier in personal care products and cosmetics.[2]

For many of these applications, particularly in pharmaceutical development and sensitive biological assays, the purity of this compound is paramount. Impurities, which may include structural isomers, shorter or longer chain alcohols, or unreacted starting materials from synthesis, can lead to ambiguous experimental results and undesirable side reactions. Fractional distillation is a powerful technique for the purification of liquid compounds based on differences in their boiling points.[2][3]

The Rationale for Vacuum Fractional Distillation

The purification of this compound presents a specific challenge due to its high boiling point, which is estimated to be between 278-279 °C at atmospheric pressure (760 mmHg).[4] Heating the compound to such high temperatures can lead to thermal decomposition, resulting in the formation of impurities and loss of the desired product. To circumvent this issue, vacuum distillation is employed. By reducing the pressure of the system, the boiling point of the compound is significantly lowered, allowing for distillation to occur at a temperature that does not induce thermal degradation.

Fractional distillation is a refinement of simple distillation that incorporates a fractionating column between the boiling flask and the condenser.[2] This column provides a large surface area, often through the use of packing materials or indentations (like in a Vigreux column), allowing for repeated cycles of vaporization and condensation.[2] Each of these cycles, referred to as a "theoretical plate," enriches the vapor in the more volatile component (the component with the lower boiling point).[2][5] This results in a much more efficient separation of compounds with close boiling points compared to simple distillation.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for designing an effective purification protocol.

PropertyValueSource
Molecular Formula C₁₅H₃₂O[6][7]
Molecular Weight 228.41 g/mol [6][7]
Boiling Point (est. at 760 mmHg) 278-279 °C[4]
Boiling Point (at 14 Torr) 145-155 °C[2]
Appearance Clear, colorless oilN/A
Solubility Sparingly soluble in chloroform and slightly soluble in methanol.N/A

Experimental Protocol: Purification of this compound

This protocol is designed for the laboratory-scale purification of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[8][9][10][11]

Equipment and Materials
  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Fractionating column (Vigreux or packed column with sufficient theoretical plates)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 300 °C range)

  • Condenser (Liebig or Allihn)

  • Vacuum adapter

  • Receiving flasks (multiple, for collecting different fractions)

  • Vacuum pump (capable of achieving at least 14 Torr)

  • Manometer or vacuum gauge

  • Cold trap (to protect the vacuum pump)

  • Tubing for vacuum and cooling water

  • Glass wool or other insulating material

  • Crude this compound

  • Vacuum grease

Pre-Distillation Setup
  • Inspect Glassware: Carefully inspect all glassware for any cracks or defects that could lead to implosion under vacuum.

  • Assemble the Apparatus: Assemble the fractional distillation apparatus as depicted in the diagram below. Ensure all joints are properly sealed with a thin layer of vacuum grease.

  • Add Crude Material: To the round-bottom flask, add the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic operation, which is crucial for establishing a proper temperature gradient.

  • Connect Cooling Water: Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.

  • Connect the Vacuum System: Connect the vacuum adapter to the cold trap, and the cold trap to the vacuum pump. The cold trap should be filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

Fractional Distillation Workflow

Fractional_Distillation_Workflow cluster_preparation Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown A Assemble Apparatus B Add Crude Material & Stir Bar A->B C Insulate Column B->C D Start Stirring & Cooling Water C->D E Apply Vacuum (to ~14 Torr) D->E F Gradually Heat the Flask E->F G Equilibrate the Column F->G H Collect Fractions G->H I Monitor Temperature & Pressure H->I I->H Continue collection J Remove Heat Source I->J Distillation complete K Allow to Cool J->K L Vent the System K->L M Disassemble Apparatus L->M

Caption: Workflow for the vacuum fractional distillation of this compound.

Step-by-Step Distillation Procedure
  • Initiate Stirring and Cooling: Begin stirring the crude material and start the flow of cooling water through the condenser.

  • Apply Vacuum: Gradually apply the vacuum, reducing the pressure in the system to approximately 14 Torr. Monitor the pressure using the manometer.

  • Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.

  • Column Equilibration: As the mixture begins to boil, you will observe the vapor rising into the fractionating column. Allow the column to equilibrate by adjusting the heat input so that a reflux ring of condensing vapor slowly ascends the column. This ensures the best possible separation.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate, which will likely contain more volatile impurities, in a separate receiving flask. The temperature at the distillation head will be lower than the boiling point of the target compound.

    • Main Fraction: As the temperature at the distillation head stabilizes within the expected boiling range of this compound at the applied pressure (145-155 °C at 14 Torr), switch to a clean receiving flask to collect the purified product.

    • End-run: If the temperature begins to rise significantly above the boiling range of the main fraction, it indicates the presence of higher-boiling impurities. Stop the distillation or collect this fraction in a separate flask.

  • Monitoring: Throughout the distillation, closely monitor the temperature at the distillation head and the pressure of the system. A stable temperature during the collection of the main fraction is indicative of a pure compound being distilled.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure. Never vent a hot system under vacuum.

    • Turn off the vacuum pump, cooling water, and stirrer.

    • Carefully disassemble the apparatus.

Purity Assessment

The purity of the collected fractions should be assessed to confirm the success of the purification. Gas chromatography-mass spectrometry (GC-MS) is an ideal analytical technique for this purpose.[12][13]

  • Gas Chromatography (GC): A pure sample of this compound should exhibit a single major peak on the gas chromatogram. The presence of multiple peaks indicates the presence of impurities.

  • Mass Spectrometry (MS): The mass spectrum of the major peak should correspond to the known fragmentation pattern of this compound, confirming its identity. The molecular ion peak (M+) should be observed at m/z 228.41.

Safety Precautions

  • Implosion Hazard: Working under vacuum carries the risk of glassware implosion. Always use glassware that is free from cracks or scratches and consider using a blast shield.

  • Flammability: Although the distillation is performed at a reduced temperature, the distilled alcohol is combustible.[8] Ensure there are no open flames or spark sources in the vicinity.[10]

  • Thermal Burns: The heating mantle and glassware will be hot. Wear appropriate thermal gloves when handling hot apparatus.[8]

  • Chemical Exposure: this compound may cause skin and eye irritation.[14] Handle the chemical in a fume hood and wear appropriate PPE.

Conclusion

Vacuum fractional distillation is an effective and essential technique for obtaining high-purity this compound. By carefully controlling the pressure and temperature, and by using an efficient fractionating column, it is possible to separate the desired compound from volatile and non-volatile impurities. The protocol detailed in this application note provides a robust framework for researchers to produce the high-quality material necessary for their scientific endeavors.

References

  • Khan Academy. Simple and fractional distillations. Retrieved from [Link]

  • The Good Scents Company. hexahydrofarnesol 1-dodecanol, 3,7,11-trimethyl. Retrieved from [Link]

  • Wikipedia. Fractional distillation. Retrieved from [Link]

  • PubChem. 3-Dodecanol, 3,7,11-trimethyl-. National Institutes of Health. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 14). How To Calculate Number Of Theoretical Plates In Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Arishtam India. (2024, April 18). Safety & Precautions in Distillation. Retrieved from [Link]

  • ResearchGate. Removing Fatty alcohol from reaction?. Retrieved from [Link]

  • LCGC International. (2018, August 1). Chromatography Fundamentals, Part IV: Origin of Theoretical Plates—Fractional Distillation and Countercurrent Distribution Extractions. Retrieved from [Link]

  • Pemac Projects Pvt Ltd. Fat Distillation/ fractional. Retrieved from [Link]

  • Georgia Institute of Technology. Distillations. Environmental Health & Safety. Retrieved from [Link]

  • Cal Poly Pomona. Ethanol Distillation Safety Form. Retrieved from [Link]

  • B/R Instrument Corporation. (2024, May 7). Determining Which Fractional Distillation Process to Use: Batch or Continuous Mode. Retrieved from [Link]

  • DAEYOO. (2024, July 23). Safety Precautions When Distilling Alcohol. Retrieved from [Link]

  • ResearchGate. (2019, January 15). Phytochemical screening and GC–MS analysis of bioactive compounds present in ethanolic leaves extract of Silybum marianum (L). Retrieved from [Link]

  • International Journal of Botany Studies. (2021, December 14). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Fractional Distillation of Non-ideal Mixtures (Azeotropes). Retrieved from [Link]

  • AXA XL. Distillation Of Flammable Or Combustible Liquids. Retrieved from [Link]

  • NIST. 1-Dodecanol, 3,7,11-trimethyl-. NIST WebBook. Retrieved from [Link]

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Application Note: High-Purity Isolation of 3,7,11-Trimethyl-1-dodecanol via Adsorption Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, natural product isolation, and quality control.

Abstract: This document provides a comprehensive guide to the purification of 3,7,11-Trimethyl-1-dodecanol, a C15 fatty alcohol, using adsorption column chromatography.[1][2] We delve into the fundamental principles governing the separation, offer a detailed, field-proven protocol from mobile phase selection to final purity assessment, and explain the scientific rationale behind each procedural choice. This guide is designed to empower researchers to achieve high-purity isolation of this and structurally similar long-chain alcohols, which are valuable intermediates in various industrial and pharmaceutical applications.[2]

Foundational Principles: The Chromatographic Separation of a Long-Chain Alcohol

The successful purification of this compound hinges on exploiting its dual chemical nature. The molecule possesses a long, non-polar C15 hydrocarbon backbone and a highly polar terminal primary alcohol (-OH) group.[1][2] Adsorption chromatography provides an ideal matrix for separating this molecule from potential impurities based on differences in polarity.[3][4]

The core of the technique is the competitive interaction between the components of the crude mixture for binding sites on a solid stationary phase versus solvation in a liquid mobile phase.[3][5]

  • The Stationary Phase: For the separation of alcohols, silica gel (SiO₂) is the adsorbent of choice.[6][7] Its surface is rich in polar silanol groups (Si-OH), which act as hydrogen bond donors and acceptors. The primary alcohol group of this compound will form strong, reversible hydrogen bonds with these silanol groups, causing it to "adsorb" or stick to the stationary phase.[6][7] Non-polar impurities, such as hydrocarbon precursors or side-products, will have minimal interaction and pass through the column quickly. More polar impurities, like diols, will adsorb even more strongly.

  • The Mobile Phase (Eluent): The mobile phase's function is to dissolve the sample and carry it through the column, competing with the stationary phase for the analyte.[5] By systematically increasing the polarity of the mobile phase (a technique known as gradient elution ), we can selectively desorb and elute compounds based on their polarity.[3] A non-polar solvent will first wash away non-polar impurities. As the solvent becomes more polar, it more effectively solvates the alcohol's hydroxyl group, breaking the hydrogen bonds with the silica gel and allowing the this compound to move down the column and be collected.

Experimental Workflow and Protocol

This section outlines a complete, step-by-step protocol for the purification of this compound. The workflow is designed to be a self-validating system, starting with small-scale method development and progressing to preparative-scale purification and analysis.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Packing Column Packing (Silica Gel Slurry) TLC->Packing Crude Crude Sample of This compound Crude->TLC Loading Sample Loading (Dry or Wet Method) Packing->Loading Elution Gradient Elution (Hexane -> Ethyl Acetate) Loading->Elution Collection Fraction Collection Elution->Collection Analysis Fraction Analysis (TLC) Collection->Analysis Pooling Combine Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Final Pure Product (>98% Purity) Evaporation->Final Purity Purity Assessment (GC-MS, NMR) Final->Purity G cluster_0 Purity Verification Logic Input Purified Sample GCMS GC-MS Analysis Retention Time Mass Spectrum Input->GCMS Decision Single Peak? GCMS:t->Decision GCMS:m->Decision Result_Pure Purity Confirmed (>98%) Decision->Result_Pure Yes Result_Impure Impurity Detected (Re-purify) Decision->Result_Impure No

Sources

Definitive Analysis of 3,7,11-Trimethyl-1-dodecanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a comprehensive and robust protocol for the qualitative and quantitative analysis of 3,7,11-Trimethyl-1-dodecanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as hexahydrofarnesol, is a branched-chain fatty alcohol found in various natural sources and is of interest in fields ranging from metabolic research to the development of flavor and fragrance agents.[1][2][3] The inherent volatility and chemical nature of this long-chain alcohol present unique analytical challenges. This guide provides a self-validating system, detailing every critical step from sample preparation and derivatization to instrument configuration and data interpretation, grounded in established analytical principles. The methodologies described herein are designed to ensure high sensitivity, specificity, and reproducibility for researchers in academic and industrial settings.

Introduction: The Analytical Imperative

This compound (C₁₅H₃₂O) is a saturated terpene alcohol that serves as a plant metabolite and has been observed in human cancer metabolism studies.[1] Its structural complexity and presence in complex biological matrices necessitate a highly selective and sensitive analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for this purpose, offering superior chromatographic separation of volatile and semi-volatile compounds coupled with the precise mass identification capabilities of mass spectrometry.[2]

However, the analysis of long-chain alcohols like this compound can be hampered by their polarity, which may lead to poor peak shape and column adsorption. To overcome this, a crucial derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile silyl ether. This process, known as silylation, significantly enhances chromatographic performance and thermal stability, leading to sharper peaks and more reliable quantification.[4][5] This protocol integrates a validated silylation procedure to ensure the highest quality analytical results.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
IUPAC Name 3,7,11-trimethyldodecan-1-olPubChem[1]
Synonyms Hexahydrofarnesol, FarnesanolPubChem[1]
CAS Number 6750-34-1NIST[6]
Molecular Formula C₁₅H₃₂ONIST[6]
Molecular Weight 228.41 g/mol PubChem[1]
Boiling Point 278-279 °C (est.)The Good Scents Company[7]
Kovats RI (Non-polar) ~1563 - 1576Cheméo, PubChem[1][8]

Experimental Design & Protocols

This section provides a detailed, step-by-step methodology for the complete analytical workflow.

Required Materials and Reagents
  • Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade)

  • Standards: this compound (≥95% purity), Internal Standard (IS), e.g., 2-Nonanol or a suitable non-interfering analog.[9]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Apparatus: 1.5 mL glass GC autosampler vials with caps, volumetric flasks, pipettes, vortex mixer, heating block, centrifuge.[10]

Instrumentation: GC-MS System Configuration

The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column that provides excellent separation for a wide range of semi-volatile compounds.[11]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing optimal chromatographic efficiency.
Injector Splitless ModeMaximizes analyte transfer to the column for trace-level analysis.
Injector Temp. 280 °CEnsures rapid and complete volatilization of the derivatized analyte.[12]
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 minA robust temperature gradient to separate the analyte from solvent and potential matrix components.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[13]
Acquisition Mode Scan (m/z 40-450) and/or SIMScan mode for qualitative identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Protocol 1: Preparation of Standards
  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., 2-Nonanol) in the same manner.

  • Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock. Spike each standard with the internal standard to a final concentration of 10 µg/mL.

Protocol 2: Sample Preparation & Derivatization

This protocol is designed for a generic liquid matrix (e.g., a plant extract). Solid samples must first be extracted into a suitable organic solvent.[14]

  • Aliquot Sample: Transfer 100 µL of the sample into a clean glass vial.

  • Spike Internal Standard: Add the internal standard to the sample to achieve a concentration equivalent to the calibration standards (e.g., 10 µg/mL).

  • Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. This step is critical to remove water, which can interfere with the silylation reaction.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block.

  • Cooling & Dilution: After cooling to room temperature, dilute the sample with 900 µL of hexane. This brings the final volume to 1 mL and makes it ready for injection.

  • Analysis: Transfer the final solution to a GC autosampler vial and inject 1 µL into the GC-MS system.

Analytical Workflow and Data Interpretation

The following diagram illustrates the logical flow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Spike Spike with Internal Standard Sample->Spike Dry Evaporate to Dryness Spike->Dry Deriv Add BSTFA & Heat (60°C) Dry->Deriv Dilute Dilute with Hexane Deriv->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate GC Separation (HP-5ms Column) Inject->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect Qual Qualitative ID: Retention Time & Mass Spectrum Detect->Qual Quant Quantitative Analysis: Calibration Curve Detect->Quant Report Final Report Qual->Report Quant->Report

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol, is a saturated fatty alcohol with the chemical formula C₁₅H₃₂O.[1][2] This branched-chain primary alcohol is structurally derived from the naturally occurring sesquiterpene alcohol, farnesol, through hydrogenation.[1] Its presence has been noted in various plants, including neem (Azadirachta indica), and it is of interest to researchers in fields such as cancer metabolism, where it has been observed as a metabolite.[1][2] Given its long aliphatic chain and multiple stereocenters, the unambiguous structural elucidation of this compound and its derivatives is crucial for its application in drug development and other scientific research.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like this compound. This guide provides a comprehensive overview of the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques for the complete spectral assignment of this molecule. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-quality, reproducible NMR data for this and similar long-chain alcohols.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on established principles of NMR spectroscopy, including the influence of electronegative atoms and alkyl substitution patterns, and by drawing comparisons with structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

AtomPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1~3.64triplet2H~6.6
H-2~1.55multiplet2H
H-3~1.50multiplet1H
H-4 to H-6, H-8 to H-10~1.25 - 1.40multiplet12H
H-7~1.50multiplet1H
H-11~1.50multiplet1H
H-12 (CH₃)~0.87doublet6H~6.6
H-13 (CH₃)~0.86doublet3H~6.6
H-14 (CH₃)~0.85doublet3H~6.6
H-15, H-16 (CH₃)~0.87doublet6H~6.6
OHvariablesinglet (broad)1H

Table 2: Predicted ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (δ, ppm)
C-1~61.0
C-2~39.5
C-3~37.4
C-4~24.8
C-5~37.3
C-6~24.5
C-7~32.8
C-8~39.4
C-9~28.0
C-10~30.0
C-11~22.7
C-12~22.6
C-13~19.7
C-14~19.7
C-15, C-16~22.7

Experimental Protocols

The following protocols are designed to yield high-resolution NMR spectra for the structural elucidation of this compound.

I. Sample Preparation

The quality of the NMR sample is paramount for obtaining high-quality spectra. Given that long-chain alcohols can be viscous, careful sample preparation is necessary to ensure a homogeneous solution.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Deuterated chloroform is a suitable solvent for this non-polar alcohol.[3]

  • Dissolution: Vortex the sample until it is fully dissolved. If the sample is particularly viscous, gentle warming in a water bath may aid dissolution. Ensure the sample has returned to room temperature before proceeding.

  • Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Final Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 4.5 cm. This is crucial for proper shimming of the magnetic field.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

G cluster_prep Sample Preparation Workflow A 1. Weigh Sample (5-50 mg) B 2. Add CDCl3 (0.6-0.7 mL) A->B C 3. Vortex to Dissolve (Gentle warming if needed) B->C D 4. Filter into NMR Tube C->D E 5. Check Sample Height (4.0-4.5 cm) D->E F 6. Cap and Label E->F G cluster_workflow NMR Data Acquisition and Analysis Workflow A 1. Sample Preparation B 2. Acquire 1D ¹H NMR A->B C 3. Acquire 1D ¹³C & DEPT-135 A->C D 4. Acquire 2D ¹H-¹H COSY B->D E 5. Acquire 2D ¹H-¹³C HSQC B->E C->E F 6. Data Processing D->F E->F G 7. Spectral Assignment & Structure Elucidation F->G

Caption: Integrated workflow for NMR analysis.

Data Interpretation and Structural Elucidation

A systematic approach to interpreting the collected NMR data will lead to the unambiguous assignment of all proton and carbon signals in this compound.

  • ¹H NMR Analysis: Identify the key signals: the triplet at ~3.64 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (H-1), the complex multiplets in the aliphatic region (~1.25-1.55 ppm), and the characteristic doublets of the methyl groups (~0.85-0.87 ppm).

  • ¹³C and DEPT-135 Analysis: Use the DEPT-135 spectrum to identify the number of CH₃, CH₂, and CH groups. The carbon attached to the hydroxyl group (C-1) will be the most downfield signal in the aliphatic region (~61.0 ppm).

  • HSQC Analysis: Correlate each proton signal to its directly attached carbon. This is a powerful step to confirm assignments made from the 1D spectra.

  • COSY Analysis: Trace the spin-spin coupling networks. For example, the H-1 triplet should show a cross-peak to the H-2 multiplet. This allows for the sequential assignment of protons along the carbon backbone.

  • Integrated Analysis: Combine all the information from the 1D and 2D spectra to build a complete and self-consistent assignment of the entire molecule. The COSY data will establish the proton connectivity, and the HSQC data will link the proton framework to the carbon backbone.

By following these detailed protocols and the systematic interpretation strategy, researchers can confidently elucidate the structure of this compound and related long-chain alcohols, ensuring the scientific integrity of their findings.

References

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Oxford Instruments. (n.d.). ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 2D ¹H-¹H COSY. Retrieved from [Link]

  • ResearchGate. (2017). NMR of a viscous material? Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 5.6: ¹³C-NMR Spectroscopy. Retrieved from [Link]

  • Magritek. (2015). Introduction to ¹³C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

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  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • ResearchGate. (2019). Viscosity effects in ¹H NMR measurements? Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

  • University of Ottawa. (2016). Ultra-Fast ¹H COSY. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 500 MHz, H₂O, experimental) (HMDB0000820). Retrieved from [Link]

  • MDPI. (2024). Application of Two-Dimensional NMR for Quantitative Analysis of Viscosity in Medium–High-Porosity-and-Permeability Sandstones in North China Oilfields. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2000). Structural determination of a highly branched C25 sedimentary isoprenoid biomarker by NMR spectroscopy and mass spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Retrieved from [Link]

  • Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

  • RSC Publishing. (n.d.). H/D isotope effects on NMR chemical shifts of nuclei involved in a hydrogen bridge of hydrogen isocyanide complexes with fluoride anion. Retrieved from [Link]

  • Chemistry Steps. (n.d.). ¹³C Carbon NMR Spectroscopy. Retrieved from [Link]

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  • ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction? Retrieved from [Link]

  • Filo. (2025). Question 1 Predict the number of signals in the ¹H NMR and ¹³C... Retrieved from [Link]

  • YouTube. (2017). How to predict the ¹³C NMR spectrum of a compound. Retrieved from [Link]

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Quantification of 3,7,11-Trimethyl-1-dodecanol in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol, is a saturated derivative of the sesquiterpene alcohol farnesol.[1][2][3][4] Farnesol and its metabolites are involved in various biological processes, and understanding their pharmacokinetics and distribution in biological systems is of increasing interest in drug development and metabolic research. This document provides a comprehensive guide to the quantification of this compound in biological samples, such as plasma and serum, offering detailed protocols for sample preparation, instrumental analysis, and data interpretation.

The accurate quantification of long-chain, relatively nonpolar alcohols like this compound in complex biological matrices presents analytical challenges. These include low endogenous concentrations, the need for efficient extraction from proteins and lipids, and often poor ionization efficiency in mass spectrometry. To address these challenges, this guide details robust methodologies employing both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Sample Preparation Methodologies

The choice of sample preparation is critical for the successful quantification of this compound. The primary goals are to efficiently extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection. Two widely used techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are presented here.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting hydrophobic compounds like this compound from aqueous matrices such as plasma or serum.[5][6] The principle relies on the differential solubility of the analyte in two immiscible liquid phases.

Rationale: A water-immiscible organic solvent is used to partition the analyte from the aqueous biological sample. The choice of solvent is crucial for achieving high extraction recovery. For relatively nonpolar analytes like this compound, solvents such as hexane, ethyl acetate, or a mixture thereof are suitable. To enhance recovery and disrupt protein binding, a protein precipitation step with a water-miscible solvent like acetonitrile or methanol can be incorporated prior to LLE.

Protocol for LLE of this compound from Plasma:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a structurally similar long-chain alcohol or a stable isotope-labeled analog if available) to each tube and vortex briefly.

  • Protein Precipitation (Optional but Recommended): Add 600 µL of cold acetonitrile, vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 800 µL of n-hexane to the supernatant. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (n-hexane) to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 100 µL of hexane for GC-MS or a mobile phase-compatible solvent for LC-MS).

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE, with the potential for higher throughput and automation.[7] For this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is appropriate.

Rationale: The principle of reversed-phase SPE involves the retention of the hydrophobic analyte on a nonpolar stationary phase from a polar sample matrix. Interfering polar compounds are washed away, and the analyte is then eluted with a nonpolar organic solvent.

Protocol for SPE of this compound from Plasma:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard and dilute with 400 µL of 4% phosphoric acid in water to disrupt protein binding.

  • Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 1 mL of 20% methanol in water) can further remove less polar interferences.

  • Analyte Elution: Elute the this compound with 1 mL of a suitable organic solvent, such as ethyl acetate or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in an appropriate solvent for analysis.

Part 2: Instrumental Analysis

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them will depend on available instrumentation, required sensitivity, and sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds.[8] Due to the presence of a hydroxyl group, derivatization is highly recommended to improve the chromatographic properties and sensitivity of this compound.

Derivatization: Silylation is a common and effective derivatization technique for alcohols.[9][10] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) convert the polar hydroxyl group into a nonpolar and more volatile trimethylsilyl (TMS) ether.

Protocol for Silylation:

  • Ensure the dried extract from the sample preparation step is completely free of water.

  • Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 60-70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

GC-MS Parameters:

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS)
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program Initial temp: 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the TMS derivative should be determined.
Transfer Line Temp 280°C

Internal Standard Selection: An ideal internal standard is a stable isotope-labeled version of the analyte. In its absence, a structurally similar long-chain alcohol that is not present in the biological sample, such as 2-dodecanol or a deuterated long-chain alcohol, can be used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can be advantageous for high-throughput analysis.[11] Direct analysis of this compound can be challenging due to its poor ionization in electrospray ionization (ESI). Derivatization to introduce a readily ionizable group is often necessary.

Derivatization: Phenyl isocyanate can be used to derivatize the hydroxyl group, forming a carbamate that can be detected with high sensitivity in positive ion ESI mode.[12][13]

Protocol for Phenyl Isocyanate Derivatization:

  • To the dried extract, add 100 µL of acetonitrile.

  • Add 10 µL of a 10% solution of phenyl isocyanate in acetonitrile.

  • Add 10 µL of a catalyst such as pyridine.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Evaporate the solvent and reconstitute in the initial mobile phase.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temp 40°C
Ion Source Electrospray Ionization (ESI), Positive Mode
MS Acquisition Multiple Reaction Monitoring (MRM). Precursor and product ion transitions need to be optimized for the derivative.

Data Analysis and Quality Control:

For both GC-MS and LC-MS/MS, a calibration curve should be prepared in the same biological matrix as the samples (e.g., charcoal-stripped plasma) to account for matrix effects.[14] The concentration of this compound in the samples is determined by interpolating the analyte-to-internal standard peak area ratio against the calibration curve. The method should be validated according to regulatory guidelines, such as those from the EMA or FDA, for accuracy, precision, selectivity, and stability.[15][16][17]

Part 3: Visualizations and Data Presentation

Experimental Workflow Diagrams

Sample_Preparation_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Plasma Plasma Sample (200 µL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Extraction Hexane Extraction Precipitation->Extraction Evaporation_LLE Evaporation Extraction->Evaporation_LLE Reconstitution_LLE Reconstitution Evaporation_LLE->Reconstitution_LLE Derivatization Derivatization (Silylation or Phenyl Isocyanate) Reconstitution_LLE->Derivatization To Derivatization & Analysis Plasma_SPE Plasma Sample (200 µL) Pretreat Pre-treatment (Acidification) Plasma_SPE->Pretreat Load Sample Loading Pretreat->Load Condition SPE Cartridge Conditioning Condition->Load Wash Wash Interferences Load->Wash Elute Analyte Elution Wash->Elute Evaporation_SPE Evaporation Elute->Evaporation_SPE Reconstitution_SPE Reconstitution Evaporation_SPE->Reconstitution_SPE Reconstitution_SPE->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis

Caption: Overview of Sample Preparation Workflows.

Analytical_Workflow cluster_GCMS GC-MS Analysis cluster_LCMSMS LC-MS/MS Analysis GC_Injection GC Injection Separation Chromatographic Separation (HP-5MS) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection_GC Mass Detection (SIM) Ionization->Detection_GC Data_Acquisition Data Acquisition System Detection_GC->Data_Acquisition LC_Injection LC Injection Separation_LC Chromatographic Separation (C18) LC_Injection->Separation_LC Ionization_LC Electrospray Ionization (ESI) Separation_LC->Ionization_LC Detection_LC Tandem MS Detection (MRM) Ionization_LC->Detection_LC Detection_LC->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Instrumental Analysis and Data Processing.

Quantitative Data Summary

The following table provides expected performance characteristics for a validated bioanalytical method for this compound. These values are illustrative and should be established during method validation.

ParameterExpected Performance (GC-MS)Expected Performance (LC-MS/MS)
Linear Range 1 - 1000 ng/mL0.1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) <15% (<20% at LLOQ)<15% (<20% at LLOQ)
Extraction Recovery > 80%> 85%
Matrix Effect Should be minimal and compensated by the internal standardShould be assessed and compensated by the internal standard

References

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  • Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. (2019). Springer. Available at: [Link]

  • Solid-phase extraction of the alcohol abuse biomarker phosphatidylethanol using newly synthesized polymeric sorbent materials containing quaternary heterocyclic groups. (2017). PubMed. Available at: [Link]

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  • Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. (2020). ACS Publications. Available at: [Link]

  • Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). (2017). ResearchGate. Available at: [Link]

  • Analytical Methods. (2018). In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Royal Society of Chemistry. Available at: [Link]

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The Strategic Intermediate: A Guide to 3,7,11-Trimethyl-1-dodecanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Alcohol

In the intricate landscape of organic synthesis, certain molecules emerge as pivotal intermediates, their value defined by the strategic access they provide to complex and high-value targets. 3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol, is a prime exemplar of such a strategic building block.[1] This C15 saturated branched-chain primary alcohol, while structurally unassuming, represents a crucial precursor for the synthesis of a range of biologically significant molecules, most notably the tocopherols (Vitamin E).[2][3] Its fully saturated isoprenoid backbone is a recurring motif in natural products, making it an invaluable synthon for chemists in the fields of medicinal chemistry, natural product synthesis, and materials science. This guide provides an in-depth exploration of the synthesis and diverse applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the physical and safety properties of an intermediate is paramount for its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6750-34-1
Molecular Formula C₁₅H₃₂O
Molecular Weight 228.41 g/mol
Appearance Colorless oil
Boiling Point 145-155 °C @ 14 Torr
Density 0.8387 g/cm³ @ 22 °C
Solubility Soluble in organic solvents such as chloroform and methanol.

Safety and Handling:

This compound is classified as a corrosive and irritant substance.[4] It is known to cause skin irritation and serious eye damage.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: Key Methodologies

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the desired stereochemistry, scale, and the availability of starting materials.

Protocol 1: Catalytic Hydrogenation of Farnesol

The most direct and industrially relevant synthesis involves the complete saturation of the three double bonds in the naturally occurring sesquiterpene alcohol, farnesol.[5]

Causality behind Experimental Choices: The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is favored for its high efficiency, ease of handling, and simple removal from the reaction mixture by filtration.[6] The reaction is performed under a hydrogen atmosphere to ensure complete reduction of the alkenes. The choice of a protic solvent like ethanol is common as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

G Farnesol Farnesol H2_PdC H₂ (g), Pd/C Farnesol->H2_PdC Reactant Product This compound H2_PdC->Product Hydrogenation Solvent Ethanol Solvent->H2_PdC Solvent

Caption: Catalytic hydrogenation of farnesol.

Step-by-Step Methodology:

  • Reaction Setup: To a high-pressure hydrogenation vessel, add farnesol (1.0 eq) and 10% Palladium on Carbon (5 mol%).

  • Solvent Addition: Add anhydrous ethanol to dissolve the farnesol, typically at a concentration of 0.1-0.5 M.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Protocol 2: Reduction of a 3,7,11-Trimethyldodecanoic Acid Ester

For specific stereoisomers or when starting from a carboxylic acid derivative, reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is a highly effective method.[7]

Causality behind Experimental Choices: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing esters to primary alcohols with high yields. The reaction is conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents. The work-up procedure involves the careful quenching of excess hydride followed by an acidic workup to protonate the resulting alkoxide.

G Ester Ethyl 3,7,11-trimethyldodecanoate LiAlH4 1. LiAlH₄, Dry Ether 2. H₃O⁺ work-up Ester->LiAlH4 Reactant Product This compound LiAlH4->Product Reduction

Caption: Reduction of an ester to the alcohol.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

  • Substrate Addition: Dissolve ethyl 3(R),7(R),11-trimethyldodecanoate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.[7]

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Extraction: Filter the resulting white precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure alcohol. A reported yield for this transformation is 97.4%.[7]

Applications in Organic Synthesis: A Versatile Intermediate

The synthetic utility of this compound lies in its role as a precursor to a variety of other functionalized molecules.

Application 1: Keystone in Vitamin E (α-Tocopherol) Synthesis

The most prominent application of this compound is in the industrial synthesis of all-rac-α-tocopherol.[2][3] The core transformation is a Friedel-Crafts alkylation of 2,3,5-trimethylhydroquinone (TMHQ) with the C15 alcohol side chain.

Causality behind Experimental Choices: The Friedel-Crafts reaction requires an acid catalyst to activate the alcohol for electrophilic aromatic substitution. A combination of a Lewis acid (like ZnCl₂) and a Brønsted acid (like HCl) is often employed to generate the electrophilic species.[8] The reaction is typically performed in a non-polar solvent to facilitate the reaction between the lipophilic alcohol and the hydroquinone.

G Alcohol This compound Catalyst ZnCl₂ / HCl Alcohol->Catalyst Side Chain TMHQ 2,3,5-Trimethylhydroquinone TMHQ->Catalyst Aromatic Core Product all-rac-α-Tocopherol Catalyst->Product Friedel-Crafts Alkylation

Caption: Synthesis of α-Tocopherol.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,5-trimethylhydroquinone (1.0 eq) in a suitable non-polar solvent such as hexane or toluene.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous zinc chloride, 0.2 eq) and a Brønsted acid (e.g., a few drops of concentrated HCl).

  • Alcohol Addition: Add this compound (1.05 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by HPLC or TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and wash it with water to remove the catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield all-rac-α-tocopherol.

Application 2: Conversion to Halides for Further Functionalization

The primary alcohol can be readily converted into the corresponding halide, a more versatile intermediate for nucleophilic substitution and organometallic reactions.

Protocol: Synthesis of 1-Bromo-3,7,11-trimethyldodecane

Causality behind Experimental Choices: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to primary alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, generally with high yields and minimal side products for unhindered primary alcohols.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.4 eq) dropwise with stirring.

  • Reaction Execution: After the addition, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Pour the reaction mixture slowly onto crushed ice and extract with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-3,7,11-trimethyldodecane, which can be further purified by vacuum distillation.

Application 3: Oxidation to 3,7,11-Trimethyldodecanal

The corresponding aldehyde is another valuable intermediate, particularly for chain extension reactions like Wittig or aldol condensations.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Causality behind Experimental Choices: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.[9][10][11] The reaction is performed in an anhydrous non-polar solvent like dichloromethane (DCM) to prevent the formation of the gem-diol hydrate, which is susceptible to further oxidation.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and powdered molecular sieves (4Å) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq) in DCM.

  • Reaction Execution: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing with additional diethyl ether to elute the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde. If necessary, further purification can be achieved by flash column chromatography.

Conclusion

This compound stands as a testament to the strategic importance of seemingly simple intermediates in the grand scheme of organic synthesis. Its ready accessibility and the versatility of its primary alcohol functionality make it an indispensable building block for constructing complex molecular architectures, most notably the vital antioxidant, Vitamin E. The protocols detailed herein provide a practical framework for the synthesis and application of this key intermediate, empowering researchers to leverage its full potential in their synthetic endeavors. As the demand for sophisticated bioactive molecules continues to grow, the role of such well-defined and versatile intermediates will undoubtedly become even more critical.

References

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Application Notes and Protocols: Investigating the Potential of 3,7,11-Trimethyl-1-dodecanol in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Sesquiterpenoid Derivative

3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol, is a saturated fatty alcohol that has been identified as a metabolite in cancer metabolism.[1] While direct research into its anti-cancer properties is nascent, its structural similarity to farnesol, a well-documented sesquiterpene alcohol with proven anti-cancer and anti-inflammatory effects, presents a compelling case for its investigation as a potential therapeutic agent.[2][3][4][5] Farnesol has been shown to induce apoptosis, inhibit cell proliferation, and modulate key oncogenic signaling pathways in various cancer cell lines.[3][6] This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound's anti-cancer potential, drawing upon established methodologies for drug discovery and development.[7][8][9]

Part 1: Foundational In Vitro Screening for Anti-Cancer Activity

The initial phase of investigation focuses on determining the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. A standard approach involves a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

Cell Viability and Cytotoxicity Assessment

Rationale: The MTT or MTS assay is a colorimetric method that provides a quantitative measure of metabolically active cells, which is an indicator of cell viability.[10] A reduction in metabolic activity in the presence of this compound would suggest either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. This initial screen is crucial for identifying a relevant concentration range for subsequent, more detailed mechanistic studies.[11]

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay cluster_3 Data Analysis A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT/MTS reagent to each well C->D E Incubate for 2-4 hours D->E F Measure absorbance at the appropriate wavelength E->F G Calculate cell viability as a percentage of the untreated control F->G H Determine the IC50 value G->H

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media.[12]

    • Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations for treatment.

    • Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration).

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Hypothetical IC50 Values for this compound

Cell LineIncubation Time (hours)IC50 (µM)
MCF-74850
HCT-1164875
A5494860

Part 2: Elucidating the Mechanism of Cell Death

Once the anti-proliferative effects are established, the next step is to determine the mode of cell death induced by this compound, with a primary focus on apoptosis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.[14] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[14] Flow cytometry is then used to quantify the different cell populations.[14][15]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with media containing serum.

    • Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V binding buffer.[16]

    • Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.[14][15]

    • Incubate the cells in the dark for 15 minutes at room temperature.[17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations can be distinguished:

      • Annexin V-negative and PI-negative: Live cells

      • Annexin V-positive and PI-negative: Early apoptotic cells

      • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative and PI-positive: Necrotic cells

Table 2: Hypothetical Apoptosis Assay Results

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control9532
This compound (IC50)403525

Part 3: Investigating Effects on Cell Cycle Progression

To further understand the anti-proliferative mechanism, it is essential to investigate whether this compound affects the cell cycle.

Cell Cycle Analysis by PI Staining and Flow Cytometry

Rationale: The cell cycle is a tightly regulated process, and its disruption is a common mechanism for anti-cancer drugs.[18] Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[19] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[18] An accumulation of cells in a particular phase would suggest a cell cycle arrest at that checkpoint.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently.[20]

    • Incubate the cells for at least 30 minutes at 4°C.[20]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[20]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Hypothetical Cell Cycle Distribution Data

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control552520
This compound (IC50)701515

Part 4: Probing the Molecular Mechanism of Action

Based on the known mechanisms of the related compound farnesol, a logical next step is to investigate the effect of this compound on key cancer-related signaling pathways, such as the PI3K/Akt pathway.[3]

Analysis of Signaling Pathways by Western Blotting

Rationale: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins in a cell lysate.[21] Many signaling pathways are regulated by protein phosphorylation.[22] By using antibodies specific to both the total and phosphorylated forms of key signaling proteins (e.g., Akt), we can determine if this compound inhibits the activation of these pathways.[22]

Potential Signaling Pathway to Investigate

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival TMD This compound TMD->PI3K Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Protocol: Western Blotting for PI3K/Akt Pathway Analysis

  • Protein Extraction:

    • Treat cells with this compound for a shorter duration (e.g., 1-6 hours) to observe effects on signaling.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[21]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[22]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.[23]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[24]

    • Incubate the membrane overnight at 4°C with primary antibodies against total Akt and phosphorylated Akt (p-Akt).[23][24]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[24]

    • Analyze the band intensities to determine the relative levels of p-Akt and total Akt. A decrease in the p-Akt/total Akt ratio would indicate inhibition of the pathway.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial investigation of this compound as a potential anti-cancer agent. Positive results from these in vitro assays would warrant further studies, including the investigation of other signaling pathways, analysis of its effects on cell migration and invasion, and eventual progression to in vivo preclinical models to evaluate its efficacy and toxicity in a more complex biological system.[8] The structural relationship to farnesol provides a strong rationale for this line of inquiry, which could lead to the development of a novel therapeutic for cancer treatment.

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Application Notes and Protocols for the Enantioselective Synthesis of 3,7,11-Trimethyl-1-dodecanol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the enantioselective synthesis of 3,7,11-trimethyl-1-dodecanol stereoisomers. This C15 isoprenoid alcohol is a crucial chiral building block, particularly for the side chain of vitamin E (α-tocopherol), where stereochemistry dictates biological activity. We will explore the causality behind various synthetic strategies, from classic transformations to modern asymmetric catalysis, and provide detailed, validated protocols for the synthesis of specific stereoisomers.

Introduction: The Significance of Stereochemistry

This compound is a saturated derivative of the natural product farnesol. It possesses two chiral centers at the C3 and C7 positions, leading to four possible stereoisomers: (3R, 7R), (3S, 7S), (3R, 7S), and (3S, 7R). The stereochemical purity of these isomers is of paramount importance in pharmaceutical and fine chemical synthesis.

The most prominent application of these chiral alcohols is in the total synthesis of α-tocopherol (Vitamin E).[1][2] Natural vitamin E is exclusively the (2R, 4'R, 8'R)-α-tocopherol isomer, which exhibits the highest biological activity.[1][3] Synthetic vitamin E, often produced as an equimolar mixture of eight stereoisomers (all-rac-α-tocopherol), has significantly lower biopotency.[2][3] To construct the biologically active form, a chiral side chain, often derived from (3R, 7R)-3,7,11-trimethyl-1-dodecanol, is required. The stereochemistry of synthetic precursors directly influences the efficacy and safety of the final active pharmaceutical ingredient (API).[4][5][6][7]

Strategic Approaches to Enantioselective Synthesis

The primary challenge lies in controlling the absolute configuration at two remote stereocenters. Several major strategies have been developed to address this, each with distinct advantages in terms of efficiency, scalability, and stereocontrol. These approaches generally fall into three categories: chiral pool synthesis, asymmetric catalysis, and enzymatic resolution.

G cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_end Target Stereoisomers Prochiral Prochiral or Achiral Precursors Asymmetric Asymmetric Catalysis (e.g., Hydrogenation, Epoxidation) Prochiral->Asymmetric Induces Chirality Enzymatic Enzymatic Resolution or Desymmetrization Prochiral->Enzymatic Selective Transformation ChiralPool Chiral Pool (e.g., Citronellol) Diastereoselective Diastereoselective Reactions ChiralPool->Diastereoselective Transfers Chirality RR (3R, 7R)-Isomer Asymmetric->RR SS (3S, 7S)-Isomer Asymmetric->SS RS (3R, 7S) / (3S, 7R)-Isomers Enzymatic->RS Diastereoselective->RR

Caption: Core strategies for enantioselective synthesis.

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products (e.g., citronellol, limonene) as starting materials. The inherent chirality of the starting material is carried through a sequence of reactions to establish the desired stereocenters in the final product. While robust, this strategy can be limited by the availability of suitable starting materials for all four desired stereoisomers.

  • Asymmetric Catalysis: This is a powerful and versatile strategy that uses a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity.[8][9] Methods such as asymmetric hydrogenation, epoxidation (e.g., Sharpless epoxidation), and dihydroxylation are cornerstones of this approach, allowing for the creation of key stereocenters from simple achiral precursors.[9][10]

  • Enzymatic Methods: Enzymes are highly specific chiral catalysts that can perform reactions with exceptional enantio- and regioselectivity under mild conditions.[11] A common application is the kinetic resolution of a racemic mixture, where an enzyme (like a lipase) selectively acylates or hydrolyzes one enantiomer, leaving the other unreacted and allowing for their separation.[12] Another advanced technique is the enzymatic desymmetrization of meso compounds.[13]

Protocol 1: Synthesis of (3R, 7R)-3,7,11-Trimethyl-1-dodecanol via Reduction

This protocol details the final step in a multi-step synthesis, focusing on the reduction of a chiral ester precursor to the target primary alcohol. This transformation is a reliable and high-yielding method commonly used to obtain the final product after the key stereocenters have been established in an earlier intermediate, such as (3R, 7R)-3,7,11-trimethyldodecanoic acid ethyl ester.

Causality: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its high reactivity, which is necessary for the complete reduction of an ester to a primary alcohol. The reaction is conducted in an anhydrous aprotic solvent like diethyl ether to prevent quenching of the highly reactive hydride reagent. The workup with acid is required to neutralize the aluminate salts formed during the reaction and protonate the resulting alkoxide.

G cluster_reaction LiAlH4 Reduction of Chiral Ester start R-COOEt ((3R,7R)-3,7,11-trimethyldodecanoic acid ethyl ester) end R-CH2OH ((3R,7R)-3,7,11-trimethyl-1-dodecanol) start->end 1. LiAlH4, Dry Ether 2. H2O, H2SO4 workup

Caption: Final reduction step to the target alcohol.

Materials & Equipment
  • (3R, 7R)-3,7,11-trimethyldodecanoic acid ethyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • 2N Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Kugelrohr distillation apparatus

Step-by-Step Procedure
  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Suspend lithium aluminum hydride (3.0 g) in anhydrous diethyl ether (150 mL) in the reaction flask and stir.

  • Addition of Ester: Dissolve the (3R, 7R)-3,7,11-trimethyldodecanoic acid ethyl ester (3.13 g, 0.0116 mol) in anhydrous diethyl ether (35 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension.[14]

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain it with stirring for 2.5 hours.[14]

  • Quenching: Cool the flask in an ice-water bath. Cautiously and slowly add water dropwise to destroy the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas; proceed with extreme care in a well-ventilated fume hood.

  • Workup: Add 450 mL of 2N H₂SO₄ to dissolve the aluminum salts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 150 mL).[14]

  • Washing: Combine the organic extracts and wash sequentially with water (3 x 50 mL), saturated aqueous NaHCO₃ (3 x 50 mL), and finally with water again (3 x 50 mL).[14]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification & Characterization
  • Purification: The resulting crude oil can be purified by distillation, for example, using a Kugelrohr oven at 104-110°C and 0.10 mmHg vacuum, to yield the pure alcohol.[14]

  • Yield: This procedure typically affords a high yield, often around 97%.[14]

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

    • Mass Spectrometry: To confirm the molecular weight (228.41 g/mol ).

  • Stereochemical Purity:

    • Optical Rotation: A preliminary check of enantiopurity. A value of [α]D²⁰ = +3.7° (c=4.14 in n-octane) has been reported for the (3R, 7R) isomer.[15]

    • Chiral Chromatography: The most accurate method to determine enantiomeric excess (ee). The sample can be analyzed directly or after derivatization using a chiral stationary phase column (e.g., via HPLC or UPC²).[3]

Data Summary: Comparison of Synthetic Methods

The selection of a synthetic route often depends on the desired scale, cost, and required stereochemical purity. Below is a summary of representative outcomes from different approaches found in the literature.

Synthetic StrategyKey TransformationTypical YieldEnantiomeric Excess (ee)Reference
Reduction of Chiral EsterLiAlH₄ Reduction>95%>98% (precursor dependent)[14]
Asymmetric DihydroxylationSharpless AD-mix80-90%Up to 96%[10]
Enzymatic DesymmetrizationLipase-mediated hydrolysis~66% (isolated)>95%[11][13]
Chiral Pool ApproachMulti-step from (R)-citronellolVariable>99%N/A

Note: Yields and ee values are highly dependent on the specific substrate and reaction conditions.

Conclusion

The enantioselective synthesis of this compound stereoisomers is a well-established field driven by the compound's importance as a precursor to Vitamin E. While classical methods involving the reduction of chiral intermediates derived from chiral pools remain effective, modern asymmetric catalysis and enzymatic strategies offer greater flexibility and efficiency for constructing the required stereocenters from simpler starting materials. The choice of method should be guided by the specific stereoisomer required and the resources available. For all syntheses, rigorous analytical characterization, including chiral chromatography, is essential to validate the stereochemical integrity of the final product.

References

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  • Synthesis of 3(R),7(R),11-trimethyl-dodecanol. PrepChem.com. [Link]

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  • Niki, E., & Abe, K. (2019). Vitamin E: Structure, Properties and Functions. Royal Society of Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 3,7,11-Trimethyl-1-dodecanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize reaction yields and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

The most prevalent and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of farnesol.[1] This process involves the saturation of the three carbon-carbon double bonds in the farnesol backbone to yield the desired saturated alcohol.[1] While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the outcome.

Primary Synthesis Workflow: Catalytic Hydrogenation of Farnesol

The general workflow involves the hydrogenation of the starting material, followed by purification and analysis to confirm product identity and purity.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Farnesol Farnesol Starting Material (Mixture of Isomers) Hydrogenation Catalytic Hydrogenation (High Pressure H2, Temp Control) Farnesol->Hydrogenation Solvent Solvent Selection (e.g., Ethanol, Hexane) Solvent->Hydrogenation Catalyst Catalyst Selection (e.g., Pd/C, PtO2) Catalyst->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Chromatography/Distillation) Concentration->Purification Analysis Quality Control (GC-MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My catalytic hydrogenation of farnesol is stalling or incomplete, resulting in a low yield. What are the likely causes and how can I resolve this?

Answer: This is a common issue that typically points to one of three areas: catalyst activity, reaction conditions, or substrate purity.

  • Causality (Catalyst): The catalyst's job is to provide a surface for hydrogen to adsorb and react with the double bonds of farnesol. If the catalyst's active sites are blocked or insufficient, the reaction will be slow or incomplete.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: For a typical lab-scale reaction, a 5-10% weight-to-weight ratio of catalyst (e.g., 10% Pd/C) to farnesol is a good starting point. If the reaction is slow, incrementally increase the loading.

      • Ensure Catalyst Quality: Catalysts, especially palladium on carbon, can deactivate over time through oxidation or exposure to atmospheric contaminants. Always use a fresh, high-quality catalyst from a reputable supplier.

      • Consider Catalyst Type: While Palladium on Carbon (Pd/C) is common, Platinum Dioxide (PtO₂) can sometimes exhibit higher activity for saturating all three double bonds, though it may be more expensive.[3]

  • Causality (Reaction Conditions): Hydrogenation requires sufficient energy and mass transfer of hydrogen gas to the catalyst surface. Inadequate pressure or temperature will starve the reaction.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: Ensure your system is safely holding the target pressure. Typical pressures range from 50 psi to 500 psi. Increasing the pressure increases the concentration of hydrogen available to the catalyst, driving the reaction forward.

      • Optimize Temperature: While some hydrogenations run at room temperature, gentle heating (40-60 °C) can often increase the reaction rate. However, be cautious, as excessive heat can sometimes promote side reactions.

      • Ensure Efficient Agitation: The farnesol and catalyst must be in a well-agitated slurry to ensure hydrogen can reach the catalyst surface. Use a properly sized stir bar and a stir plate capable of vigorous, sustained stirring.

  • Causality (Substrate Purity): Commercially available farnesol is often a mixture of isomers and may contain impurities (like sulfur compounds from its original biological source) that can act as potent catalyst poisons.

    • Troubleshooting Steps:

      • Purify the Starting Material: If you suspect contamination, consider passing your farnesol through a small plug of silica gel or activated carbon before the reaction to remove polar impurities or catalyst poisons.

Question 2: My reaction went to completion, but my final product is contaminated with byproducts. What are these impurities and how can I avoid them?

Answer: The formation of byproducts usually results from incomplete reaction or side reactions occurring under the hydrogenation conditions.

  • Causality (Incomplete Hydrogenation): The most common "impurities" are partially hydrogenated intermediates (e.g., trimethyl-dodecenol or trimethyl-dodecadienol). This occurs when the reaction is stopped prematurely or conditions are insufficient for full saturation, as discussed in Question 1.

    • Prevention: The most effective way to prevent this is to monitor the reaction's progress. Periodically (and safely) take a small aliquot from the reaction mixture, filter the catalyst, and analyze it by GC-MS. Continue the reaction until the starting material and partially hydrogenated intermediates are no longer detected.

  • Causality (Hydrogenolysis): Under harsh conditions (high temperature, aggressive catalysts), the C-O bond of the primary alcohol can be cleaved and replaced with a hydrogen atom, leading to the formation of trimethyl-dodecane.

    • Prevention: Avoid excessive temperatures (>80 °C) and prolonged reaction times after full conversion has been achieved. Use a less aggressive catalyst if hydrogenolysis is a persistent issue.

Below is a troubleshooting workflow for diagnosing yield and purity issues.

G start Low Yield or Impure Product check_completion Check Reaction Completion (TLC, GC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_h2 Increase H2 Pressure incomplete->increase_h2 increase_cat Increase Catalyst Loading incomplete->increase_cat check_purity Check Substrate Purity incomplete->check_purity check_impurities Identify Impurities (GC-MS, NMR) complete->check_impurities rerun Re-run Reaction increase_h2->rerun increase_cat->rerun check_purity->rerun partial_h Partially Hydrogenated Intermediates check_impurities->partial_h Intermediates found side_products Side Products (e.g., Hydrogenolysis) check_impurities->side_products Other byproducts partial_h->incomplete optimize_purification Optimize Purification (See FAQ 3) side_products->optimize_purification adjust_conditions Adjust Reaction Conditions (Lower Temp/Time) side_products->adjust_conditions

Caption: Troubleshooting workflow for low yield and purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable synthetic routes to this compound?

The two most well-documented and high-yielding routes are:

  • Catalytic Hydrogenation of Farnesol: This is the most direct route, starting from the naturally occurring sesquiterpene alcohol farnesol and saturating its three double bonds using a catalyst like Pd/C or PtO₂ under a hydrogen atmosphere.[1]

  • Reduction of a Carboxylic Acid Ester: A high-purity product can be obtained by reducing an ester, such as 3(R),7(R),11-trimethyl-dodecanoic acid ethyl ester, with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent. This method has reported yields as high as 97.4%.[4]

Q2: How do I choose the optimal catalyst and reaction conditions?

The optimal choice depends on your available equipment, budget, and desired purity. The following table summarizes common starting points.

ParameterOption 1: Standard ConditionsOption 2: High-ActivityRationale & Causality
Catalyst 10% Palladium on Carbon (Pd/C)Platinum Dioxide (PtO₂)Pd/C is cost-effective and widely used. PtO₂ is often more active and can drive reactions to completion faster or under milder conditions.[1][3]
Catalyst Loading 5-10% w/w (catalyst to substrate)1-5% w/w (catalyst to substrate)Higher loading increases reaction rate but also cost. A more active catalyst requires lower loading.
Solvent Ethanol, Methanol, HexaneEthyl AcetateProtic solvents like ethanol are excellent for Pd/C. Ensure the solvent is anhydrous to prevent side reactions with certain catalysts.
H₂ Pressure 50-150 psi (3.5-10 bar)15-50 psi (1-3.5 bar)Higher pressure increases H₂ concentration, accelerating the rate. More active catalysts require less pressure.
Temperature 25-50 °C25 °C (Room Temp)Increased temperature increases the kinetic rate but can also promote side reactions like hydrogenolysis.
Reaction Time 4-24 hours1-6 hoursTime is highly dependent on all other factors. Monitor by TLC or GC-MS to determine the endpoint.

Q3: What is the best method to purify the crude this compound?

The crude product is an oil, making crystallization impractical. The two most effective methods are chromatography and vacuum distillation.

  • Silica Gel Chromatography: This is a standard method for lab-scale purification.

    • Adsorbent: Silica gel (230-400 mesh).

    • Eluent System: Start with a non-polar solvent like hexane to elute non-polar byproducts (e.g., any hydrogenolysis products). Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to a 9:1 or 4:1 hexane:ethyl acetate mixture.[3] The product, being a long-chain alcohol, will elute at a moderate polarity.

  • Adsorption Chromatography on Alumina: For certain impurities, activated alumina can be more effective. The crude product is dissolved in a non-polar solvent (e.g., benzene or carbon tetrachloride) and passed through an alumina column, which selectively adsorbs the fatty alcohol.[1] The purified alcohol is then desorbed using a more polar solvent like ethanol or methanol.[1]

  • Kugelrohr Distillation: For larger scales or to remove high-boiling impurities, vacuum distillation is highly effective. The product has a boiling point of 104-110 °C at 0.10 mmHg.[4] This method is excellent for removing catalyst residues and non-volatile impurities.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Farnesol

This protocol is a representative example. All high-pressure reactions should be performed by trained personnel using appropriate safety equipment and a certified hydrogenation reactor.

  • Reactor Preparation: To a high-pressure reactor vessel, add farnesol (e.g., 5.0 g, ~22.5 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (e.g., 0.5 g, 10 wt%).

  • Solvent Addition: Add an appropriate solvent, such as anhydrous ethanol (e.g., 50 mL).

  • System Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the headspace with nitrogen or argon several times to remove all oxygen, then purge with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi). Begin vigorous stirring. If necessary, heat the reaction to the target temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen uptake ceases. For confirmation, a sample can be carefully withdrawn and analyzed by GC-MS.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (ethanol) to recover all the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • Purification: Purify the crude oil using one of the methods described in FAQ 3.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a glass chromatography column with silica gel, packed as a slurry in 100% hexane.

  • Sample Loading: Dissolve the crude oil from Protocol 1 in a minimal amount of hexane or dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane, collecting fractions. Monitor the fractions by TLC.

  • Gradient Elution: Gradually increase the eluent polarity by adding ethyl acetate. A common gradient sequence is 2% ethyl acetate in hexane, followed by 5%, then 10%. The target compound will typically elute in the 5-15% ethyl acetate range.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • PrepChem. (n.d.). Synthesis of 3(R),7(R),11-trimethyl-dodecanol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexahydrofarnesol 1-dodecanol, 3,7,11-trimethyl-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Borah, P., et al. (2024). Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. Royal Society of Chemistry. Retrieved from [Link]

  • Obst, S., et al. (2025). Development of a Highly Active Catalyst System with Tuneable Selectivity for the Hydroformylation of the Renewable 1,3-Diene β-Myrcene. ChemCatChem. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mepham, A. H., et al. (2023). Electrifying Hydroformylation Catalysts Exposes Voltage-Driven C–C Bond Formation. ACS Catalysis. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890). Retrieved from [Link]

  • KU ScholarWorks. (n.d.). HYDROFORMYLATION OF C3 AND C8 OLEFINS IN HYDROCARBON GAS-EXPANDED SOLVENTS. Retrieved from [Link]

  • IAEA. (n.d.). Optimization of synthesis and quality control procedures for the preparation of F and I labelled peptides for nuclear medicine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green Process Design for Reductive Hydroformylation of Renewable Olefin Cuts for Drop‐In Diesel Fuels. Retrieved from [Link]

  • MDPI. (n.d.). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Retrieved from [Link]

  • The Good Scents Company. (n.d.). farnesal 3,7,11-trimethyl-2,6,10-dodecatrienal. Retrieved from [Link]

  • MDPI. (2023, February 1). Modeling and Optimization of Geraniol ((2E)-3,7-Dimethyl-2,6-Octadiene-l-ol) Transformation Process Using Response Surface Methodology (RSM). Retrieved from [Link]

  • Research Square. (n.d.). Optimization of (2E)-3,7-dimethyl-2,6-octadien-l-ol (geraniol) transformation process parameters using Response Surface Method. Retrieved from [Link]

  • PubChem. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. Retrieved from [Link]

  • ResearchGate. (2019, September 30). Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation. Retrieved from [https://www.researchgate.net/publication/336181165_Toward_the_Optimization_of_11C]PHNO_Synthesis_Time_Reduction_and_Process_Validation]([Link])

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challenges in 3,7,11-Trimethyl-1-dodecanol purification

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 3,7,11-Trimethyl-1-dodecanol (Hexahydrofarnesol). As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you overcome common challenges in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My final product shows broad or multiple peaks on GC-MS analysis, even after distillation. What could be the cause?

A1: This is a common issue that typically points to two main culprits: thermal degradation during distillation or the presence of unresolved stereoisomers.

  • Causality—Thermal Degradation: this compound is a high-boiling-point alcohol (estimated 278-279 °C at atmospheric pressure) and is susceptible to decomposition at elevated temperatures.[1] Distilling at atmospheric pressure can lead to dehydration, oxidation, or other side reactions, resulting in impurities that appear as extra peaks on your chromatogram.

  • Causality—Stereoisomers: The molecule has two stereocenters at the C3 and C7 positions (the C11 methyl group is on a prochiral center). Synthetic routes often produce a mixture of diastereomers. These isomers have very similar physical properties, making them difficult to separate by standard distillation. They may co-elute or appear as closely spaced peaks on many standard GC columns.

Troubleshooting Workflow:

G start Broad or Multiple Peaks in GC-MS check_dist Review Distillation Parameters start->check_dist analysis Perform High-Resolution Analysis start->analysis If distillation was optimal check_pressure Was pressure < 15 Torr? check_dist->check_pressure check_temp Was pot temperature kept minimal? check_pressure->check_temp Yes high_pressure High Pressure Risk: Thermal Degradation check_pressure->high_pressure No high_temp High Temperature Risk: Decomposition check_temp->high_temp No check_temp->analysis Yes solution_dist Solution: Re-distill under high vacuum (e.g., <1 Torr) using Kugelrohr or short path. high_pressure->solution_dist high_temp->solution_dist chiral_gc Use Chiral GC Column analysis->chiral_gc nmr_analysis Analyze ¹³C NMR for extra signals analysis->nmr_analysis outcome_degradation Result: Degradation Products Identified analysis->outcome_degradation outcome_isomer Result: Isomers Detected chiral_gc->outcome_isomer nmr_analysis->outcome_isomer solution_chrom Solution: Use Preparative Chromatography (Silica or Reverse Phase) for isomer separation. outcome_isomer->solution_chrom outcome_degradation->solution_dist

Caption: Troubleshooting workflow for identifying the source of impurities.

Recommended Actions:

  • Optimize Distillation: Perform fractional distillation under high vacuum. A pressure of 14 Torr requires a temperature of approximately 145-155°C.[2] For higher purity and less risk of degradation, a short-path distillation apparatus (like a Kugelrohr) at a lower pressure (0.1-1 Torr) is highly recommended.[3]

  • Chromatographic Separation: To separate diastereomers, column chromatography is the most effective method.[2][4]

Q2: I'm using column chromatography on silica gel, but my yield is very low. Where is my product going?

A2: Low yield during silica gel chromatography of alcohols is often due to irreversible adsorption or difficult elution.

  • Causality—Strong Adsorption: The hydroxyl group (-OH) on this compound is polar and forms strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. If the eluent (mobile phase) is not polar enough, the product will remain strongly adsorbed to the stationary phase and will not elute from the column.

Recommended Protocol: Optimized Silica Gel Chromatography

  • Column Packing: Use a slurry packing method with your initial, low-polarity solvent (e.g., pure hexane) to ensure a well-packed column.

  • Loading: Dissolve your crude product in a minimal amount of a non-polar solvent like hexane. If it doesn't dissolve, use a slightly more polar solvent like dichloromethane, but keep the volume as small as possible.

  • Elution Strategy: Start with a non-polar mobile phase to elute non-polar impurities first (e.g., residual farnesane from a hydrogenation reaction).[2]

    • Begin with 100% Hexane.

    • Gradually increase the polarity by adding ethyl acetate or diethyl ether. A common gradient might be from 1% to 20% ethyl acetate in hexane. A specific literature procedure successfully used a hexane/ether 4:1 mixture.[5]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or GC-MS.

  • Final Flush: If the product is still not eluting, a final flush with a more polar solvent system (e.g., 50% ethyl acetate in hexane or even 1-2% methanol in dichloromethane) may be necessary to recover any strongly bound material.

Frequently Asked Questions (FAQs)

This section covers broader topics related to the purification of this compound.

Q1: What are the primary methods for purifying this compound, and how do they compare?

A1: The two primary methods are fractional vacuum distillation and adsorption chromatography. The best choice depends on the scale of your synthesis and the required final purity.

FeatureFractional Vacuum DistillationAdsorption Chromatography (e.g., on Silica/Alumina)
Primary Use Bulk purification, removal of non-volatile or low-boiling impurities.High-purity applications, separation of isomers and closely related compounds.
Scale Excellent for large scale (grams to kilograms).Best for small to medium scale (milligrams to grams).
Separation Power Separates based on boiling point differences.Separates based on polarity differences.
Key Advantage High throughput, cost-effective for large quantities.Superior resolution for structurally similar compounds (e.g., diastereomers).[2][5]
Key Disadvantage Risk of thermal degradation if not performed under high vacuum.[2] Poor separation of isomers.Can be lower yielding, requires significant solvent volumes, and is more labor-intensive.
Typical Purity 95-98% is achievable.>99% is possible.[2]
Q2: My synthesis starts from farnesene. What are the likely impurities I need to remove?

A2: If your synthesis involves the hydrogenation of farnesene to produce this compound (hexahydrofarnesol), you should anticipate several key impurities.[2]

G cluster_0 Precursors & Reactants cluster_1 Reaction cluster_2 Products & Byproducts farnesene Farnesene (Starting Material) reaction Hydrogenation farnesene->reaction product This compound (Target Product) reaction->product impurity1 Unreacted Farnesene (Incomplete Reaction) reaction->impurity1 byproduct impurity2 Farnesane (Over-reduction Byproduct) reaction->impurity2 byproduct impurity3 Partially Hydrogenated Intermediates reaction->impurity3 byproduct

Sources

Technical Support Center: A Guide to Improving the Purity of Synthetic 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3,7,11-Trimethyl-1-dodecanol (also known as hexahydrofarnesol).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are working with this branched-chain fatty alcohol and require methods to enhance its purity.[1] Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and purification techniques.

Section 1: Frequently Asked Questions (FAQs)

This section tackles foundational questions regarding the synthesis, analysis, and purification of this compound.

Q1: What are the primary synthesis routes for this compound and their associated impurity profiles?

The most common industrial synthesis route is the catalytic hydrogenation of farnesol, a naturally occurring sesquiterpene alcohol.[1] This process saturates the three carbon-carbon double bonds in farnesol to yield the desired saturated alcohol.[1]

  • Common Impurities from this Route:

    • Unreacted Farnesol: Incomplete hydrogenation is a primary source of impurity.

    • Partially Hydrogenated Intermediates: Alcohols with one or two remaining double bonds.

    • Catalyst Residues: Traces of palladium or platinum from the hydrogenation process.[1]

An alternative laboratory-scale synthesis involves the reduction of a corresponding ester, such as 3(R),7(R),10-trimethyl-dodecanoic acid ethyl ester, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]

  • Common Impurities from this Route:

    • Unreacted Ester: Incomplete reduction.

    • Side-products: Impurities arising from the multi-step preparation of the starting ester.

Q2: Which analytical techniques are most effective for assessing the purity of my final product?

A multi-faceted approach is recommended for robust purity analysis.

  • Gas Chromatography (GC): This is the industry standard for determining the purity of volatile compounds like alcohols.[4][5] When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data on the percentage of the main component and can detect volatile impurities. For definitive identification of unknown peaks, GC coupled with Mass Spectrometry (GC-MS) is invaluable.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The absence of signals corresponding to olefinic protons (typically in the 4.5-5.5 ppm range) can confirm the complete saturation of farnesol's double bonds.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the presence of the hydroxyl (-OH) group (broad peak around 3300 cm⁻¹) and the absence of C=C double bonds (peaks around 1640 cm⁻¹).[7]

Q3: What are the key differences between fractional distillation and column chromatography for purifying this alcohol?

Both are powerful techniques, but their applicability depends on the nature of the impurities.[1]

  • Fractional Distillation: This method separates compounds based on differences in their boiling points.[8][9] It is highly effective for separating this compound from impurities with even slightly different boiling points, such as isomeric byproducts or residual solvents. The process is typically performed under vacuum to lower the boiling point and prevent thermal degradation.[1]

  • Column Chromatography: This technique separates compounds based on differences in their polarity and affinity for a stationary phase (like silica gel or alumina).[10][11] It is particularly useful for removing non-volatile impurities, highly polar compounds (like catalyst residues), or impurities that have boiling points very close to the product (where distillation would be inefficient).[1]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem: My GC analysis shows a significant peak corresponding to the farnesol starting material after hydrogenation.

  • Probable Cause: The hydrogenation reaction was incomplete. This can be due to insufficient reaction time, low hydrogen pressure, deactivated catalyst, or the presence of catalyst poisons.

  • Solution:

    • Re-run the Reaction: Subject the crude product to the hydrogenation conditions again. Ensure the catalyst is fresh or properly activated.

    • Optimize Conditions: Increase the hydrogen pressure, reaction time, or catalyst loading.

    • Purification: If re-running the reaction is not feasible, the unreacted farnesol can be separated using column chromatography. Due to the double bonds, farnesol is slightly more polar than the saturated this compound and will have a different retention time on a silica gel column.

Problem: The final product appears discolored (yellow or brown) and GC-MS indicates the presence of low molecular weight alkenes.

  • Probable Cause: Thermal degradation has occurred during distillation. High temperatures can cause dehydration of the alcohol to form alkenes.

  • Solution:

    • Improve Vacuum: The most critical parameter is the vacuum level. A lower pressure significantly reduces the boiling point. The boiling point of this compound is approximately 127-129 °C at 3 Torr.[2] Aim for the lowest stable pressure your system can achieve.

    • Use a Fractionating Column: A well-packed fractionating column provides multiple theoretical plates, allowing for better separation at a lower overall temperature.[12]

    • Alternative Purification: If thermal instability is a persistent issue, switch to column chromatography, which is performed at room temperature.[10]

Problem: Column chromatography yields fractions with a mixture of my product and a closely-related impurity.

  • Probable Cause: The solvent system (eluent) is not optimized, leading to poor separation (co-elution).

  • Solution:

    • TLC Optimization: Before running the column, systematically test different solvent systems using Thin-Layer Chromatography (TLC).[13] The ideal eluent should provide a clear separation between the product spot and the impurity, with the product having an Rf value of approximately 0.2-0.35.[10]

    • Use a Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This will first elute non-polar impurities, followed by your product, and finally more polar impurities.

    • Check Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these lead to poor separation.[13]

Comparative Data on Purification Techniques
TechniquePrinciple of SeparationBest For RemovingPotential Issues
Fractional Vacuum Distillation Boiling Point Differences[1]Isomers, residual solvents, compounds with different volatilities.Thermal degradation, azeotrope formation.
Column Chromatography Polarity Differences[11][14]Non-volatile residues, highly polar/non-polar impurities, unreacted starting materials.Co-elution, time-consuming for large scales, requires significant solvent.

Section 3: Standardized Purification Protocols

Here are step-by-step methodologies for the two primary purification techniques.

Protocol 1: High-Efficiency Fractional Vacuum Distillation

This protocol is designed to separate this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round bottom flask, a Vigreux or packed fractionating column (at least 20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Vacuum Connection: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system. A stable vacuum of 1-5 Torr is ideal.

  • Heating: Gently heat the flask using a heating mantle. Observe the "ring of condensate" as it slowly rises up the fractionating column.[12] If the ring stops rising, slightly increase the temperature.

  • Fraction Collection:

    • Fore-run: Collect the first few milliliters of distillate, which will contain lower-boiling impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point of the product (e.g., ~127-129 °C at 3 Torr), switch to a clean receiving flask to collect the pure this compound.[2]

    • Final Fraction: As the distillation nears completion, the temperature may rise or become unstable. Stop the distillation before the flask boils to dryness to avoid charring.

  • Analysis: Analyze all collected fractions by GC to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is effective for removing impurities with different polarities.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation.[13]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[10] Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, continuously tapping the column to remove air bubbles.[13] Drain excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent.

    • Carefully pipette this solution onto the top of the silica bed without disturbing the surface.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to "flash" the solvent through the silica gel.

    • Begin collecting fractions in test tubes or flasks.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visualization of Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying crude synthetic this compound.

PurificationWorkflow start Crude Synthetic This compound analytical Analytical Check (GC/TLC) Assess Impurity Profile start->analytical decision Impurities Boiling Point Difference >25°C? analytical->decision Significant Impurities Present final_analysis Purity Analysis (GC, NMR) Verify >99% Purity analytical->final_analysis High Initial Purity distillation Fractional Vacuum Distillation decision->distillation Yes chromatography Column Chromatography decision->chromatography No / Polar Impurities distillation->final_analysis chromatography->final_analysis product Pure this compound final_analysis->product Pass reprocess Reprocess or Combine Impure Fractions final_analysis->reprocess Fail reprocess->start

Caption: Purification workflow for this compound.

Troubleshooting Low Purity

This diagram provides a logical path for diagnosing and solving purity issues.

TroubleshootingPurity cluster_causes Identify Probable Cause via GC-MS / NMR cluster_solutions Select Appropriate Remediation start Low Purity Detected (Post-Synthesis) cause1 Unreacted Starting Material (e.g., Farnesol) start->cause1 cause2 Isomeric Byproducts (e.g., other alcohols) start->cause2 cause3 Thermal Degradation Products (e.g., alkenes) start->cause3 sol1 Re-run Hydrogenation or Use Preparative Chromatography cause1->sol1 sol2 High-Efficiency Fractional Distillation or High-Resolution Column Chromatography cause2->sol2 sol3 Lower Distillation Temperature (Increase Vacuum) or Use milder purification (Chromatography) cause3->sol3 end_node Re-analyze for Purity sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting guide for low purity issues.

References

  • PrepChem.com. Synthesis of this compound. Available from: [Link]

  • PrepChem.com. Synthesis of 3(R),7(R),11-trimethyl-dodecanol. Available from: [Link]

  • ILT. (2025, July 22). Alcoholic Beverage Testing: Methods, Requirements, and Applications. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • CAS Common Chemistry. This compound. American Chemical Society. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Dodecanol, 3,7,11-trimethyl- (CAS 6750-34-1). Available from: [Link]

  • ResearchGate. (2014, August 26). What analytical method(s) are typically used for directly measuring the alcohol content of wine/beer/spirits? Available from: [Link]

  • Rudolph Research Analytical. Measure Alcohol Concentration - Alcohol Proof Testing. Available from: [Link]

  • Labox. (2024, January 17). Alcohol Content Measurement – Part 1: Principle, Equipment, Selection Criteria. Available from: [Link]

  • NIST WebBook. 1-Dodecanol, 3,7,11-trimethyl-. National Institute of Standards and Technology. Available from: [Link]

  • University of California, Los Angeles. Column chromatography. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • The Organic Chemist. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography. YouTube. Available from: [Link]

  • Wikipedia. Fractional distillation. Available from: [Link]

  • Chemguide. fractional distillation. Available from: [Link]

  • University of Rochester. Purification: Fractional Distillation. Department of Chemistry. Available from: [Link]

  • Edubirdie. Column Chromatography. Available from: [Link]

  • The Chemistry Blog. What is Fractional Distillation? Available from: [Link]

  • NIST WebBook. 3-Dodecanol, 3,7,11-trimethyl-. National Institute of Standards and Technology. Available from: [Link]

  • PubChem. 3-Dodecanol, 3,7,11-trimethyl-. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2024). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Available from: [Link]

Sources

Technical Support Center: Troubleshooting GC-MS Analysis of Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of long-chain alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these high molecular weight, polar compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to make informed decisions, diagnose issues effectively, and generate high-quality, reproducible data.

Long-chain alcohols (e.g., C16-C30+) are notoriously difficult to analyze by GC-MS due to their low volatility and polar hydroxyl groups. These properties can lead to a host of chromatographic problems, including poor peak shape, thermal degradation, and system contamination. This guide provides a structured, question-and-answer approach to troubleshoot these common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during the analysis of long-chain alcohols.

Q1: Why are my long-chain alcohol peaks tailing severely?

A1: Peak tailing for long-chain alcohols is almost always caused by unwanted secondary interactions between the polar hydroxyl (-OH) group of the alcohol and active sites within your GC system.[1][2] These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the injector liner, the front of the GC column, or contaminants.[1] This interaction causes some analyte molecules to be retained longer, resulting in an asymmetrical peak shape.

Immediate Actions:

  • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. Replace it if performance degrades.[3]

  • Column Maintenance: If the problem persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[3][4]

  • Consider Derivatization: The most robust solution is to chemically modify the polar -OH group through derivatization, which is discussed next.

Q2: Do I absolutely need to derivatize my long-chain alcohols for GC-MS?

A2: While not strictly mandatory in all cases, derivatization is highly recommended for robust and reproducible analysis of long-chain alcohols. Derivatization is a chemical process that modifies the analyte to make it more suitable for GC analysis.[5] For alcohols, this typically involves replacing the active hydrogen of the hydroxyl group with a non-polar group.[6]

Key Benefits of Derivatization:

  • Increases Volatility: Makes the compound suitable for gas-phase analysis at lower temperatures.[6][7]

  • Improves Thermal Stability: Prevents the alcohol from degrading at high temperatures in the injector or column.[6][7]

  • Eliminates Peak Tailing: By masking the polar hydroxyl group, it prevents interactions with active sites, leading to sharp, symmetrical peaks.[8]

  • Produces Characteristic Mass Spectra: The resulting derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in identification.[5]

The most common method is silylation , which converts the alcohol (R-OH) to a trimethylsilyl (TMS) ether (R-O-Si(CH₃)₃).[7]

Q3: What are the characteristic mass spectral fragments for long-chain alcohols?

A3: The mass spectra of underivatized long-chain alcohols are often dominated by fragmentation, and the molecular ion peak (M+) can be weak or entirely absent.[9][10]

  • Primary Alcohols (e.g., 1-octadecanol): Often show a small peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment from alpha-cleavage.[9] However, the spectrum is typically dominated by hydrocarbon-like fragments (m/z 43, 57, 71, etc.).[9] A peak corresponding to the loss of water (M-18) is also common.[10][11]

  • Secondary Alcohols: Undergo alpha-cleavage on either side of the carbon bearing the hydroxyl group, which can help pinpoint the -OH position.[9] For example, a C28 secondary alcohol with the hydroxyl at C-9 or C-10 will show characteristic fragments from this cleavage.[12]

Derivatized Alcohols (TMS-ethers): The mass spectra of TMS-derivatized alcohols are often more informative. They produce characteristic fragments that can confirm the structure and molecular weight.

Q4: My baseline is rising significantly as the oven temperature increases. Is this normal?

A4: A rising baseline with increasing temperature is characteristic of column bleed .[13][14] This phenomenon is the natural degradation of the column's stationary phase at elevated temperatures, which then elutes and is detected by the MS.[14][15] While all columns exhibit some bleed, excessive bleed can obscure analyte peaks and reduce sensitivity.[15]

Factors that Increase Column Bleed:

  • High Temperatures: Operating near or above the column's maximum temperature limit accelerates phase degradation.[13][15]

  • Oxygen Exposure: Even trace amounts of oxygen in the carrier gas can catalytically degrade the stationary phase, especially at high temperatures.[2][15] Ensure you have high-purity carrier gas and an oxygen trap, and check for leaks.

  • Column Age and Contamination: Older columns or those exposed to reactive samples will naturally bleed more.

If the baseline is high even at low temperatures, the issue is likely contamination in the injector or gas lines, not true column bleed.[16]

Q5: I am seeing peaks from my previous high-concentration sample in my blank injections. How do I prevent this carryover?

A5: This is a classic case of carryover , where part of a sample remains in the injection pathway and is introduced in subsequent runs.[17] Long-chain alcohols are particularly prone to this due to their "sticky" nature and low volatility.

Common Sources and Solutions:

  • Injector Contamination: The most common source. Non-volatile material can build up in the liner and at the head of the column.

    • Solution: Perform regular inlet maintenance (replace the liner and septum).[4] Implement a robust syringe and needle washing procedure with a strong solvent.[18]

  • Column Overloading: Injecting too high a concentration can saturate the column, leading to incomplete elution within the run time.[18]

    • Solution: Reduce the injection volume or dilute the sample.

  • Insufficient Bake-out: The final oven temperature or hold time may not be sufficient to elute all the high-boiling analytes.

    • Solution: Increase the final temperature (without exceeding the column's limit) or extend the hold time at the end of the run.[18]

Section 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Diagnosing and Resolving Peak Tailing

Peak tailing is a critical issue that compromises peak integration, reducing the accuracy and reproducibility of your results. Use the following workflow to systematically diagnose the cause.

G cluster_0 A Start: Peak Tailing Observed for Long-Chain Alcohols B Inject a Non-Polar Alkane Standard (e.g., C20) C Do the Alkane Peaks Tail? D Issue is Chemical: Analyte-Specific Interaction E Issue is Mechanical/Physical: Flow Path Problem F 1. Perform Inlet Maintenance (Replace Liner, Septum, O-ring) 2. Trim 10-20cm from Column Inlet G 1. Check for Leaks 2. Re-cut and Re-install Column 3. Check Gas Flow & Pressure H Is Tailing Resolved? I Problem Solved J Derivatize Sample (e.g., Silylation)

Figure 1. A logical workflow for diagnosing and resolving peak tailing issues.

Causality Explained:

  • The Alkane Test: A non-polar hydrocarbon will not interact with active silanol sites. If it tails, it indicates a physical problem like a poor column cut or improper installation that is disrupting the carrier gas flow path.[1] If only your polar alcohols tail, the problem is chemical.[1]

  • Inlet Maintenance: The inlet is the hottest and most active part of the system where contamination builds up. Replacing the liner provides a fresh, inert surface for sample vaporization.[3]

  • Derivatization as the Ultimate Solution: If tailing persists even with a clean system, it means the inherent polarity of the alcohols is the limiting factor. Derivatization is the definitive way to solve this by eliminating the problematic hydroxyl group.[5][8]

Guide 2: Optimizing Derivatization for High-Boiling Analytes

Silylation is the most common derivatization technique for alcohols.[19][20] The reaction involves an excess of a silylating agent reacting with the alcohol, often in a solvent and sometimes with a catalyst, to form a TMS-ether and a volatile byproduct.

Protocol 1: General Silylation of Long-Chain Alcohols

This protocol provides a robust starting point for the silylation of long-chain alcohols.

Materials:

  • Sample containing long-chain alcohols (dried).

  • Silylation reagent (e.g., BSTFA + 1% TMCS or MSTFA).

  • Anhydrous reaction solvent (e.g., Pyridine, Acetonitrile, or Hexane).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Water will preferentially react with the silylating reagent, reducing derivatization efficiency. If your sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen and re-dissolve in your reaction solvent.

  • Reagent Addition: In a reaction vial, add your sample (e.g., ~1 mg of alcohol extract) dissolved in 100 µL of anhydrous solvent.

  • Add Silylating Agent: Add 100 µL of the silylation reagent (e.g., BSTFA + 1% TMCS). The reagent should be in large excess.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[21][22] The optimal time and temperature may need to be determined empirically.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for direct injection into the GC-MS.

Table 1: Common Silylation Reagents for Alcohols
ReagentFull NameByproductsComments
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideMonosilyl-trifluoroacetamide, TrifluoroacetamideVery common and effective. Often used with 1% TMCS as a catalyst.[17]
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideN-methyltrifluoroacetamideThe most volatile silylation reagent, producing highly volatile byproducts that elute early and do not interfere with the chromatogram.
TMSI TrimethylsilylimidazoleImidazoleExtremely reactive, especially for sterically hindered alcohols.[21][23]
Guide 3: Managing High-Boiling Point Analytes & Preventing Carryover

The high boiling points of long-chain alcohols require careful optimization of temperature parameters to ensure they are efficiently transferred to the column and fully eluted after analysis.

Key Parameter Explanations:

  • Inlet Temperature: Must be hot enough to ensure rapid and complete vaporization of the highest-boiling analyte without causing thermal degradation.[24][25] A temperature around 300-350°C is a common starting point.[26][27]

  • Oven Temperature Program: A temperature ramp is necessary to separate compounds with different boiling points. A slow ramp rate (e.g., 5-10°C/min) improves resolution.[28][29] The program must end with a high-temperature hold (a "bake-out") to clean the column of any residual high-boiling material, which is critical for preventing carryover.[18]

  • Split vs. Splitless Injection: For trace analysis, splitless injection is used to transfer the entire sample to the column. However, this can increase the risk of backflash and inlet contamination.[30] If your samples are concentrated, using a split injection (e.g., 20:1) can mitigate these issues and lead to sharper peaks.[4]

Table 2: Example GC-MS Starting Parameters for Derivatized C18-C30 Alcohols
ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms type)Standard, robust, low-bleed column suitable for a wide range of analytes.
Carrier Gas HeliumInert carrier gas.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Provides optimal efficiency for a 0.25 mm ID column.
Inlet Temperature 320°CEnsures efficient vaporization of high-boiling TMS-ethers.
Injection Mode Split (20:1) or SplitlessChoose based on sample concentration.
Oven Program 100°C (hold 2 min), ramp at 10°C/min to 340°C, hold for 10 minInitial temp allows for solvent focusing. Ramp separates analytes. Final high-temp hold ensures elution of all compounds and cleans the column.[18]
MS Transfer Line 300°CPrevents cold spots and analyte condensation before the source.
Ion Source Temp 230°CStandard temperature balancing sensitivity and fragmentation.
Mass Range m/z 50-650Covers the expected mass range for fragments of derivatized long-chain alcohols.
References
  • Biffis, A., Crivellaro, F., Basato, M., & Scattolin, E. (2003). A green protocol for the silylation of alcohols using bonded fluorous phase catalysis. Green Chemistry, 5, 341-344. Available at: [Link][19][20][31]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link][4]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Available at: [Link][3]

  • Gelest. (n.d.). General Silylation Procedures. Available at: [Link][23]

  • Phenomenex. (2016). What is GC column bleed? Available at: [Link][13]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Available at: [Link][10]

  • LCGC International. (2023). GC Column Killers! Available at: [Link][2]

  • Ali, H. A. M., et al. (1998). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Journal of Agricultural Science, 130(1), 71-80. Available at: [Link][8]

  • Regis Technologies. (n.d.). GC Derivatization. Available at: [Link][5]

  • Chemistry For Everyone. (2024). What Is Derivatization In GC-MS? [Video]. YouTube. Available at: [Link][6]

  • ResearchGate. (n.d.). GC-MS identification of secondary alcohols with even carbon numbers in.... Available at: [Link][12]

  • ResearchGate. (n.d.). How to eliminate the carry-over effect in GC-MS/MS system? Available at: [Link][18]

  • Chromatography Forum. (2016). Inlet temperature GCMS. Available at: [Link][25]

  • Agilent. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Available at: [Link][27]

  • Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography? Available at: [Link][29]

  • Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. Available at: [Link][24]

  • LCGC Europe. (2001). Attacking Carryover Problems. Available at: [Link][17]

  • Phenomenex. (2024). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Available at: [Link][15]

  • Separation Science. (n.d.). GC Column Bleed: Causes and Prevention. Available at: [Link][14]

  • ResearchGate. (n.d.). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Available at: [Link][22]

  • LCGC International. (2018). The LCGC Blog: Solve Carryover Problems in Gas Chromatography. Available at: [Link][30]

  • Restek. (n.d.). Achieving Low Levels of GC Column Bleed. Available at: [Link][16]

  • Feng, W., et al. (2012). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science, 35(14), 1777-1785. Available at: [Link][26]

  • Griffith University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link][11]

  • ResearchGate. (n.d.). techniques for silylation. Available at: [Link][21]

Sources

Technical Support Center: Analysis of 3,7,11-Trimethyl-1-dodecanol Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of degradation products of 3,7,11-Trimethyl-1-dodecanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation of this branched-chain fatty alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental design, execution, and data interpretation.

Table of Contents

  • Understanding the Degradation of this compound

    • FAQ 1: What are the expected degradation pathways for this compound?

  • Forced Degradation Studies: A Proactive Approach

    • FAQ 2: How should I design a forced degradation study for this compound?

    • Troubleshooting Guide: Forced Degradation Experiments

  • Biodegradation Studies: Unraveling Metabolic Fates

    • FAQ 3: What are the likely metabolic products of this compound in biological systems?

    • Experimental Protocol: In Vitro Metabolic Stability Assay

  • Analytical Methodologies: Identification and Quantification

    • FAQ 4: What are the recommended analytical techniques for identifying and quantifying degradation products?

    • Experimental Protocol: GC-MS Analysis of Degradation Products

    • Troubleshooting Guide: GC-MS Analysis

  • Data Interpretation and Structural Elucidation

    • FAQ 5: How can I confidently identify novel degradation products?

  • References

Understanding the Degradation of this compound

FAQ 1: What are the expected degradation pathways for this compound?

This compound, a primary branched-chain fatty alcohol, is susceptible to degradation through two primary routes: oxidative degradation and biodegradation .

  • Oxidative Degradation: This pathway involves the chemical oxidation of the primary alcohol functional group. Under oxidative stress (e.g., exposure to oxidizing agents, light, or heat), the primary alcohol is first oxidized to an aldehyde, 3,7,11-trimethyldodecanal . With stronger oxidizing conditions or prolonged exposure, this aldehyde can be further oxidized to the corresponding carboxylic acid, 3,7,11-trimethyldodecanoic acid .[1]

  • Biodegradation (Metabolism): In biological systems, the degradation of this compound is expected to follow pathways similar to other branched-chain fatty alcohols, such as phytol.[2][3][4] This metabolic cascade involves a series of enzymatic reactions, primarily occurring in the peroxisomes. The key steps are:

    • Oxidation to Aldehyde and Carboxylic Acid: Similar to chemical oxidation, the alcohol is enzymatically oxidized to 3,7,11-trimethyldodecanal and then to 3,7,11-trimethyldodecanoic acid.[2][5]

    • Alpha-Oxidation: Due to the methyl branch at the 3-position (beta-position), direct beta-oxidation is blocked. Therefore, the molecule undergoes alpha-oxidation to remove one carbon atom from the carboxyl end.[6][7][8][9] This process yields a C14 branched-chain aldehyde, 2,6,10-trimethylundecanal (pristanal analogue) , which is then oxidized to 2,6,10-trimethylundecanoic acid (pristanic acid analogue) .

    • Beta-Oxidation: Once the methyl group at the beta-position is removed, the resulting pristanic acid analogue can be further metabolized through cycles of beta-oxidation.[10]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[4][11]

FAQ 2: How should I design a forced degradation study for this compound?

A well-designed forced degradation study should expose this compound to a variety of stress conditions to induce the formation of degradation products.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Concentration/LevelRationale
Acid Hydrolysis 0.1 M HClHeat at 60-80°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOHHeat at 60-80°CTo assess stability in alkaline environments.
Oxidation 3-30% H₂O₂Room Temperature or slightly elevatedTo mimic oxidative stress and generate oxidative degradants.
Thermal Degradation Dry Heat60-80°C or higherTo evaluate the effect of heat on stability.
Photodegradation UV/Visible lightICH Q1B guidelinesTo assess light sensitivity.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Dissolve this compound in a suitable solvent Control Prepare unstressed control sample Start->Control Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photodegradation Start->Photo Analyze Analyze all samples by GC-MS or LC-MS Control->Analyze Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify and characterize degradation products Analyze->Identify Biodegradation_Pathway cluster_pathway Metabolic Pathway A This compound B 3,7,11-Trimethyldodecanal A->B Alcohol Dehydrogenase C 3,7,11-Trimethyldodecanoic Acid B->C Aldehyde Dehydrogenase D Alpha-Oxidation C->D E 2,6,10-Trimethylundecanoic Acid (Pristanic Acid Analogue) D->E F Beta-Oxidation E->F G Further Metabolites F->G

Sources

Technical Support Center: 3,7,11-Trimethyl-1-dodecanol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,7,11-Trimethyl-1-dodecanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive guidance on the storage, stability, and troubleshooting of solutions containing this compound, presented in a clear question-and-answer format. Our goal is to provide you with not just procedures, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as hexahydrofarnesol, is a branched-chain fatty alcohol.[1] Its chemical formula is C15H32O.[1][2] The structure consists of a 12-carbon chain (dodecanol) with methyl groups at the 3rd, 7th, and 11th positions.[1] This compound is found naturally in various plants, such as neem (Azadirachta indica).[1][2]

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 228.41 g/mol [2][3]
Boiling Point 127-129 °C at 3 Torr[3]
Density 0.8491 g/cm³ at 25 °C[3]
Solubility in Water 0.722 mg/L at 25 °C (estimated)[4]
logP (o/w) 5.975 (estimated)[4]

Due to its long alkyl chain and the presence of a single hydroxyl group, it is sparingly soluble in water but soluble in organic solvents like DMSO and acetone.[5]

Q2: What are the primary applications of this compound in research?

This compound has several applications across different scientific fields:

  • Organic Synthesis: It serves as an intermediate in various chemical reactions.[1] The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, or be substituted to create halides.[1]

  • Metabolic Research: It has been identified as a metabolite in cancer cells, making it a subject of interest in understanding cancer metabolism.[1][2]

  • Biomedical Studies: Research is ongoing to explore its potential antimicrobial properties and other therapeutic applications.[1]

  • Industrial Uses: It is utilized as a lubricant and emulsifier in cosmetics and personal care products.[1]

Q3: How should I properly store pure this compound?

For optimal stability, pure this compound should be stored in a tightly sealed container in a dry environment at room temperature. It is important to protect it from excess heat and incompatible materials such as strong acids, alcohols, and anhydrides.[6]

Section 2: Solution Preparation and Storage Guide

Q4: What is the best solvent to use for preparing a stock solution of this compound?

Given its low water solubility, organic solvents are recommended for preparing stock solutions. The choice of solvent will depend on the downstream application.

  • Dimethyl sulfoxide (DMSO) and acetone are suitable choices for most biological experiments as the compound is soluble in them.[5]

  • For applications in organic chemistry, solvents like hexane or methanol can be used.[1]

It is crucial to use anhydrous (dry) solvents to prevent any potential reactions with the hydroxyl group of the alcohol.

Q5: I'm observing precipitation in my stock solution after storing it in the refrigerator. What is happening and how can I fix it?

Precipitation upon cooling is a common issue, especially with highly concentrated stock solutions. This occurs because the solubility of this compound, like most compounds, decreases at lower temperatures.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution in a water bath set to a temperature slightly above room temperature (e.g., 30-37°C).

  • Vortexing/Sonication: Gently vortex or sonicate the vial to aid in redissolving the precipitate.

  • Dilution: If precipitation persists, consider preparing a slightly less concentrated stock solution.

  • Storage at Room Temperature: For short-term use, storing the stock solution at room temperature in a tightly sealed, light-protected vial might be preferable to refrigerated storage, provided the solvent is stable at that temperature.

Q6: How long can I store solutions of this compound? What are the signs of degradation?

The stability of this compound solutions depends on the solvent, storage temperature, and exposure to light and air.

  • Short-term (1-2 weeks): When stored at 2-8°C in a tightly sealed, light-protected container, solutions in appropriate organic solvents are generally stable.

  • Long-term (months): For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound.

Signs of Degradation:

  • Color Change: A noticeable change in the color of the solution.

  • Precipitation: Formation of an insoluble material that does not redissolve upon warming.

  • Loss of Activity: A decrease in the expected biological or chemical activity in your experiments.

If degradation is suspected, it is recommended to prepare a fresh stock solution.

Section 3: Experimental Protocols and Stability Testing

Q7: How can I verify the concentration and purity of my this compound solution over time?

To ensure the reliability of your experimental results, periodic stability testing of your stock solution is recommended. High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive technique for this purpose.[7]

Protocol for Stability Assessment using HPLC:

  • Prepare a Calibration Curve:

    • Create a series of standard solutions of this compound of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot the peak area versus concentration to generate a calibration curve.

  • Analyze Your Stock Solution:

    • Dilute a sample of your stock solution to a concentration that falls within the range of your calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of your stock solution by comparing its peak area to the calibration curve.

  • Assess Purity:

    • Examine the chromatogram for the appearance of new peaks, which may indicate the presence of degradation products.

    • The purity can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks.

Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for stability testing, providing detailed information about the chemical structure and identifying potential degradation products.[7][8]

Workflow for Preparing and Storing this compound Solutions

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Usage A Weigh pure this compound B Select appropriate anhydrous solvent (e.g., DMSO, Acetone) A->B C Dissolve compound in solvent with gentle vortexing/sonication B->C D Aliquot into single-use vials C->D Prepared Stock Solution E Store at -20°C or -80°C for long-term use D->E F Store at 2-8°C for short-term use (protect from light) D->F G Thaw solution at room temperature E->G Retrieve for experiment F->G Retrieve for experiment H Dilute to final working concentration in appropriate buffer/media G->H I Perform experiment H->I

Caption: Workflow for the preparation and storage of this compound solutions.

Section 4: Troubleshooting Common Experimental Issues

Q8: My experimental results are inconsistent. Could my this compound solution be the problem?

Inconsistent results can often be traced back to issues with stock solutions. Here’s a logical approach to troubleshooting:

G A Inconsistent Experimental Results B Check for precipitation in stock solution A->B C Visually inspect for color change A->C F Perform stability analysis (e.g., HPLC) A->F If problem persists D Prepare fresh working solution from stock B->D No Precipitation E Prepare a completely new stock solution B->E Precipitation Observed C->D No Color Change C->E Color Change Observed D->A Still Inconsistent G Problem likely with other experimental parameters D->G Results Consistent E->A Still Inconsistent E->G Results Consistent

Caption: Troubleshooting guide for inconsistent experimental results.

Q9: Are there any specific safety precautions I should take when handling this compound?

While not classified as highly hazardous, standard laboratory safety practices should always be followed. According to safety data sheets, it can cause skin and serious eye irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors.[10] Handle in a well-ventilated area.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.[6][10]

    • Eye Contact: Rinse cautiously with water for several minutes.[10]

    • Inhalation: Move to fresh air.[6]

Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using for comprehensive safety information.

References

  • This compound | C15H32O. PubChem. Retrieved from [Link]

  • hexahydrofarnesol 1-dodecanol, 3,7,11-trimethyl-. The Good Scents Company. Retrieved from [Link]

  • Chemical Properties of 1-Dodecanol, 3,7,11-trimethyl- (CAS 6750-34-1). Cheméo. Retrieved from [Link]

  • This compound. CAS Common Chemistry. Retrieved from [Link]

  • 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • 3-Dodecanol, 3,7,11-trimethyl- | C15H32O. PubChem. Retrieved from [Link]

  • Synthesis of this compound. PrepChem.com. Retrieved from [Link]

  • 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- | C15H28O. PubChem. Retrieved from [Link]

  • Synthesis of 3(R),7(R),11-trimethyl-dodecanol. PrepChem.com. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. Separation Science. (2025, March 24). Retrieved from [Link]

  • 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Analytical Techniques for the Assessment of Drug Stability | Request PDF. ResearchGate. Retrieved from [Link]

  • Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI. Retrieved from [Link]

  • 3-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cas 30221-43-3,3,7,11-TRIMETHYL-5-DODECANOL. LookChem. Retrieved from [Link]

Sources

Technical Support Center: Quantification of 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate quantification of 3,7,11-Trimethyl-1-dodecanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this long-chain fatty alcohol, with a specific focus on identifying and overcoming matrix effects. Here, you will find in-depth FAQs, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it typically analyzed?

A1: this compound, also known as hexahydrofarnesol, is a C15 branched-chain fatty alcohol.[1] It can be found in various natural sources and may be present in a range of sample types, including:

  • Biological Matrices: Plasma, serum, tissues, and urine for pharmacokinetic or metabolomic studies.[2][3]

  • Environmental Samples: Soil, sediment, and water, where it may be a biomarker or a component of cosmetic and industrial product residues.[4][5]

  • Cosmetics and Personal Care Products: As a fragrance ingredient or emollient.[6]

  • Food and Beverages: As a flavor component or a metabolite in fermented products.

Its long alkyl chain makes it lipophilic, influencing its distribution in complex matrices and its analytical behavior.

Q2: What is the "matrix effect" and why is it a significant concern for this compound analysis?

A2: The matrix effect is the alteration of an analyte's signal response (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix. For this compound, which is often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects can arise from various sources at different stages of the analysis.[2]

  • During Sample Preparation: Incomplete removal of matrix components can lead to interferences.

  • In the GC Inlet: Non-volatile matrix components can accumulate, affecting the transfer of the analyte to the column.

  • In the MS Ion Source: Co-eluting matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This is a primary concern in complex biological and environmental samples where lipids, sterols, and other high-molecular-weight compounds are abundant.[4]

Failure to address matrix effects can lead to inaccurate and unreliable quantification, compromising the validity of experimental results.

Q3: What are the primary analytical techniques for quantifying this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the quantification of this compound.[7] Due to the polar hydroxyl group, derivatization is typically required to improve volatility and chromatographic peak shape. Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is a widely used derivatization method for alcohols.[8][9][10][11] The resulting TMS ether is more volatile and thermally stable, leading to better GC performance.

Troubleshooting Guide: Overcoming Matrix Effects

This section addresses common issues encountered during the quantification of this compound and provides step-by-step solutions.

Problem 1: Poor reproducibility and accuracy in my results.
  • Potential Cause: Uncompensated matrix effects are a likely culprit. Different samples can have varying levels of interfering compounds, leading to inconsistent signal suppression or enhancement.

  • Solution Pathway:

    • Assess the Matrix Effect: The first step is to determine if a matrix effect is present. A common method is the post-extraction spike comparison.

      • Prepare two sets of samples:

        • Set A: Blank matrix extract spiked with a known concentration of this compound.

        • Set B: Pure solvent spiked with the same concentration of this compound.

      • Analyze both sets and calculate the matrix effect percentage: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

      • A value significantly different from 100% indicates a matrix effect (e.g., < 85% for suppression, > 115% for enhancement).

    • Implement a Mitigation Strategy: Based on the assessment, choose an appropriate strategy from the sections below (e.g., Stable Isotope-Labeled Internal Standard, Matrix-Matched Calibration, or Standard Addition).

Problem 2: Low analyte recovery during sample preparation.
  • Potential Cause: The chosen sample preparation method may not be optimal for extracting a lipophilic compound like this compound from the specific matrix.

  • Solution Pathway:

    • Evaluate Different Extraction Techniques: Compare the recovery of this compound using different sample preparation methods.

      • Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquids. For a lipophilic analyte, a non-polar organic solvent is typically used for extraction from an aqueous matrix.

      • Solid-Phase Extraction (SPE): Offers more selective extraction and cleaner extracts. For this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective.[5]

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, this method is also effective for extracting a wide range of compounds from complex matrices, including those with high lipid content.[12][13][14]

    • Optimize the Chosen Method: Fine-tune parameters such as solvent choice, pH, and extraction time to maximize recovery.

Problem 3: I suspect co-eluting peaks are interfering with my analysis.
  • Potential Cause: The chromatographic separation is not sufficient to resolve this compound from other matrix components.

  • Solution Pathway:

    • Optimize GC Method:

      • Temperature Program: Adjust the temperature ramp rate to improve separation. A slower ramp can increase resolution.

      • Column Choice: If co-elution persists, consider a column with a different stationary phase polarity.

    • Enhance Sample Cleanup: A more rigorous sample preparation method can remove the interfering compounds before they reach the GC system. Consider a multi-step cleanup involving both LLE and SPE, or a more selective SPE sorbent.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-MS with Silylation

This protocol outlines a general method for the derivatization and analysis of this compound.

1. Sample Preparation:

  • Follow an optimized extraction procedure (e.g., LLE, SPE, or QuEChERS) to isolate the analyte from the sample matrix.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Vortex the mixture and heat at 60-70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Mode Splitless
Injector Temp. 250°C
Oven Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Interface Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) for quantification

4. Data Analysis:

  • Monitor characteristic ions of the TMS derivative of this compound for quantification and confirmation.

Workflow for Evaluating and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation A Prepare Spiked Matrix Extract (Set A) C Analyze Both Sets by GC-MS A->C B Prepare Spiked Solvent Standard (Set B) B->C D Calculate Matrix Effect (%) = (Area A / Area B) * 100 C->D E Significant Matrix Effect? D->E F Use Stable Isotope-Labeled Internal Standard (IS) E->F Yes G Matrix-Matched Calibration E->G Yes H Method of Standard Additions E->H Yes I Validate Method According to FDA/EMA Guidelines E->I No F->I G->I H->I J Proceed with Sample Analysis I->J

Caption: A decision workflow for assessing and mitigating matrix effects in analytical methods.

Protocol 2: Mitigation Strategy 1 - Stable Isotope-Labeled Internal Standard

This is the most robust method for correcting for matrix effects and variations in sample processing.

1. Internal Standard Selection:

  • Ideally, use a stable isotope-labeled (e.g., deuterated) version of this compound. If not commercially available, a structurally similar long-chain alcohol with stable isotope labels can be used, but its performance must be thoroughly validated. Companies like Cambridge Isotope Laboratories are a potential source for such standards.[15][16][17][18]

2. Procedure:

  • Add a known amount of the stable isotope-labeled internal standard to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

  • Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify unknown samples using this calibration curve.

Rationale: The stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte.[1][19] Therefore, it will experience the same extraction efficiency and matrix effects, allowing for accurate correction.

Protocol 3: Mitigation Strategy 2 - Matrix-Matched Calibration

This method is suitable when a representative blank matrix (free of the analyte) is available.

1. Procedure:

  • Obtain a blank matrix that is as similar as possible to the study samples.

  • Prepare calibration standards by spiking the blank matrix with known concentrations of this compound.

  • Process these matrix-matched standards and the unknown samples using the same analytical method.

  • Construct the calibration curve using the matrix-matched standards.

Rationale: This approach ensures that the calibration standards and the samples have a similar matrix composition, so any matrix effects will be consistent across the analytical run and will be accounted for in the calibration.

Protocol 4: Mitigation Strategy 3 - Method of Standard Additions

This method is particularly useful when a blank matrix is not available or when the matrix composition varies significantly between samples.[20][21]

1. Procedure:

  • Divide each unknown sample into at least four aliquots.

  • Leave one aliquot unspiked.

  • Spike the remaining aliquots with increasing, known concentrations of this compound.

  • Analyze all aliquots and plot the peak area against the added concentration.

  • Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of the analyte in the original, unspiked sample.[22]

Rationale: By creating a calibration curve within each sample, this method inherently corrects for the specific matrix effects present in that individual sample.[23]

Workflow for the Method of Standard Additions

StandardAddition A Take multiple aliquots of the unknown sample B Spike each aliquot with increasing known concentrations of analyte (one remains unspiked) A->B C Analyze all aliquots using the validated method B->C D Plot Peak Area vs. Added Concentration C->D E Perform linear regression and extrapolate to the x-axis D->E F Concentration = |x-intercept| E->F

Caption: A step-by-step workflow for the method of standard additions.

Data Summary: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes a hypothetical comparison of different techniques for the analysis of this compound from a plasma matrix.

TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation 95 ± 565 ± 10 (Suppression)Fast and simplePoor removal of phospholipids, significant matrix effects
Liquid-Liquid Extraction (LLE) 85 ± 880 ± 7 (Suppression)Good for lipophilic analytesCan be labor-intensive and use large solvent volumes
Solid-Phase Extraction (SPE) 92 ± 695 ± 5High selectivity, clean extractsRequires method development
QuEChERS 90 ± 793 ± 6High throughput, effective for fatty matricesMay require optimization of sorbents

Data are representative and will vary depending on the specific matrix and optimized protocol. Comparative studies have shown that SPE can offer superior or equivalent performance to LLE in terms of recovery and matrix effect reduction.[5]

Conclusion

References

  • Streamlined Method for Pesticide Residues in High-Lipid Food Samples Using QuEChERS Extraction, LipiFiltr® Cleanup, and UHPLC–MS/MS Analysis. LCGC International. [Link]

  • Validation of analytical methodology for determination of Personal Care Products in environmental matrix by GC-MSMS. ResearchGate. [Link]

  • Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Books Gateway. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters. [Link]

  • Modifying QuEChERS for complicated matrices- High Fat Samples. Restek Resource Hub. [Link]

  • Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. NIH. [Link]

  • Use of the standard addition method in quantitative chromatographic analysis. ResearchGate. [Link]

  • Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans. UNL Digital Commons. [Link]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications. [Link]

  • Understanding the Standard Addition Method in Quantitative Analysis. WelchLab. [Link]

  • Analysis of dietary isoprenoids farnesol and geraniol in biological fluids. ResearchGate. [Link]

  • Gas chromatographic and mass spectrometric characterization of trimethylsilyl derivatives of some terpene alcohol phenylpropenoids. PubMed. [Link]

  • Standard Addition Procedure in Analytical Chemistry. AlpHa Measure. [Link]

  • Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans. UNL Digital Commons. [Link]

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  • Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. MDPI. [Link]

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  • Development and Validation of QuEChERS Followed by UHPLC-ToF-MS Method for Determination of Multi-Mycotoxins in Pistachio Nuts. PubMed. [Link]

  • Cambridge Isotope Laboratories (CIL): Your Partner in Stable Isotope Labeled Compounds. YouTube. [Link]

  • Assessment and validation of the p-QuEChERS sample preparation methodology for the analysis of >200 veterinary drugs in various animal-based food matrices. Bohrium. [Link]

  • 3-Dodecanol, 3,7,11-trimethyl-. PubChem - NIH. [Link]

  • This compound. PubChem - NIH. [Link]

  • Chemistry and Biology of Farnesol and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential. PubMed. [Link]

  • Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. [Link]

  • Development and Validation of a QuEChERS-Based LC–MS/MS Method for Natamycin in Imported Agricultural Commodities in Korea. MDPI. [Link]

  • hexahydrofarnesol 1-dodecanol, 3,7,11-trimethyl. The Good Scents Company. [Link]

  • Fatty acid methyl esters are detectable in the plasma and their presence correlates with liver dysfunction. PubMed. [Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. ScienceDirect. [Link]

  • Ethanol. NIST WebBook, NIST. [Link]

  • 3,7,11-trimethyldodecan-1-ol price & availability. MOLBASE. [Link]

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  • 1-Dodecanol, 3,7,11-trimethyl-. NIST WebBook, NIST. [Link]

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Technical Support Center: Optimization of Fractional Distillation for Hexahydrofarnesol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of hexahydrofarnesol via vacuum fractional distillation. This document is designed for researchers, chemists, and process development professionals who are seeking to optimize this critical purification step. Here, we move beyond simple procedural lists to explore the underlying principles that govern separation efficiency, product purity, and yield. Our goal is to empower you with the knowledge to not only follow a protocol but to intelligently troubleshoot and adapt it to your specific experimental context.

Section 1: Fundamentals of Hexahydrofarnesol Purification

Before delving into troubleshooting, a firm grasp of hexahydrofarnesol's properties is essential. Hexahydrofarnesol (3,7,11-trimethyldodecan-1-ol) is a high-boiling point alcohol, which dictates the necessity of vacuum distillation. Distilling at atmospheric pressure would require temperatures that lead to significant thermal degradation, resulting in impurities and reduced yield.

The primary objective of the fractional distillation is to separate hexahydrofarnesol from lower-boiling point impurities (e.g., residual solvents, lighter reaction byproducts) and higher-boiling point or non-volatile impurities (e.g., catalysts, polymeric materials). This is achieved by exploiting differences in vapor pressure within a temperature gradient established along a fractionating column.

Table 1: Key Physicochemical Properties of Hexahydrofarnesol

PropertyValueSource
Molecular FormulaC₁₅H₃₂O[1]
Molecular Weight228.42 g/mol [1]
Boiling Point (Atmospheric)278-279 °C (estimated)[1]
Flash Point~122.7 °C (estimated)[1]
Vapor Pressure~0.00049 mmHg @ 25 °C (est.)[1]
LogP (o/w)5.975 (estimated)[1]

The high estimated atmospheric boiling point underscores why vacuum application is not just recommended, but mandatory for achieving high purity without compromising the molecule's integrity. By significantly lowering the system pressure, the boiling point can be reduced to a much more manageable and less destructive temperature range[2].

Section 2: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the setup and execution of hexahydrofarnesol distillation.

Q1: Why is fractional distillation necessary instead of simple distillation? A1: Fractional distillation is employed when the boiling points of the components in a mixture are close (typically within 70 °C of each other)[3]. While hexahydrofarnesol's boiling point is high, impurities may have boiling points that are not sufficiently different to be separated by a single vaporization-condensation cycle (a simple distillation). The fractionating column provides a large surface area, facilitating numerous successive cycles, which vastly improves separation efficiency[3][4].

Q2: What is a "theoretical plate" and why is it important? A2: A theoretical plate represents one complete cycle of vaporization and condensation in the distillation process. A column with more theoretical plates can achieve a better separation of liquids with close boiling points. The efficiency of a column, often described by its Height Equivalent to a Theoretical Plate (HETP), is determined by factors like its length, diameter, and the type of packing material used[5].

Q3: What initial vacuum level and temperature should I target? A3: A good starting point for the vacuum is in the range of 5-15 mmHg[6][7]. At this pressure, the boiling point of hexahydrofarnesol will be significantly reduced. The reboiler (heating mantle) temperature should be set to gently initiate boiling once the target vacuum is achieved. Aim for a gradual increase in temperature until you see a steady ring of condensate rising up the column[3]. The exact temperature will depend on the precise vacuum level achieved.

Q4: What is the Reflux Ratio and how does it affect my purification? A4: The reflux ratio is the ratio of the amount of condensed vapor that is returned to the column (reflux) to the amount collected as distillate. A higher reflux ratio generally leads to better separation and higher product purity because it increases the number of vaporization-condensation cycles on each theoretical plate[8][9]. However, it also increases the time and energy required for the distillation[10]. The optimal reflux ratio is a balance between desired purity and operational efficiency. For challenging separations, ratios from 10:1 to 30:1 may be explored[6][7].

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the distillation process.

Problem 1: Poor Separation / Low Purity of Hexahydrofarnesol

  • Question: My final product is contaminated with lower or higher boiling point impurities according to my GC analysis. How can I improve the separation?

  • Answer & Causality: Poor separation is a direct result of insufficient equilibration between the liquid and vapor phases within the column.

    • Solution 1: Increase the Reflux Ratio. By returning more condensate to the column, you increase the contact time between the rising vapor and the descending liquid, allowing for a more effective enrichment of the more volatile components at the top of the column[9]. Start by doubling your current reflux ratio and analyzing the purity of a small sample.

    • Solution 2: Check Column Efficiency. Your column packing may not be providing enough theoretical plates for the separation. If using random packing like Raschig rings, consider switching to higher-efficiency structured packing or a protruded packing like Pro-Pak®, which offers high surface area and low pressure drop, making it ideal for vacuum applications[5]. Ensure the column is packed uniformly to avoid channeling of vapor.

    • Solution 3: Reduce the Distillation Rate. Distilling too quickly prevents the establishment of a proper temperature gradient and reduces the number of effective theoretical plates. Lower the reboiler temperature to slow the rate of vapor generation. A good rule of thumb is a collection rate of 1-2 drops per second.

    • Solution 4: Insulate the Column. Temperature fluctuations due to drafts can disrupt the delicate thermal equilibrium within the column. Wrap the column from the reboiler to the condenser inlet with glass wool or aluminum foil to ensure a smooth and stable temperature gradient[4].

Problem 2: Product Degradation (Discoloration, Odor)

  • Question: The collected hexahydrofarnesol is yellow or brown, or has a burnt odor. What is causing this?

  • Answer & Causality: This is a classic sign of thermal degradation. Although hexahydrofarnesol is relatively stable, prolonged exposure to excessive temperatures, even under vacuum, can cause decomposition[11].

    • Solution 1: Lower the System Pressure. The most effective way to reduce the boiling point is to improve the vacuum. Check your entire apparatus for leaks, especially at the joints. Ensure your vacuum pump is appropriately sized and the pump oil is fresh. Aim for a pressure below 10 mmHg if possible.

    • Solution 2: Reduce the Reboiler Temperature. Do not heat the reboiler more than necessary to maintain a steady distillation rate. The temperature of the heating mantle should be no more than 20-30 °C above the liquid's boiling point at your operating pressure. Overheating the flask walls is a common cause of degradation.

    • Solution 3: Minimize Residence Time. Plan the distillation to run efficiently without unnecessary delays once the material is at temperature. For larger scale operations, consider continuous feed rather than batch distillation to minimize the time the bulk material spends at high temperature.

Problem 3: Distillation Stalls or No Distillate is Collected

  • Question: My reboiler is boiling, but the vapor isn't reaching the condenser, or the distillation rate is extremely slow. What should I do?

  • Answer & Causality: This issue, often called "stalling," can be caused by several factors that prevent the vapor from carrying enough energy to the top of the column.

    • Solution 1: Check for Vacuum Leaks. A leak in the system is the most common culprit. Vapor may be escaping before it can reach the condenser[4]. Re-grease all joints and ensure all clamps are secure.

    • Solution 2: Insufficient Heating. While avoiding overheating is crucial, under-heating will prevent the vapor from rising effectively. If the condensate ring rises partway up the column and then stops, you may need to slightly increase the heating mantle temperature[3].

    • Solution 3: Improve Insulation. As mentioned for poor separation, inadequate insulation can cause excessive heat loss to the environment, leading to premature condensation of the vapor before it reaches the distillation head[4]. This is especially critical for high-boiling-point compounds.

Section 4: Experimental Workflow & Diagrams

A methodical approach is key to a successful distillation. The following workflow and diagrams illustrate the setup and decision-making process.

Experimental Protocol: Vacuum Fractional Distillation of Hexahydrofarnesol
  • System Assembly:

    • Assemble the distillation apparatus (reboiler flask, fractionating column, distillation head with thermometer, condenser, and collection flask) as shown in the diagram below. Ensure all glassware is clean and dry.

    • Use a minimal amount of high-vacuum grease on all ground-glass joints.

    • Place a stir bar in the reboiler flask and add the crude hexahydrofarnesol (do not fill more than two-thirds full).

    • Position the thermometer bulb so the top is level with the bottom of the side-arm leading to the condenser[4].

    • Securely clamp all components.

  • System Check:

    • Connect the vacuum pump to the system via a cold trap.

    • Slowly open the system to the vacuum and ensure all joints are sealed properly. The system should be able to achieve and hold the target pressure.

  • Distillation Execution:

    • Turn on the condenser cooling water.

    • Begin stirring the reboiler flask.

    • Slowly increase the temperature of the heating mantle.

    • Observe the boiling of the liquid and the slow rise of the condensate ring up the column.

    • Collect any initial low-boiling "forerun" fraction in a separate flask.

    • Once the head temperature stabilizes at the expected boiling point of hexahydrofarnesol at your operating pressure, switch to collecting the main fraction.

    • Maintain a steady distillation rate by making small adjustments to the heating and reflux ratio.

  • Shutdown:

    • Once the main fraction is collected, or if the temperature begins to drop or rise sharply, stop the distillation.

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once cooled, slowly vent the system to atmospheric pressure before turning off the vacuum pump.

Visualization: Workflow & Troubleshooting

G

References

  • The Good Scents Company. (n.d.). hexahydrofarnesol. Retrieved from TGSC Website. [Link]

  • Pope Scientific, Inc. (n.d.). Fractionating Column Packing. Retrieved from Pope Scientific Website. [Link]

  • Chemistry LibreTexts. (2021). 2.2: Distillation. Retrieved from Chemistry LibreTexts. [Link]

  • Maratek. (2023). The Principles and Operating Parameters of Fractional Distillation. Retrieved from Maratek Website. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from University of Rochester Website. [Link]

  • Fahmi, F., & Zulfansyah, Z. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Processes, 11(9), 2569. [Link]

  • KnowChem. (2024, January 30). How Reflux ratio affects separation efficiency ? [Video]. YouTube. [Link]

  • Wagner, B. M., & El-Aneed, A. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Molecules, 28(24), 8049. [Link]

  • Barontini, F., Cozzani, V., & Petarca, L. (2005). Thermal Stability and Decomposition Products of Hexabromocyclododecane. Industrial & Engineering Chemistry Research, 44(9), 2948-2955. [Link]

  • Jeferson Costa. (n.d.). Reflux Ratio Formula in Distillation Column. Retrieved from Jeferson Costa Website. [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from Wikipedia. [Link]

  • Sitorus, H., & Prasetya, A. (2023). Optimization of distillation column reflux ratio for distillate purity and process energy requirements. AIP Conference Proceedings, 2846(1). [Link]

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preventing thermal degradation of 3,7,11-Trimethyl-1-dodecanol during distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 3,7,11-Trimethyl-1-dodecanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the distillation of this long-chain, branched primary alcohol. Our goal is to equip you with the necessary knowledge to prevent thermal degradation and ensure the highest purity of your product.

Understanding the Challenge: Thermal Instability of this compound

This compound, a valuable intermediate in various synthetic pathways, is a high-boiling-point alcohol.[1] Distillation at atmospheric pressure requires high temperatures, which can induce thermal degradation through two primary pathways:

  • Dehydration: As a primary alcohol, it can undergo acid-catalyzed dehydration to form alkenes, particularly at elevated temperatures.[2] This process involves the loss of a water molecule and can be exacerbated by acidic residues in the crude material.

  • Oxidation: In the presence of oxygen, primary alcohols can be oxidized first to aldehydes and subsequently to carboxylic acids.[3][4][5][6] This is a significant concern at the high temperatures required for atmospheric distillation.

The key to successfully purifying this compound is to minimize the heat stress on the molecule. This is most effectively achieved through vacuum distillation . By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for a safe and efficient purification.[7]

Troubleshooting Guide: A Proactive Approach to Distillation Problems

This section addresses specific issues you may encounter during the distillation of this compound, providing causative explanations and actionable solutions.

Scenario 1: Low Yield of Distilled Product

  • Question: I'm losing a significant amount of my product during distillation. What could be the cause?

  • Answer: Low yield can stem from several factors. The most common culprits are thermal degradation, improper vacuum, or leaks in your distillation setup.

    • Troubleshooting Steps:

      • Verify Vacuum Level: Ensure your vacuum pump is pulling a sufficiently low pressure. Cross-reference the pressure with a boiling point nomograph or the table provided below to confirm you are distilling at the expected temperature.

      • Check for Leaks: A leak in the system will prevent you from reaching the desired vacuum, leading to higher distillation temperatures and potential product loss. Inspect all joints and connections for proper sealing. Ensure all glassware is free of cracks or defects.[6]

      • Assess for Degradation: If the distillation residue is dark or tar-like, thermal decomposition is likely. This indicates the distillation temperature was too high for too long. Consider using a lower pressure or a distillation setup with a shorter path length (e.g., Kugelrohr).

Scenario 2: Discoloration of the Distillate (Yellow to Brown Tinge)

  • Question: My distilled this compound has a distinct color. Is this normal, and how can I prevent it?

  • Answer: A colorless distillate is indicative of high purity. Discoloration often points to the presence of degradation byproducts, primarily from oxidation.

    • Troubleshooting Steps:

      • Inert Atmosphere: Before starting the distillation, ensure the system is purged with an inert gas like nitrogen or argon to remove oxygen.

      • Use of Antioxidants: The addition of a small amount of a high-boiling-point antioxidant, such as Butylated Hydroxytoluene (BHT), can effectively quench free-radical-mediated oxidation pathways. A typical starting concentration is 0.01-0.1% by weight.[4][8]

      • Temperature Control: Overheating the distillation pot can accelerate degradation reactions. Use a heating mantle with a stirrer to ensure even heating and maintain the temperature at the lowest possible point for a steady distillation rate.

Scenario 3: Presence of Unexpected Peaks in Post-Distillation GC-MS Analysis

  • Question: My GC-MS analysis of the distilled product shows unexpected peaks. What are they, and how did they form?

  • Answer: These peaks are likely degradation products. Common impurities include dehydration products (alkenes) and oxidation products (aldehydes, carboxylic acids).

    • Troubleshooting Steps:

      • Analyze the Byproducts: Identify the molecular weights and fragmentation patterns of the impurity peaks to confirm their identity. This will help diagnose the primary degradation pathway.

      • Review Distillation Parameters: Correlate the identified byproducts with your distillation conditions. High temperatures and poor vacuum are the primary drivers of degradation.

      • Pre-distillation Workup: Consider a pre-distillation wash of your crude material with a dilute sodium bicarbonate solution to neutralize any acidic impurities that could catalyze dehydration.

Frequently Asked Questions (FAQs)

Q1: At what pressure should I distill this compound?

A1: The optimal pressure will depend on your specific equipment and the desired distillation temperature. The goal is to keep the pot temperature below a point where significant degradation occurs. Based on available data and the Clausius-Clapeyron equation, the following table provides estimated boiling points at various pressures.

Pressure (mmHg)Estimated Boiling Point (°C)
760 (Atmospheric)~300 (Decomposition likely)
10155-165
5140-150
1115-125
0.5105-115
0.185-95

Note: These are estimated values. Actual boiling points may vary based on the purity of the material and the accuracy of the pressure measurement.

Q2: How can I be sure my vacuum distillation setup is working correctly?

A2: A well-functioning vacuum distillation setup should be able to achieve and maintain a stable, low pressure. Before introducing your sample, assemble the glassware and pull a vacuum. The system should hold the vacuum with minimal pressure increase over several minutes. A rising pressure indicates a leak that needs to be addressed.[6]

Q3: What is "bumping," and how can I prevent it during vacuum distillation?

A3: "Bumping" is the sudden, violent boiling of a superheated liquid. It is more common under vacuum. To prevent this, use a magnetic stirrer to ensure smooth and even boiling. Boiling chips are not effective under vacuum.[7]

Q4: Can I use a rotary evaporator to purify this compound?

A4: A rotary evaporator is primarily used for removing solvents at reduced pressure. While it can be used for simple distillations of high-boiling liquids, a dedicated vacuum distillation setup with a fractionating column will provide better separation and purity, especially if your crude material contains impurities with boiling points close to that of the product.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol outlines the steps for a standard laboratory-scale vacuum distillation.

Materials:

  • Round-bottom flask (distilling flask)

  • Claisen adapter

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump and tubing

  • Cold trap (recommended)

  • Inert gas source (Nitrogen or Argon)

  • This compound (crude)

  • BHT (optional)

Procedure:

  • Glassware Preparation: Ensure all glassware is clean, dry, and free of any cracks.

  • Assembly: Assemble the distillation apparatus as shown in the diagram below. Use a small amount of vacuum grease on all ground glass joints to ensure a good seal.

  • Sample Preparation: Charge the distilling flask with the crude this compound (no more than two-thirds full). Add a magnetic stir bar. If using an antioxidant, add BHT at a concentration of 0.01-0.1% (w/w).

  • System Purge: Connect the inert gas source to the vacuum adapter. Gently flush the system with the inert gas for several minutes to displace any air.

  • Evacuation: Turn on the cooling water to the condenser. Close the inert gas inlet and slowly open the system to the vacuum source. Start the magnetic stirrer.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.

  • Distillation: The liquid will begin to boil and the vapor will rise into the distillation head. Record the temperature at which the first drop of distillate is collected in the receiving flask. This is the boiling point at the recorded pressure.

  • Collection: Collect the fraction that distills over at a stable temperature. If there are low-boiling impurities, they will distill first. It may be necessary to have a separate receiving flask for this forerun.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool under vacuum. Once cooled, slowly vent the system to atmospheric pressure with the inert gas before turning off the vacuum pump.

  • Disassembly: Carefully disassemble the apparatus.

Protocol 2: Purity Assessment by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

Sample Preparation:

  • Dilute a small aliquot of the distilled this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Parameters (Typical):

  • Injector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

Data Analysis:

  • Integrate the peak corresponding to this compound to determine its purity.

  • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Protocol 3: Purity Assessment by FTIR

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • If using an ATR accessory, place a drop of the distilled liquid directly on the crystal.

  • If using transmission, a thin film between two salt plates (e.g., NaCl or KBr) can be prepared.

Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

  • Look for the characteristic peaks of a primary alcohol:

    • A broad O-H stretch around 3300-3400 cm⁻¹.[9]

    • C-H stretches around 2850-2960 cm⁻¹.

    • A C-O stretch around 1050 cm⁻¹.

  • The absence of significant peaks in the carbonyl region (around 1700-1750 cm⁻¹) indicates the absence of aldehyde or carboxylic acid impurities.[10] A sharp peak in this region would be a sign of oxidation.

Visualizations

Thermal_Degradation_Pathways This compound This compound Dehydration Dehydration (High Temp, Acid) This compound->Dehydration Oxidation Oxidation (High Temp, O2) This compound->Oxidation Alkene Alkene mixture Dehydration->Alkene Water Water Dehydration->Water Aldehyde 3,7,11-Trimethyldodecanal Oxidation->Aldehyde Carboxylic_Acid 3,7,11-Trimethyldodecanoic Acid Oxidation->Carboxylic_Acid Aldehyde->Oxidation Further Oxidation

Caption: Primary thermal degradation pathways for this compound.

Vacuum_Distillation_Setup cluster_0 Distillation Apparatus cluster_1 Vacuum System Distilling_Flask Distilling Flask (with sample & stir bar) Heating_Mantle Heating Mantle & Stir Plate Claisen_Adapter Claisen Adapter Distilling_Flask->Claisen_Adapter Distillation_Head Distillation Head with Thermometer Claisen_Adapter->Distillation_Head Condenser Condenser Distillation_Head->Condenser Receiving_Flask Receiving Flask Condenser->Receiving_Flask Vacuum_Adapter Vacuum Adapter Receiving_Flask->Vacuum_Adapter Cold_Trap Cold Trap Vacuum_Adapter->Cold_Trap To Vacuum Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Farnesol and 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of naturally derived compounds presents a promising frontier for novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of two structurally related isoprenoid alcohols: farnesol and its saturated analog, 3,7,11-trimethyl-1-dodecanol (also known as hexahydrofarnesol). While farnesol has been the subject of extensive research, revealing a wide array of biological effects, this compound remains a comparatively enigmatic molecule. This guide will synthesize the current understanding of both compounds, supported by experimental data, to inform future research and development endeavors.

Introduction: A Tale of Two Terpenoids

Farnesol, an acyclic sesquiterpene alcohol, is a well-known component of many essential oils and plays a significant role in various biological processes.[1][2] It is recognized for its anti-inflammatory, anticancer, and antimicrobial properties, and as a quorum-sensing molecule in fungi.[1][2][3][4][5] Its unsaturated structure is key to its diverse biological activities.

In contrast, this compound is the saturated counterpart to farnesol.[6][7] This fatty alcohol has been identified in various plants, including neem (Azadirachta indica).[8] While it has been noted as a metabolite in cancer cells, suggesting a potential role in cancer metabolism, its specific biological activities and mechanisms of action are not yet well understood.[8] This guide will illuminate the stark differences in our current knowledge of these two molecules.

Comparative Analysis of Biological Activities

The biological activities of farnesol are multifaceted and have been extensively documented. The known effects of this compound are, at present, significantly more limited.

Antimicrobial and Quorum Sensing Activity

Farnesol is a potent antimicrobial agent and a key quorum-sensing molecule, particularly in the pathogenic fungus Candida albicans.[3][4][9] As a quorum-sensing molecule, it inhibits the morphological transition from yeast to hyphal form, a critical step in the virulence of C. albicans.[3][4] This activity is concentration-dependent. Farnesol has also been shown to inhibit the growth of various microorganisms, including the bacterium Staphylococcus aureus.[10][11] Its mechanism of action often involves compromising the integrity of the cell membrane.[11][12] Furthermore, farnesol can enhance the efficacy of conventional antibiotics, indicating its potential as an adjuvant therapy.[10][12]

This compound has been identified as a component in plant extracts with antimicrobial properties. However, dedicated studies on its specific antimicrobial activity and its minimum inhibitory concentrations (MICs) against various pathogens are scarce. One study on long-chain fatty alcohols indicated that 1-dodecanol possesses high antibacterial activity against Staphylococcus aureus without causing membrane damage, suggesting a different mode of action compared to shorter-chain alcohols.[13] Given that this compound is a derivative of 1-dodecanol, it may possess similar properties, but this requires experimental verification.

Table 1: Comparison of Antimicrobial and Quorum Sensing Activities

FeatureFarnesolThis compound
Quorum Sensing Well-documented in Candida albicans, inhibits yeast-to-hyphae transition.[3][4][9]Not well-studied.
Antimicrobial Spectrum Active against various fungi and bacteria, including Candida albicans and Staphylococcus aureus.[10][11]Limited data; present in plant extracts with antimicrobial activity.
Mechanism of Action Disrupts cell membrane integrity in some microorganisms.[11][12]Largely unknown; related compounds suggest mechanisms other than membrane damage.[13]
Synergy with Antibiotics Enhances the efficacy of conventional antibiotics.[10][12]Not determined.
Anti-inflammatory Activity

Farnesol exhibits significant anti-inflammatory effects by modulating various signaling pathways.[1][2][5] It has been shown to downregulate the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][14] The anti-inflammatory action of farnesol is often attributed to its ability to modulate the NF-κB and PI3K/Akt signaling pathways.[5][15]

This compound has not been extensively studied for its anti-inflammatory properties. While some long-chain fatty alcohols have been anecdotally associated with anti-inflammatory effects, specific data for this compound is lacking.

Anticancer Activity

Farnesol has demonstrated promising anticancer properties in numerous studies. It can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[16][17][18] The anticancer mechanisms of farnesol are diverse and include the induction of endoplasmic reticulum (ER) stress, modulation of the PI3K/Akt/mTOR signaling pathway, and regulation of pro- and anti-apoptotic proteins.[16][17]

The role of This compound in cancer is less clear. It has been identified as a metabolite in cancer cells, which suggests a potential involvement in cancer metabolism.[8] However, whether it possesses anticancer activity or contributes to the cancerous phenotype is currently unknown and warrants further investigation.

Table 2: Comparison of Anti-inflammatory and Anticancer Activities

FeatureFarnesolThis compound
Anti-inflammatory Effects Reduces expression of COX-2, iNOS, TNF-α, IL-6.[1][2][14]Not well-studied.
Anti-inflammatory Pathways Modulates NF-κB and PI3K/Akt signaling.[5][15]Unknown.
Anticancer Effects Induces apoptosis and inhibits proliferation of cancer cells.[16][17][18]Identified as a metabolite in cancer cells; direct activity is unconfirmed.[8]
Anticancer Pathways Induces ER stress, modulates PI3K/Akt/mTOR signaling.[16][17]Unknown.

Experimental Protocols for Biological Activity Assessment

To facilitate further research into these compounds, this section provides detailed, step-by-step methodologies for key experiments.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum: Culture the desired microorganism (e.g., Staphylococcus aureus or Candida albicans) in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of farnesol or this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate at 37°C C->D E Determine MIC D->E

MIC Assay Workflow

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a human lung carcinoma cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of farnesol or this compound for 24-72 hours. Include a vehicle control (solvent only).

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[20]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[20] Cell viability is expressed as a percentage of the control.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability F->G Farnesol_Signaling cluster_pathways Modulated Signaling Pathways cluster_outcomes Biological Outcomes Farnesol Farnesol PI3K PI3K/Akt/mTOR Farnesol->PI3K Inhibits NFkB NF-κB Farnesol->NFkB Inhibits Ras Ras Farnesol->Ras Interferes with Anticancer Anticancer Activity PI3K->Anticancer Anti_inflammatory Anti-inflammatory Activity NFkB->Anti_inflammatory Ras->Anticancer Ras->Anti_inflammatory

Signaling Pathways Modulated by Farnesol

Conclusion and Future Directions

This guide highlights the extensive body of research on the biological activities of farnesol, establishing it as a molecule of significant interest for its antimicrobial, anti-inflammatory, and anticancer properties. In stark contrast, this compound remains a largely unexplored compound. While its presence in bioactive plant extracts and as a cancer cell metabolite hints at potential biological relevance, a comprehensive understanding of its effects is currently lacking.

The structural difference between these two molecules—the presence or absence of double bonds—likely dictates their distinct biological profiles. The saturated nature of this compound may lead to novel interactions with cellular targets, potentially revealing unique therapeutic applications.

Future research should focus on systematically evaluating the biological activities of this compound using the established protocols outlined in this guide. Direct comparative studies with farnesol are essential to delineate their respective potencies and mechanisms of action. Such investigations will not only expand our fundamental understanding of isoprenoid biology but also have the potential to uncover new lead compounds for drug development.

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A Comparative Structural Analysis for Researchers: 3,7,11-Trimethyl-1-dodecanol vs. Phytol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of molecules for various applications, from synthetic precursors to bioactive agents, is a critical decision. This guide provides an in-depth structural and functional comparison of two long-chain branched alcohols: 3,7,11-Trimethyl-1-dodecanol and phytol. By examining their physicochemical properties, structural nuances, and known biological activities, this document aims to equip you with the necessary insights to make informed choices for your research endeavors.

At a Glance: A Comparative Overview

While both this compound and phytol are branched-chain alcohols, their fundamental difference lies in the saturation of their carbon chains. This compound is a fully saturated molecule, whereas phytol possesses a crucial carbon-carbon double bond. This seemingly minor distinction has profound implications for their physical properties, chemical reactivity, and biological functions.

PropertyThis compoundPhytol
Synonyms Hexahydrofarnesol, Farnesanol(2E,7R,11R)-3,7,11,15-Tetramethylhexadec-2-en-1-ol, trans-Phytol
Molecular Formula C15H32O[1]C20H40O
Molecular Weight 228.41 g/mol [1]296.53 g/mol
Boiling Point 145-155 °C at 14 Torr[2]202-204 °C at 10 mmHg
Density 0.8387 g/cm³ at 22 °C[2]~0.847-0.863 g/cm³
Solubility Sparingly soluble in chloroform and slightly soluble in methanol.[2]Very slightly soluble in water; soluble in organic solvents.
Natural Occurrence Found in plants such as Azadirachta indica (neem).[1]A degradation product of chlorophyll, abundant in green plants.
Key Structural Feature Saturated isoprenoid-like chainUnsaturated isoprenoid chain with one double bond

Delving into the Structures: The Significance of Saturation

The structural divergence between this compound and phytol is best visualized to appreciate its impact.

G cluster_0 This compound (Saturated) cluster_1 Phytol (Unsaturated) a HO-CH2-CH2-CH(CH3)-CH2-CH2-CH2-CH(CH3)-CH2-CH2-CH2-CH(CH3)-CH3 b HO-CH2-CH=C(CH3)-CH2-CH2-CH2-CH(CH3)-CH2-CH2-CH2-CH(CH3)-CH2-CH2-CH2-CH(CH3)2

Caption: Structural comparison of this compound and phytol.

The presence of the C2-C3 double bond in phytol introduces a degree of rigidity to that section of the molecule compared to the fully flexible, saturated carbon chain of this compound. This double bond is also a site of increased electron density, making it susceptible to electrophilic attack and oxidation. In contrast, the saturated nature of this compound renders it less reactive and more chemically stable.[3]

From a physicochemical standpoint, the longer carbon chain of phytol contributes to its higher boiling point and density. The difference in their polarity and hydrogen bonding capacity is minimal as both possess a primary alcohol group. However, the overall shape and flexibility of the molecules can influence their packing in solid states and their interactions with other molecules, such as in biological membranes or at enzyme active sites.

Sourcing and Synthesis: Natural Abundance vs. Synthetic Control

Phytol is abundantly available in nature as it is a component of the chlorophyll molecule, the primary photosynthetic pigment in green plants. It can be readily obtained through the hydrolysis of chlorophyll from various plant sources.

This compound , also known as hexahydrofarnesol, is found in some plants like neem.[1] However, it is more commonly produced synthetically through the catalytic hydrogenation of farnesol, a naturally occurring sesquiterpene alcohol. This synthetic route allows for greater control over purity and can be scaled for industrial production.

Applications and Biological Significance: A Tale of Two Alcohols

The structural differences between these two molecules directly translate to their distinct applications and biological activities.

Phytol has garnered significant attention in the pharmaceutical and cosmetic industries due to its diverse biological activities. It has been reported to possess:

  • Anti-inflammatory properties: Phytol has been shown to exhibit dose-dependent anti-inflammatory effects.[4] Studies suggest it may act by inhibiting pro-inflammatory mediators and reducing neutrophil migration.

  • Antioxidant activity: Research has demonstrated the antioxidant potential of phytol. In one study, phytol exhibited a scavenging capacity of 59.89 ± 0.73% for DPPH radicals and 62.79 ± 1.99% for ABTS radicals at a concentration of 7.2 μg/ml.[5]

  • Antimicrobial and other activities: Various studies have explored its potential as an antimicrobial, anticancer, and anxiolytic agent.

Its use in the fragrance industry is also notable due to its mild, pleasant scent. However, its poor water solubility presents formulation challenges, often requiring the use of nanoemulsions or other advanced drug delivery systems.

This compound has a different application profile, largely stemming from its chemical stability. It is utilized as:

  • An intermediate in organic synthesis .

  • A solvent and emulsifier in various industrial and cosmetic formulations.

  • A lubricant .

Its biological role is less well-defined than that of phytol. It has been identified as a metabolite in cancer metabolism, and there is ongoing research into its potential antimicrobial properties.[1] Its saturated nature makes it a more stable component in formulations where reactivity is undesirable.

Experimental Protocols for Characterization and Comparison

For researchers working with these compounds, robust analytical methods are essential for confirming their identity, purity, and for comparative studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like these long-chain alcohols.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the alcohol in a suitable volatile solvent (e.g., hexane or dichloromethane).

    • Derivatization (Optional but Recommended): To improve peak shape and thermal stability, the alcohol can be derivatized to its trimethylsilyl (TMS) ether. This is achieved by reacting the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Derivatization increases the volatility of the analytes.[6]

  • GC-MS Parameters:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these compounds.

    • Injector: Splitless injection is typically used for trace analysis, while a split injection may be appropriate for more concentrated samples.

    • Oven Temperature Program: A temperature gradient is necessary to ensure good separation and peak shape. A typical program would be:

      • Initial temperature: 50-100°C, hold for 1-2 minutes.

      • Ramp: Increase the temperature at a rate of 10-20°C/minute to a final temperature of 280-300°C.

      • Final hold: Hold at the final temperature for 5-10 minutes to ensure all components have eluted.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for targeted quantification.

Causality Behind Experimental Choices: The choice of a non-polar column is based on the principle of "like dissolves like," where the non-polar analytes will interact sufficiently with the stationary phase to achieve separation based on their boiling points and, to a lesser extent, their polarity. The temperature program is crucial for eluting these relatively high-boiling-point compounds in a reasonable time frame while maintaining good resolution. Derivatization is a key step to reduce the polarity of the alcohol group, which can otherwise lead to peak tailing and poor chromatographic performance.

G cluster_workflow GC-MS Workflow A Sample Preparation (Dissolution +/- Derivatization) B Injection into GC A->B C Separation in GC Column (Temperature Program) B->C D Ionization in Mass Spectrometer C->D E Mass Analysis and Detection D->E F Data Analysis (Identification and Quantification) E->F

Caption: A typical workflow for the analysis of long-chain alcohols by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of these molecules.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the alcohol in a deuterated solvent (e.g., deuterated chloroform, CDCl3). The choice of solvent is critical as its residual peaks should not overlap with the analyte signals.

    • Transfer the solution to an NMR tube.

  • NMR Experiments:

    • ¹H NMR: This experiment provides information about the different types of protons in the molecule and their connectivity. Key signals to observe include the protons on the carbon bearing the hydroxyl group (around 3.6 ppm) and the vinylic proton in phytol (around 5.4 ppm).

    • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The carbon attached to the hydroxyl group will appear in the downfield region (typically 60-70 ppm). For phytol, the sp² carbons of the double bond will be observed in the 120-140 ppm range.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Causality Behind Experimental Choices: CDCl3 is a common solvent for non-polar to moderately polar organic molecules as it dissolves them well and its residual proton and carbon signals are well-documented and typically do not interfere with the signals of interest. The combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the molecule's structure. For instance, a COSY experiment will show correlations between adjacent protons, helping to trace out the carbon backbone, while an HMBC experiment will reveal long-range correlations between protons and carbons, confirming the placement of methyl groups and other functional groups.

G cluster_workflow NMR Workflow for Structural Elucidation A Sample Dissolution in Deuterated Solvent B Acquisition of 1D Spectra (¹H and ¹³C NMR) A->B C Acquisition of 2D Spectra (COSY, HSQC, HMBC) B->C D Spectral Processing and Analysis C->D E Signal Assignment and Structure Confirmation D->E

Caption: A standard workflow for the structural elucidation of organic molecules using NMR spectroscopy.

Conclusion

The choice between this compound and phytol will ultimately depend on the specific requirements of the research or application. For applications demanding high chemical stability and a non-reactive long-chain alcohol, the saturated structure of this compound makes it a prime candidate. Conversely, for research focused on leveraging biological activity, such as anti-inflammatory or antioxidant effects, the unsaturated nature and natural abundance of phytol offer a compelling starting point, despite the potential challenges in its formulation. This guide has provided a foundational understanding of these two molecules, empowering researchers to make strategic decisions based on a solid structural and functional comparison.

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A Comparative Guide to 3,7,11-Trimethyl-1-dodecanol and Other Biologically Active Fatty Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 3,7,11-trimethyl-1-dodecanol against other notable fatty alcohols in various biological assays. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate biological function, offering experimental data, detailed protocols, and mechanistic insights to inform future research and application.

Introduction: The Diverse World of Fatty Alcohols

Fatty alcohols are high-molecular-weight, straight- or branched-chain aliphatic alcohols. In biological systems, they are far from inert molecules, serving as critical structural components of waxes and membranes, potent signaling molecules like pheromones, and modulators of cellular processes.[1][2] Their bioactivity is exquisitely tied to their chemical architecture: chain length, the presence and position of double bonds, and the nature of any branching.

This guide focuses on This compound (also known as hexahydrofarnesol), a saturated, branched-chain C15 alcohol.[3][4] While identified as a plant-derived natural product and a metabolite in human cancer cells, its specific biological roles remain largely unexplored.[3][4][5] To contextualize its potential functions, we will compare it with three archetypal fatty alcohols and related lipids, each selected for their well-defined and distinct biological activities:

  • Farnesol : The unsaturated, branched-chain C15 precursor to this compound. It is a renowned quorum-sensing molecule with extensive anti-biofilm and anti-cancer properties.[6][7]

  • 1-Dodecanol : A linear-chain C12 saturated alcohol. It serves as a classic example of a straight-chain fatty alcohol with chain-length-dependent antibacterial activity.[8][9]

  • Phytanic Acid : A branched-chain fatty acid derived from phytol. While not an alcohol, its metabolism provides a crucial model for understanding how complex branched lipids are processed in cells, a pathway relevant to diseases like Refsum disease.[10][11]

Structural and Physicochemical Comparison

The biological activity of these molecules is fundamentally rooted in their structure. Branching, as seen in this compound and farnesol, lowers the melting point and increases solubility in nonpolar environments compared to linear counterparts like 1-dodecanol.[2] The three methyl groups in this compound create steric hindrance that can influence its interaction with enzymes and cell membranes.

CompoundStructureFormulaMolar Mass ( g/mol )Key Features
This compound this compound StructureC₁₅H₃₂O228.42Saturated, branched-chain
Farnesol Farnesol StructureC₁₅H₂₆O222.37Unsaturated (3 double bonds), branched-chain
1-Dodecanol 1-Dodecanol StructureC₁₂H₂₆O186.34Saturated, linear-chain
Phytanic Acid Phytanic Acid StructureC₂₀H₄₀O₂312.53Saturated, branched-chain fatty acid

Logical Relationship: Biosynthesis of this compound

The direct precursor relationship between farnesol and this compound is a key consideration. The hydrogenation of farnesol's double bonds to yield this compound dramatically alters its electronic properties and spatial conformation, which can be expected to fundamentally change its biological receptor interactions.[3]

G Farnesol Farnesol (Unsaturated Precursor) Hydrogenation Catalytic Hydrogenation (+ 3H₂) Farnesol->Hydrogenation Product This compound (Saturated Product) Hydrogenation->Product

Caption: Biosynthetic conversion of farnesol to this compound.

Comparative Performance in Biological Assays

Antimicrobial and Anti-Biofilm Activity

A primary application for fatty alcohols is in antimicrobial research. However, their efficacy and mechanism of action are highly structure-dependent.

Farnesol is a well-established quorum-sensing molecule, particularly in the pathogenic yeast Candida albicans. It actively prevents the morphological transition from yeast to hyphal form, a critical step in biofilm formation and virulence.[6][12] Its activity is not based on broad cytotoxicity but on specific modulation of signaling pathways.[12][13]

Linear fatty alcohols , such as 1-dodecanol and its neighbors, exhibit direct antibacterial properties. Studies on Staphylococcus aureus and Mycobacterium species reveal a clear structure-activity relationship.[8][14] Alcohols with 9 to 11 carbons (e.g., 1-decanol) tend to act by causing significant membrane damage, leading to leakage of cellular contents.[9] In contrast, 1-dodecanol (C12) and 1-tridecanol (C13) show high antibacterial activity without causing substantial membrane damage, pointing to a different, potentially more specific, intracellular target.[8][9]

This compound has been suggested to have potential antimicrobial properties, but comprehensive studies are lacking.[3] Its branched structure may hinder its ability to intercalate into and disrupt microbial membranes in the same manner as linear alcohols. However, its structural similarity to farnesol suggests it could be investigated for activity in quorum sensing or other signaling pathways.

Table 1: Comparative Antimicrobial Activity

CompoundOrganismAssay TypeResult (e.g., MIC)Mechanism of ActionReference
Farnesol Candida albicansBiofilm InhibitionIC₅₀ ≈ 50-300 µMQuorum sensing; inhibits yeast-to-hyphae transition[13]
1-Decanol S. aureusBactericidalMIC ≈ 0.4 mMMembrane damage, K+ leakage[9]
1-Decanol M. tuberculosisBactericidalMIC ≈ 100 µg/mLCell envelope damage[14][15]
1-Dodecanol S. aureusBacteriostaticMIC ≈ 0.2 mMNon-membrane damaging[9]
This compound Various-Data not availableUnknown[3]
Metabolic Processing and Cellular Signaling

The carbon backbone of these lipids determines how they are metabolized and whether they can function as signaling molecules in mammalian cells.

Phytanic acid serves as the classic model for branched-chain fatty acid metabolism. Due to the methyl group at the β-carbon, it cannot undergo direct β-oxidation. Instead, it is processed in peroxisomes via α-oxidation to yield pristanic acid, which can then enter the β-oxidation pathway.[10][11] The accumulation of phytanic acid in genetic disorders highlights the necessity of this specialized pathway.[16] Pathologically high levels of phytanic and pristanic acid can trigger toxicity by causing mitochondrial dysfunction and deregulating intracellular calcium, partly through the activation of the G-protein coupled receptor GPR40.[17]

Farnesol is known to directly influence key signaling pathways implicated in cancer. It can downregulate the Ras-ERK1/2 and PI3K/Akt signaling cascades, leading to cell growth inhibition and apoptosis in various cancer cell lines.[18]

This compound has been identified as a metabolite in cancer cells, suggesting it is part of the cellular lipid pool and may play a role in cancer metabolism.[3][4] Its specific metabolic pathway is not well-elucidated. It could potentially be formed from the reduction of a corresponding branched-chain fatty acid. Its impact on cellular signaling remains an open and promising area for research.

G cluster_peroxisome Peroxisome cluster_beta_oxidation β-Oxidation Pathway PhytanicAcid Phytanic Acid PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Activation Hydroxy 2-Hydroxyphytanoyl-CoA PhytanoylCoA->Hydroxy Hydroxylation Pristanal Pristanal Hydroxy->Pristanal Lyase Action (+ Formyl-CoA) PristanicAcid Pristanic Acid Pristanal->PristanicAcid Dehydrogenation BetaOx Enters Peroxisomal and Mitochondrial β-Oxidation PristanicAcid->BetaOx

Caption: Peroxisomal α-oxidation pathway for the metabolism of phytanic acid.[10][11]

Pheromonal and Chemo-signaling Activity

Many fatty alcohols serve as highly specific chemical messengers for insects.[19][20] Their activity depends on precise molecular structures that are recognized by specialized olfactory receptors. For instance, derivatives of dodecenol act as pheromone synergists in moths, where the position of the double bond and stereochemistry are critical for binding to pheromone-binding proteins and eliciting a behavioral response.[21] The unsaturated fatty alcohol bombykol was the first insect pheromone to be chemically identified.[19][22]

While there is no direct evidence of This compound acting as a pheromone, its defined branched structure is characteristic of signaling molecules in nature.[2] Its volatility and lipid-like character make it a plausible candidate for a chemo-signaling role, which could be explored in future behavioral assays with relevant insect species.

Featured Experimental Protocol: Antibacterial Susceptibility Testing

To provide a practical framework for comparing the bioactivity of these compounds, we detail a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This assay is fundamental for quantifying and comparing the bacteriostatic or bactericidal potential of different fatty alcohols.

Objective: To determine the lowest concentration of a test compound (e.g., this compound, 1-dodecanol) that visibly inhibits the growth of a target bacterium.

Workflow Diagram: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Incubation & Readout A 1. Prepare stock solution of test compound in appropriate solvent (e.g., DMSO) B 2. Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) C 3. Perform 2-fold serial dilutions of compound in broth A->C D 4. Inoculate all wells (except sterility control) with bacteria B->D E 5. Include controls: - Growth Control (no compound) - Sterility Control (no bacteria) - Solvent Control F 6. Incubate plate (e.g., 18-24h at 37°C) E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Dissolve this compound, 1-dodecanol, and farnesol in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 25.6 mg/mL). Causality: DMSO is used as it can dissolve hydrophobic compounds like fatty alcohols while having minimal toxicity to most bacteria at the final concentrations used.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium (e.g., S. aureus ATCC 29213).

    • Inoculate into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:300 in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL. Causality: A standardized inoculum is critical for reproducibility, as the final MIC value can be affected by the initial number of bacteria.

  • Assay Plate Setup (96-Well Format):

    • Add 100 µL of CAMHB to wells 2 through 12 of a sterile 96-well microtiter plate.

    • Add 200 µL of the stock solution (appropriately diluted from the main stock to achieve the starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the Growth Control (broth and bacteria, no compound).

    • Well 12 will serve as the Sterility Control (broth only). A solvent control with the highest concentration of DMSO should also be included.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.

Conclusion and Future Directions

This comparative analysis reveals that while structurally related, fatty alcohols exhibit remarkably divergent biological activities.

  • This compound is an intriguing but under-characterized molecule. Its saturated, branched structure distinguishes it from both its unsaturated precursor, farnesol, and its linear counterparts. Its presence as a cancer metabolite warrants a deep investigation into its role in cellular metabolism and signaling.

  • Farnesol stands out as a highly specific signaling molecule, modulating complex biological processes like quorum sensing and oncogenic pathways.

  • Linear fatty alcohols like 1-dodecanol demonstrate that subtle changes in chain length can switch the primary mechanism of antimicrobial action from general membrane disruption to more specific interactions.

  • Phytanic acid provides an essential metabolic blueprint for how cells handle structurally complex lipids, a process that may inform the study of this compound's own metabolic fate.

Future research should focus on:

  • Systematically screening This compound in a broad range of biological assays, including antimicrobial, anti-biofilm, and cytotoxicity assays against cancer cell lines.

  • Elucidating its metabolic pathway in mammalian cells to understand its role as a cancer metabolite.

  • Investigating its potential as a chemo-signaling molecule in insects or other organisms, given its structural characteristics.

By leveraging the knowledge gained from well-studied fatty alcohols, the scientific community can more effectively unlock the biological and therapeutic potential of novel compounds like this compound.

References

  • Gupta, P., Sharma, M., Arora, N., Pruthi, V., & Poluri, K. M. (2018). Chemistry and Biology of Farnesol and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential. Current Topics in Medicinal Chemistry, 18(22), 1937–1954. [Link][6][7]

  • Wanders, R. J. A., & Komen, J. C. (2007). Human metabolism of phytanic acid and pristanic acid. Journal of Inherited Metabolic Disease, 30(5), 644–654. [Link][10][16]

  • Bentham Science Publishers. (2018). Chemistry and Biology of Farnesol and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential. Bentham Science. [Link]

  • Verhoeven, N. M., & Jakobs, C. (2001). Human metabolism of phytanic acid and pristanic acid. Progress in Lipid Research, 40(6), 453-466. [Link]

  • Wikipedia. (n.d.). Insect pheromones. In Wikipedia. Retrieved from [Link][19]

  • Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, K., Endo, K., Hamashima, H., & Inoue, Y. (2007). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. Molecules, 12(2), 139-148. [Link][8]

  • Jurenka, R. (2017). Fatty Acid Origin of Insect Pheromones. In Fatty Acid Biosynthesis: Enzymes, Regulation, and Substrates. [Link][20]

  • Wanders, R. J. A., Komen, J., & Ferdinandusse, S. (2011). Phytanic acid metabolism in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(9), 498-507. [Link][11]

  • Čerenak, A., et al. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. Microorganisms, 9(1), 159. [Link][22]

  • Wei, Y., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 772186. [Link][23]

  • Schönfeld, P., et al. (2011). Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40. Neurobiology of Disease, 43(2), 465-472. [Link][17]

  • Das, P., et al. (2012). Antibacterial activity of long-chain fatty alcohols against mycobacteria. FEMS Microbiology Letters, 332(2), 139-145. [Link][15]

  • Cáskara, K., et al. (2020). Farnesol and Tyrosol: Secondary Metabolites with a Crucial quorum-sensing Role in Candida Biofilm Development. Molecules, 25(8), 1887. [Link][12]

  • Poulos, A., et al. (1998). Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts. Journal of Lipid Research, 39(1), 66-74. [Link][24]

  • Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, K., Endo, K., Hamashima, H., & Inoue, Y. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(2), 139-148. [Link][9]

  • Das, P., et al. (2012). Antibacterial activity of long-chain fatty alcohols against mycobacteria. FEMS Microbiology Letters, 332(2), 139-145. [Link][14]

  • Lo, M. H., et al. (2024). Farnesol as a multifunctional candidate for treatment development. White Rose Research Online. [Link][18]

  • Taylor & Francis. (n.d.). Farnesol – Knowledge and References. Taylor & Francis Online. [Link][13]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][4]

  • Zhang, Z., et al. (2022). Structural insights into the discrepant synergistic activity of Codlemone and (Z)-8-dodecenol towards Grapholita molesta pheromones. Pest Management Science, 78(5), 2038-2047. [Link][21]

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A Senior Application Scientist's Guide to Cross-Validation of 3,7,11-Trimethyl-1-dodecanol Detection Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 3,7,11-trimethyl-1-dodecanol, a saturated fatty alcohol with relevance in various scientific domains. We delve into the nuances of Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a side-by-side analysis of their performance metrics. Detailed, field-tested protocols for sample preparation and analysis are provided, underpinned by a rationale for each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for this and similar long-chain alcohols.

Introduction: The Analytical Significance of this compound

This compound (also known as hexahydrofarnesol) is a C15 saturated fatty alcohol.[1][2] Its detection is critical in diverse fields, from its role as a metabolite in cancer metabolism research to its presence in botanical extracts.[2][3] Given its high boiling point and lipophilic nature, robust and sensitive analytical methods are paramount for its accurate quantification in complex matrices.[4] This guide focuses on the two most prevalent techniques for its analysis: Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for both quantification and definitive identification.

Core Methodologies: A Comparative Overview

The choice between GC-FID and GC-MS hinges on the specific requirements of the analysis: cost, sensitivity, and the need for structural confirmation.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a workhorse for the quantitative analysis of volatile and semi-volatile organic compounds. After separation on a GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms. This makes FID a highly sensitive and universally responsive detector for hydrocarbons. For routine quality control and high-throughput screening where the identity of the analyte is already established, GC-FID offers a cost-effective and reliable solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. As the analyte elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio. This produces a unique mass spectrum that serves as a chemical fingerprint, allowing for unambiguous identification.[3] GC-MS is the gold standard for method development, impurity profiling, and research applications where definitive structural confirmation is essential.

Head-to-Head Performance Comparison

The selection of an analytical method should be a data-driven decision. The following table summarizes the key performance characteristics of GC-FID and GC-MS for the analysis of this compound.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Selectivity ModerateHighFID responds to most carbon-containing compounds, making it susceptible to co-eluting interferences. MS offers high selectivity through the monitoring of specific ion fragments unique to the target analyte.
Sensitivity (LOD/LOQ) Low ng rangeLow pg to high fg rangeWhile FID is sensitive, MS, particularly in selected ion monitoring (SIM) mode, can achieve significantly lower detection limits by filtering out background noise.
Identification Confidence Low (based on retention time)High (based on mass spectrum)Retention time alone is not a definitive identifier. The mass spectrum provides structural information, leading to a much higher degree of confidence in analyte identification.
Linearity Excellent (typically >0.999)Very Good (typically >0.995)Both techniques offer excellent linearity over a wide dynamic range, crucial for accurate quantification.
Cost (Instrument & Maint.) LowerHigherThe complexity of the mass spectrometer and its vacuum system results in higher initial investment and ongoing maintenance costs.
Ease of Use SimplerMore ComplexGC-FID operation is generally more straightforward, while GC-MS requires expertise in spectral interpretation and instrument tuning.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating, with built-in quality control steps to ensure data integrity.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Rationale: For volatile and semi-volatile compounds like this compound in a liquid matrix, HS-SPME is a solvent-free, sensitive, and efficient extraction technique.[5] It minimizes matrix effects and pre-concentrates the analyte, enhancing detection.

Workflow Diagram:

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_desorption Analysis Sample 1. Sample Aliquoting (e.g., 5 mL in 20 mL vial) IS 2. Internal Standard Spiking (e.g., 1-dodecanol-d25) Sample->IS Salt 3. Matrix Modification (Add NaCl to 20% w/v) IS->Salt Equil 4. Equilibration (Incubate at 60°C for 15 min) Salt->Equil Fiber 5. Expose SPME Fiber (e.g., PDMS/DVB, 30 min) Equil->Fiber Desorb 6. Thermal Desorption (GC Inlet, 250°C for 2 min) Fiber->Desorb

Caption: HS-SPME workflow for this compound.

Detailed Protocol:

  • Sample Aliquoting: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add an appropriate amount of an internal standard (e.g., deuterated 1-dodecanol) to correct for variability in extraction and injection.

  • Matrix Modification: Add sodium chloride to the vial to a final concentration of 20% (w/v). This increases the ionic strength of the sample, promoting the partitioning of the analyte into the headspace.[5]

  • Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 15 minutes to allow the analyte to equilibrate between the sample and the headspace.

  • SPME Fiber Exposure: Introduce a conditioned SPME fiber (e.g., 65 µm PDMS/DVB) into the headspace of the vial for 30 minutes at 60°C with gentle agitation.

  • Thermal Desorption: Retract the fiber and immediately insert it into the heated inlet of the gas chromatograph (250°C) for 2 minutes to desorb the analyte onto the column.

GC-FID and GC-MS Analysis

Rationale: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TR-5MS, SLB-5MS), is well-suited for the separation of long-chain alcohols.[6] The temperature program is optimized to ensure good resolution from other matrix components and a reasonable run time.

Workflow Diagram:

GC_Analysis_Workflow cluster_gc Gas Chromatography cluster_detection Detection & Data Acquisition Injection 1. Injection (Splitless, 250°C) Separation 2. Separation (e.g., TR-5MS column) Injection->Separation Oven 3. Temperature Program (e.g., 80°C to 280°C) Separation->Oven FID FID (280°C) Oven->FID GC-FID Path MS MS (EI, 70 eV, Scan or SIM) Oven->MS GC-MS Path Data 4. Data System FID->Data MS->Data

Caption: General workflow for GC-FID and GC-MS analysis.

Detailed Instrumental Parameters:

Parameter GC-FID GC-MS
Column TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[6]TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium, 1.0 mL/minHelium, 1.0 mL/min
Inlet Temperature 250°C250°C
Injection Mode Splitless (for trace analysis)Splitless (for trace analysis)
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Detector Temp. 280°CN/A
Transfer Line Temp. N/A280°C
Ion Source Temp. N/A230°C
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Acquisition Mode N/AFull Scan (m/z 40-400) for identification; SIM for quantification

Data Analysis and Validation:

  • Calibration: Prepare a series of calibration standards in a matrix similar to the samples. A five to seven-point calibration curve should be generated to demonstrate linearity.

  • Quality Control: Analyze a quality control sample at a known concentration with each batch of samples to verify the accuracy and precision of the method.

  • Specificity: For GC-MS, confirm the identity of the analyte by comparing the acquired mass spectrum with a reference library (e.g., NIST). For GC-FID, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

Conclusion and Recommendations

The choice between GC-FID and GC-MS for the analysis of this compound is application-dependent.

  • For routine, high-throughput quantitative analysis where the identity of the analyte is well-established and the sample matrix is relatively clean, GC-FID is the more cost-effective and efficient choice.

  • For research, method development, and analysis of complex matrices , the superior selectivity and definitive identification capabilities of GC-MS are indispensable.

Ultimately, a cross-validation approach, where GC-MS is used to confirm the identity of the peak being quantified by GC-FID, provides the highest level of confidence in the analytical results. This ensures both the accuracy of quantification and the certainty of identification, meeting the rigorous standards of scientific integrity.

References

  • MDPI. (n.d.). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Dodecanol, 3,7,11-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Dodecanol, 3,7,11-trimethyl- Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Dodecanol, 3,7,11-trimethyl-. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexahydrofarnesol 1-dodecanol, 3,7,11-trimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination Of Some Volatile Compounds In Alcoholic Beverage By Headspace Solid-Phase Microextraction Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

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A Comprehensive Guide to the Stereoisomers of 3,7,11-Trimethyl-1-dodecanol: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the subtle yet profound impact of stereochemistry on biological activity is a cornerstone of molecular investigation. This guide provides a comparative analysis of the stereoisomers of 3,7,11-trimethyl-1-dodecanol, a branched-chain fatty alcohol with emerging significance in cancer metabolism and potential applications as an insect pheromone.[1] While a direct, comprehensive comparative study of all its stereoisomers is not extensively documented in current literature, this guide will provide a framework for such an analysis, drawing upon established methodologies for stereoselective synthesis, chiral separation, and biological evaluation.

The Significance of Chirality in this compound

This compound, also known as hexahydrofarnesol, possesses two chiral centers at the C-3 and C-7 positions, giving rise to four possible stereoisomers: (3R,7R), (3S,7S), (3R,7S), and (3S,7R). The spatial arrangement of the methyl groups at these centers can dramatically influence the molecule's interaction with chiral biological entities such as enzymes and receptors. This principle is well-established in pharmacology, where enantiomers of a drug can exhibit widely different therapeutic effects and toxicities. Similarly, in the realm of chemical ecology, the stereochemistry of insect pheromones is often critical for species-specific communication.

This guide will delineate the necessary steps to synthesize, separate, and characterize these four stereoisomers, followed by a proposed experimental design for a comparative analysis of their physicochemical and biological properties.

Stereoselective Synthesis: A Proposed Pathway

The synthesis of all four stereoisomers in high purity is the foundational step for any comparative study. Drawing inspiration from the successful synthesis of stereoisomers of the related insect pheromone precursor, 3,7,11-trimethyl-2-tridecanol, a convergent synthetic strategy can be employed. This involves the preparation of chiral building blocks for the northern and southern portions of the molecule, which are then coupled together.

A plausible approach would involve the use of commercially available chiral starting materials, such as (R)- and (S)-citronellal, to construct the C-7 stereocenter and the remainder of the carbon chain. The C-3 stereocenter can be introduced via a stereoselective reduction of a corresponding ketone or through the use of a chiral auxiliary.

Experimental Protocol: Stereoselective Synthesis of (3R,7R)-3,7,11-trimethyl-1-dodecanol

A known method for the synthesis of the (3R,7R) isomer involves the reduction of (3R,7R),10-trimethyl-dodecanoic acid ethyl ester.[2]

  • Reduction: To a stirred mixture of lithium aluminum hydride in dry diethyl ether, add a solution of (3R,7R),10-trimethyl-dodecanoic acid ethyl ester in dry ether dropwise.

  • Reflux: Reflux the reaction mixture with stirring for 2.5 hours.

  • Quenching: Cool the flask in an ice bath and carefully quench the excess lithium aluminum hydride by the dropwise addition of water, followed by 2N H2SO4.

  • Extraction: Separate the aqueous phase and extract three times with diethyl ether.

  • Washing: Wash the combined ether extracts sequentially with water, saturated aqueous NaHCO3, and water again.

  • Drying and Evaporation: Dry the ether extract over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation to yield (3R,7R)-3,7,11-trimethyl-1-dodecanol as a colorless oil.[2]

A similar, mirrored synthetic scheme would be employed to obtain the (3S,7S) enantiomer. The synthesis of the (3R,7S) and (3S,7R) diastereomers would require the use of the corresponding chiral precursors for each fragment.

Separation and Characterization of Stereoisomers

Once synthesized, the stereoisomers must be rigorously purified and their stereochemical integrity confirmed. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principle techniques for this purpose.

Chiral HPLC Separation Protocol:

The separation of the four stereoisomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of enantiomers and diastereomers.

  • Column Selection: Screen several chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) with different mobile phases.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • Optimization: Optimize the separation by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution for certain compounds.

  • Detection: Use a UV detector or a refractive index detector for monitoring the elution of the stereoisomers.

Characterization:

The absolute configuration of the synthesized stereoisomers can be confirmed by comparing their optical rotation values with literature data, where available. For instance, (3R,7R)-3,7,11-trimethyl-1-dodecanol has a reported optical rotation of [α]D20 = +3.7° in n-octane.[2] Further characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the chemical structure.

Comparative Physicochemical Properties

The four stereoisomers are expected to have identical molecular weights, but their different three-dimensional structures will likely lead to variations in their physical properties. A thorough comparison should include the following:

Property(3R,7R)(3S,7S)(3R,7S)(3S,7R)
Molecular Weight ( g/mol ) 228.41228.41228.41228.41
Boiling Point (°C) Expected to be similarExpected to be similarExpected to be similarExpected to be similar
Melting Point (°C) May differMay differMay differMay differ
Density (g/cm³) May differMay differMay differMay differ
Refractive Index May differMay differMay differMay differ
Optical Rotation [α]D Expected to be equal and opposite to (3S,7S)Expected to be equal and opposite to (3R,7R)Expected to be equal and opposite to (3S,7R)Expected to be equal and opposite to (3R,7S)

Note: This table presents expected trends. Experimental determination is necessary to obtain actual values.

Comparative Biological Activity

The most critical aspect of this analysis is the comparison of the biological activities of the four stereoisomers. Based on its known contexts, two primary areas of investigation are proposed: its potential as an insect pheromone and its role in cancer metabolism.

Insect Pheromone Activity

Many insect pheromones are chiral, and often only one stereoisomer is biologically active. A comparative study would involve electrophysiological and behavioral assays.

Experimental Workflow: Pheromone Activity Assay

G cluster_synthesis Synthesis & Purification cluster_electro Electrophysiological Assay cluster_behavior Behavioral Assay S1 Synthesize all four stereoisomers S2 Purify by Chiral HPLC E1 Electroantennography (EAG) S2->E1 Test individual isomers E2 Single Sensillum Recording (SSR) E1->E2 Identify active isomers B1 Wind Tunnel Assay E2->B1 Test promising isomers B2 Field Trapping B1->B2 Confirm attraction

Caption: Workflow for evaluating the pheromonal activity of stereoisomers.

Activity in Cancer Cell Lines

Given that this compound has been identified as a metabolite in cancer, it is crucial to investigate whether the different stereoisomers have differential effects on cancer cell proliferation and viability.

Experimental Protocol: Cancer Cell Viability Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., breast, lung, colon).

  • Treatment: Treat the cells with increasing concentrations of each of the four purified stereoisomers for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each stereoisomer in each cell line.

Hypothetical Comparative IC50 Values (µM) in a Breast Cancer Cell Line

StereoisomerIC50 (µM)
(3R,7R)50
(3S,7S)> 100
(3R,7S)75
(3S,7R)80

Note: These are hypothetical values for illustrative purposes only.

Conclusion

The stereochemical identity of this compound is likely to be a critical determinant of its biological function. While a comprehensive comparative study of its four stereoisomers is yet to be published, this guide provides a robust framework for such an investigation. By following the proposed methodologies for stereoselective synthesis, chiral separation, and biological evaluation, researchers can elucidate the specific roles of each stereoisomer, paving the way for potential applications in agriculture and medicine. The insights gained from such a study would not only advance our understanding of this particular molecule but also reinforce the fundamental importance of stereochemistry in the life sciences.

References

  • PrepChem. (n.d.). Synthesis of 3(R),7(R),11-trimethyl-dodecanol. Retrieved from [Link]

  • PubChem. (n.d.). (3S,7R)-3,7,11-trimethyldodecan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Analysis of 3,7,11-Trimethyl-1-dodecanol and Established Insect Sex Pheromones: Efficacy, Mode of Action, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the efficacy of 3,7,11-Trimethyl-1-dodecanol with well-characterized insect sex pheromones: codlemone, disparlure, and the fall armyworm pheromone blend. The content is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective chemical properties, behavioral effects, and the experimental methodologies used for their evaluation.

Introduction: The Chemical Language of Insects

Insects rely heavily on chemical communication for survival and reproduction. Pheromones, chemical signals that trigger a natural behavioral response in another member of the same species, are a cornerstone of this communication. The specificity of these chemical cues has made them invaluable tools in integrated pest management (IPM) strategies, offering environmentally benign alternatives to broad-spectrum insecticides. This guide delves into the specifics of one such semiochemical, this compound, and contrasts its function with that of potent, commercially significant sex pheromones.

Chemical Identity and Mode of Action

A fundamental understanding of the chemical structure and the physiological mechanism of action is paramount to appreciating the efficacy of these compounds.

This compound: A Trailblazer for Pharaoh Ants
  • Chemical Structure: this compound is a long-chain tertiary alcohol. Its structure is characterized by a 12-carbon backbone with methyl groups at positions 3, 7, and 11.

  • Mode of Action: Unlike the other pheromones discussed in this guide, this compound is not a sex attractant but a trail-following pheromone for the Pharaoh ant (Monomorium pharaonis). Foraging ants deposit this chemical from their Dufour's gland to create a chemical trail that guides nestmates to food sources. The perception of this pheromone occurs through olfactory receptors on the ants' antennae, triggering a characteristic trail-following behavior. Pharaoh's ants are known to deposit two types of trail pheromones: a short-lived one for immediate recruitment and a longer-lasting one, like this compound, that serves as a more permanent map of foraging routes.[1]

Codlemone: The Alluring Scent of the Codling Moth
  • Chemical Structure: Codlemone is the primary component of the sex pheromone of the female codling moth (Cydia pomonella). Its chemical name is (E,E)-8,10-dodecadien-1-ol.

  • Mode of Action: As a sex pheromone, codlemone is released by female moths to attract males for mating.[2] Male moths detect codlemone, even at minute concentrations, via specialized olfactory receptor neurons on their antennae. This detection triggers a programmed upwind flight behavior, causing the male to fly towards the source of the pheromone.[3] This targeted attraction is the basis for its use in monitoring and mating disruption strategies.[3]

Disparlure: A Potent Attractant for the Spongy Moth
  • Chemical Structure: Disparlure is the synthetic version of the sex pheromone produced by the female spongy moth (Lymantria dispar).[1] Chemically, it is cis-7,8-epoxy-2-methyloctadecane. It exists as two enantiomers, (+)-disparlure and (-)-disparlure.

  • Mode of Action: The (+)-enantiomer of disparlure is the active component that attracts male spongy moths.[1] Similar to codlemone, it is detected by the male moth's antennae and initiates an upwind flight towards the female. The (-)-enantiomer can act as an inhibitor, reducing the attraction of males.[1] The high specificity and potency of disparlure make it a cornerstone of spongy moth management programs.

Fall Armyworm Pheromone Blend: A Multi-Component Signal
  • Chemical Structure: The sex pheromone of the fall armyworm (Spodoptera frugiperda) is a blend of several compounds. The primary component is (Z)-9-tetradecenyl acetate (Z9-14:OAc), often accompanied by minor components such as (Z)-7-dodecenyl acetate (Z7-12:OAc). Recent research has also identified nonanal as a significant component that enhances the blend's efficacy.[4]

  • Mode of Action: The different components of the blend are detected by specific olfactory receptor neurons on the male moth's antennae. The precise ratio of these components is crucial for eliciting the full behavioral sequence of attraction and mating. The multi-component nature of this pheromone provides a higher degree of species-specificity. The binding of the pheromone components to their receptors opens ion channels, leading to membrane depolarization and the transmission of a nerve impulse to the brain, which in turn triggers the attraction behavior.[5]

Comparative Efficacy: A Data-Driven Assessment

Direct comparative studies of the efficacy of this compound with sex pheromones are not feasible due to their fundamentally different behavioral roles. Therefore, this section presents efficacy data for each compound within its specific application context.

Efficacy of this compound in Trail-Following

The efficacy of a trail pheromone is measured by its ability to elicit and maintain trail-following behavior in foraging ants.

Parameter This compound (Pharaoh Ant) Source(s)
Behavioral Threshold Induces trail-following at nanogram levels.[6]
Trail Longevity Trails can be re-established after 24-48 hours, depending on the initial number of ant passages.[6]
Specificity Highly specific to Monomorium pharaonis.[1]

Table 1: Efficacy parameters of this compound as a trail pheromone for the Pharaoh ant.

Efficacy of Sex Pheromones in Pest Management

The efficacy of sex pheromones is typically evaluated based on their performance in trapping for monitoring or in mating disruption for control.

Pheromone Target Insect Application Efficacy Metric Reported Efficacy Source(s)
Codlemone Codling Moth (Cydia pomonella)MonitoringTrap CaptureTraps baited with codlemone are the industry standard for monitoring codling moth populations.[7]
Mating DisruptionReduction in MatingCan achieve over 98% mating disruption, though efficacy can be influenced by pest population density.[8]
Disparlure Spongy Moth (Lymantria dispar)MonitoringTrap CaptureHighly effective for detecting and monitoring low-density populations.[9]
Mating DisruptionReduction in Trap CatchCan reduce male moth trap catches by over 90% for at least ten weeks.[9]
Fall Armyworm Pheromone Blend Fall Armyworm (Spodoptera frugiperda)MonitoringTrap CaptureThe 4-component blend attracts the most moths. Trap densities of 32 traps/hectare show the lowest infestation rates.[10][11]
Mass TrappingReduction in InfestationMass trapping with synthetic sex pheromones alone was found to be ineffective at suppressing FAW populations in some studies.[10]

Table 2: Comparative efficacy of selected insect sex pheromones in pest management applications.

Experimental Protocols for Efficacy Evaluation

The following sections provide detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of insect pheromones.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Analysis

GC-MS is the gold standard for the identification and quantification of insect pheromones.[12]

Objective: To separate, identify, and quantify the chemical components of a pheromone blend.

Methodology:

  • Sample Preparation:

    • Excise the pheromone gland from the insect under a dissecting microscope.

    • Extract the pheromone components by immersing the gland in a small volume of a suitable solvent (e.g., hexane) for a specific duration.

    • Alternatively, use Solid Phase Microextraction (SPME) to collect volatile pheromones from the headspace above the gland or a live insect.

  • GC Separation:

    • Inject a small volume of the extract into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • The column is coated with a stationary phase that separates the components based on their boiling points and affinity for the stationary phase.

    • A temperature program is used to elute the components from the column at different times.

  • MS Detection and Identification:

    • As the components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (typically by electron impact) and fragmented.

    • The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum for each component.

    • The mass spectrum is a chemical fingerprint that can be compared to a library of known spectra for identification.

  • Quantification:

    • To quantify the amount of each pheromone component, a calibration curve is created using synthetic standards of known concentrations.

    • The peak area of each component in the sample chromatogram is compared to the calibration curve.

Figure 1: Workflow for GC-MS analysis of insect pheromones.

Electroantennography (EAG) for Olfactory Response Screening

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for potential pheromones.[13]

Objective: To determine if an insect's antenna can detect a specific volatile compound.

Methodology:

  • Antenna Preparation:

    • Immobilize the insect.

    • Excise one of the antennae at the base using micro-scissors.

    • Mount the excised antenna between two electrodes using conductive gel. The base of the antenna is connected to the reference electrode, and the tip to the recording electrode.

  • Stimulus Delivery:

    • A continuous stream of humidified, purified air is passed over the antenna.

    • The test compound, dissolved in a solvent and applied to a piece of filter paper, is introduced into the airstream for a short duration (a "puff").

  • Signal Recording and Amplification:

    • The electrodes are connected to a high-gain amplifier.

    • When the antenna's olfactory receptor neurons are stimulated by the test compound, a change in electrical potential (depolarization) occurs.

    • This summed potential change from many neurons is recorded as the EAG signal.

  • Data Analysis:

    • The amplitude of the EAG response is measured in millivolts (mV).

    • The response to the test compound is compared to a control (solvent only) and a standard reference compound.

EAG_Setup cluster_airflow Airflow System cluster_recording Recording System Air_Source Purified Air Source Humidifier Humidifier Air_Source->Humidifier Stimulus_Delivery Stimulus Delivery Tube Humidifier->Stimulus_Delivery Antenna Mounted Insect Antenna Stimulus_Delivery->Antenna Odor Puff Electrodes Reference & Recording Electrodes Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier Computer Data Acquisition System Amplifier->Computer Wind_Tunnel_Bioassay cluster_tunnel Wind Tunnel cluster_behaviors Behavioral Responses Pheromone_Source Pheromone Source Plume Pheromone Plume Release_Point Insect Release Point Activation Activation Release_Point->Activation Pheromone Perception Take_Off Take-Off Activation->Take_Off Upwind_Flight Upwind Flight Take_Off->Upwind_Flight Source_Contact Source Contact Upwind_Flight->Source_Contact

Sources

A Comparative Guide to the Antimicrobial Properties of 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the exploration of novel agents with broad-spectrum efficacy and favorable safety profiles is paramount. This guide provides a comprehensive technical overview of the antimicrobial potential of 3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol. As a saturated fatty alcohol, its structural attributes suggest a mechanism of action that warrants in-depth investigation. This document serves as a comparative analysis, positioning this compound against established antimicrobial agents and providing the necessary experimental frameworks for its validation.

Introduction to this compound: A Candidate Antimicrobial

This compound is a 15-carbon saturated fatty alcohol.[1][2][3] It is the hydrogenated form of farnesol, a naturally occurring sesquiterpenoid alcohol found in many essential oils.[4] While research on the direct antimicrobial properties of this compound is still emerging, the well-documented antimicrobial activities of its precursor, farnesol, and other long-chain fatty alcohols provide a strong rationale for its investigation as a potential antimicrobial agent.

The lipophilic nature of long-chain fatty alcohols allows them to interact with and disrupt microbial cell membranes, a mechanism that is often associated with broad-spectrum activity and a lower propensity for developing resistance compared to agents with highly specific molecular targets.[5][6]

Comparative Analysis: this compound vs. Alternative Antimicrobials

To contextualize the potential of this compound, it is essential to compare its predicted properties with those of well-characterized antimicrobial agents. This section contrasts it with a natural antimicrobial, Tea Tree Oil, and a widely used synthetic preservative, Parabens.

FeatureThis compound (Hexahydrofarnesol)Tea Tree Oil (Melaleuca alternifolia)Parabens (e.g., Methylparaben, Propylparaben)
Class Saturated Fatty AlcoholComplex mixture of terpenesEsters of p-hydroxybenzoic acid
Source Synthetic (hydrogenation of farnesol) or naturally occurringNatural (steam distillation of Melaleuca alternifolia leaves)Synthetic
Proposed Mechanism of Action Disruption of cell membrane integrity, leading to increased permeability and leakage of cellular contents.[5][7]Disruption of cell membrane integrity and function, inhibition of cellular respiration.[8][9][10]Disruption of membrane transport processes, inhibition of DNA/RNA synthesis, and key enzymes.[11][12][13]
Antimicrobial Spectrum Predicted to be broad-spectrum (bacteria and fungi), based on farnesol activity.[14][15]Broad-spectrum (bacteria, fungi, viruses).[16][17]Broad-spectrum, with greater activity against fungi and gram-positive bacteria.[18][19]
Biofilm Activity Farnesol, its precursor, exhibits anti-biofilm activity.[7][14]Effective against bacterial biofilms.[16]Can inhibit biofilm formation, but efficacy varies.

Unraveling the Mechanism: A Focus on Membrane Interaction

The prevailing hypothesis for the antimicrobial action of long-chain fatty alcohols, including this compound, centers on the disruption of the microbial cell membrane. This interaction is primarily driven by the molecule's amphipathic nature, with the long hydrocarbon tail inserting into the lipid bilayer and the polar hydroxyl head group remaining at the aqueous interface. This insertion disrupts the ordered structure of the membrane, leading to a cascade of detrimental effects.

DOT Script for Proposed Mechanism of Action

cluster_membrane Microbial Cell Membrane cluster_compound This compound Lipid_Bilayer Lipid Bilayer Increased_Permeability Increased Membrane a. Permeability Lipid_Bilayer->Increased_Permeability Disruption of a. membrane structure Membrane_Proteins Membrane Proteins Compound Fatty Alcohol Molecules Compound->Lipid_Bilayer Insertion into a. lipid bilayer Ion_Leakage Leakage of Ions a. (K+, H+) Increased_Permeability->Ion_Leakage Results in ATP_Depletion Depletion of ATP Increased_Permeability->ATP_Depletion Results in Cell_Death Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Validation: Protocols for Antimicrobial Susceptibility Testing

To empirically validate the antimicrobial properties of this compound, standardized methodologies are crucial. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a framework for determining its efficacy.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inocula standardized to 0.5 McFarland

  • Positive control (growth control, no antimicrobial)

  • Negative control (sterility control, no inoculum)

  • Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in broth to the highest desired concentration.

  • Perform serial two-fold dilutions of the compound in the microtiter plate wells containing broth.

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except the negative control) with the diluted microbial suspension.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

DOT Script for Broth Microdilution Workflow

A Prepare stock solution of a. This compound B Perform serial dilutions a. in 96-well plate A->B D Inoculate wells with a. microbial suspension B->D C Standardize microbial a. inoculum (0.5 McFarland) C->D E Incubate plate D->E F Read MIC (lowest concentration a. with no visible growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Assay for Screening Antimicrobial Activity

This qualitative method is useful for initial screening of antimicrobial activity.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Solutions of this compound at various concentrations

Procedure:

  • Prepare MHA plates and allow the surface to dry.

  • Prepare a bacterial lawn by evenly streaking a sterile cotton swab dipped in the standardized inoculum across the entire surface of the agar plate in three directions.

  • Impregnate sterile filter paper disks with a known concentration of this compound.

  • Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.

  • Place a control disk impregnated with the solvent alone.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

While direct, peer-reviewed data on the antimicrobial spectrum of this compound is currently limited, the existing body of knowledge on its precursor, farnesol, and other long-chain fatty alcohols provides a compelling foundation for its investigation.[5][14] The proposed mechanism of membrane disruption suggests the potential for broad-spectrum activity with a reduced likelihood of resistance development.

The experimental protocols outlined in this guide offer a standardized approach for researchers to systematically evaluate the antimicrobial efficacy of this compound. Future research should focus on:

  • Determining the MIC values against a diverse panel of clinically relevant bacteria and fungi, including antibiotic-resistant strains.

  • Investigating its efficacy against biofilms , a critical factor in chronic infections.

  • Elucidating the precise molecular interactions with microbial membranes through biophysical techniques.

  • Evaluating its safety and toxicity profile in appropriate in vitro and in vivo models.

By pursuing these avenues of research, the scientific community can fully ascertain the potential of this compound as a novel antimicrobial agent in the ongoing battle against infectious diseases.

References

  • Togashi, N., Inoue, Y., Shiraishi, A., & Hamashima, H. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(2), 139-148.
  • Kabar, A., & Jabipour, M. (2006). Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility. Antimicrobial Agents and Chemotherapy, 50(4), 1463–1469.
  • Cavalheiro, M., & Teixeira, M. C. (2018). Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes. International Journal of Molecular Sciences, 19(1), 193.
  • Friedman, M. (2024). Repurposing Farnesol for Combating Drug-Resistant and Persistent Single and Polymicrobial Biofilms. International Journal of Molecular Sciences, 25(8), 4281.
  • Kougan, G. B., et al. (2022). Antibacterial, Antibiofilm, and Antiviral Farnesol-Containing Nanoparticles Prevent Staphylococcus aureus from Drug Resistance Development. International Journal of Molecular Sciences, 23(14), 7609.
  • Polonia, A., et al. (2020).
  • Hornby, J. M., et al. (2001). Farnesol is a quorum-sensing molecule in Candida albicans. Applied and Environmental Microbiology, 67(7), 2982-2992.
  • Freese, E., Sheu, C. W., & Galliers, E. (1973). Function of lipophilic acids as antimicrobial food additives.
  • Carson, C. F., Hammer, K. A., & Riley, T. V. (2006). Melaleuca alternifolia (Tea Tree) oil: a review of antimicrobial and other medicinal properties. Clinical microbiology reviews, 19(1), 50-62.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Dekkerova, Z., et al. (2022). Farnesol Boosts the Antifungal Effect of Fluconazole and Modulates Resistance in Candida auris through Regulation of the CDR1 and ERG11 Genes. Journal of Fungi, 8(8), 795.
  • Soni, M. G., Burdock, G. A., Taylor, S. L., & Greenberg, N. A. (2001). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 39(6), 513-532.
  • Elkhouly, H. I., et al. (2022). Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams (Born, 1778). Journal of Taibah University for Science, 16(1), 221-231.
  • Zhang, H., et al. (2016). Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols. Journal of microbiological methods, 130, 1-7.
  • Li, W. R., et al. (2016). The dynamics and mechanism of the antimicrobial activity of tea tree oil against bacteria and fungi. Applied microbiology and biotechnology, 100(20), 8865-8875.
  • Prickett, P. S., Murray, H. L., & Mercer, N. H. (1961). Potentiation of the antimicrobial activity of parabens by propylene glycol. Journal of pharmaceutical sciences, 50(4), 316-320.
  • Araghi, A., et al. (2024). Farnesol as a multifunctional candidate for treatment development. Journal of Pharmacy and Pharmacology.
  • Mohammed, G. J., et al. (2024). The antimicrobial activity of tea tree oil (Melaleuca alternifolia) and its metal nanoparticles in oral bacteria. PeerJ, 12, e17500.
  • Nowak, K., et al. (2021). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Pure and Applied Chemistry, 93(10), 1165-1176.
  • National Collaborating Centre for Environmental Health. (2011). Effectiveness of Alternative Antimicrobial Agents for Disinfection of Hard Surfaces.
  • Nagy, F., et al. (2022). Farnesol Boosts the Antifungal Effect of Fluconazole and Modulates Resistance in Candida auris through Regulation of the CDR1 and ERG11 Genes. Journal of Fungi, 8(8), 795.
  • Atriwal, T., et al. (2023). Farnesol as an antifungal agent: comparisons among MTLa and MTLα haploid and diploid Candida albicans and Saccharomyces cerevisiae. Frontiers in Fungal Biology, 4, 1282110.
  • Dąbrowska, M., et al. (2018). Bacterial toxicity testing and antibacterial activity of parabens. Arhiv za higijenu rada i toksikologiju, 69(4), 321-329.
  • Cox, S. D., et al. (2000). Determining the Antimicrobial Actions of Tea Tree Oil. Molecules, 5(1), 87-91.
  • Singh, S., et al. (2023). Antimicrobial, synergistic and antibiofilm activities of Myristica fragrans Houtt. Bioactive compounds and their derivatives. Scientific Reports, 13(1), 16183.
  • Hammer, K. A., Carson, C. F., & Riley, T. V. (1999). Antimicrobial action of tea tree oil (Melaleuca alternifolia) on five common bacteria. Journal of Antimicrobial Chemotherapy, 44(4), 552-553.
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A Comparative Guide to the Synthetic Routes of 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of chiral molecules with high purity and efficiency is a cornerstone of innovation. 3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol, is a valuable chiral building block and a significant molecule in various fields, from fragrance chemistry to the synthesis of vitamins E and K. This guide provides an in-depth comparative analysis of the primary synthetic routes to this saturated isoprenoid alcohol, offering insights into the strategic decisions behind each pathway and providing actionable experimental data.

Introduction to this compound

This compound is a C15 fatty alcohol characterized by a dodecanol backbone with methyl substitutions at positions 3, 7, and 11.[1] Its structure is derived from the saturation of the double bonds in the naturally occurring sesquiterpene alcohol, farnesol. The stereochemistry at the 3 and 7 positions is of particular importance in many of its applications, necessitating synthetic routes that can afford high stereoselectivity. This guide will explore and compare three primary synthetic strategies: catalytic hydrogenation of farnesol, multi-step total synthesis featuring a Wittig reaction, and a dedicated asymmetric synthesis. Additionally, we will touch upon the emerging industrial biosynthetic routes.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is dictated by several factors including the desired stereochemistry, required purity, scalability, cost of starting materials, and environmental impact. The following table summarizes the key aspects of the synthetic methodologies detailed in this guide.

Parameter Route 1: Catalytic Hydrogenation of Farnesol Route 2: Multi-step Synthesis via Wittig Reaction Route 3: Asymmetric Synthesis
Starting Material Farnesol (isomeric mixture or pure isomer)Geranylacetone, Triethyl phosphonoacetate(3R,7R)-1-chloro-3,7,11-trimethyldodecane
Key Transformation Catalytic HydrogenationHorner-Wadsworth-Emmons (Wittig-type) ReactionNucleophilic Substitution
Stereocontrol Dependent on catalyst and farnesol isomerGenerally produces a mixture of stereoisomersHigh; produces specific stereoisomers
Typical Yield High (>95%)Moderate (multi-step)High (94% for the final step)
Scalability Highly scalableModerately scalableScalable, but may require chiral catalysts/reagents
Advantages Short route, high yield, readily available precursorBuilds complexity from simpler starting materialsExcellent stereochemical control
Disadvantages Stereochemistry of product depends on starting farnesolLonger route, potential for isomeric mixturesMay require more expensive chiral precursors or catalysts

Route 1: Catalytic Hydrogenation of Farnesol

This is arguably the most direct and common method for the preparation of this compound, treating it as a semi-synthetic product derived from farnesol. Farnesol, a naturally occurring sesquiterpenoid, can be readily hydrogenated to its fully saturated analogue.[2][3]

Causality of Experimental Choices

The key to this synthesis is the choice of catalyst. While simple hydrogenation with catalysts like Palladium on carbon (Pd/C) will yield racemic or diastereomeric mixtures of this compound depending on the starting farnesol isomer mixture, more sophisticated catalysts can offer stereocontrol. Chiral iridium catalysts, for instance, have been shown to be highly effective in the asymmetric hydrogenation of unfunctionalized trialkyl-substituted C=C bonds, allowing for the synthesis of specific stereoisomers of hexahydrofarnesol from different farnesol isomers.[4] Ruthenium-diphosphine catalysts can selectively reduce the double bond of the allylic alcohol moiety in farnesol.[4]

Experimental Protocol: Catalytic Hydrogenation of Farnesol

Materials:

  • Farnesol (e.g., a mixture of isomers)

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve farnesol (1 equivalent) in ethanol.

  • Carefully add 5% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC-MS, typically 4-24 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Catalytic Hydrogenation of Farnesol Farnesol Farnesol Hexahydrofarnesol This compound Farnesol->Hexahydrofarnesol Hydrogenation Catalyst H₂, Pd/C (or other catalyst) Catalyst->Farnesol

Caption: Catalytic hydrogenation of farnesol.

Route 2: Multi-step Total Synthesis via Wittig Reaction

A total synthesis approach allows for the construction of the molecule from simpler, more readily available starting materials. A key step in building the carbon skeleton of a farnesol-like precursor is often a Wittig-type reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is renowned for its reliability in forming carbon-carbon double bonds.

Causality of Experimental Choices

The HWE reaction, a modification of the classic Wittig reaction, typically employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorane, and often favors the formation of the (E)-alkene, which is desirable for the synthesis of (2E,6E)-farnesol. The synthesis of farnesol isomers from geranylacetone using a modified Wittig procedure has been reported.[5] Once the farnesol skeleton is assembled, it can be hydrogenated as described in Route 1.

Experimental Protocol: Synthesis of a Farnesol Precursor via HWE Reaction

Materials:

  • Geranylacetone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H) for subsequent reduction

  • Standard workup reagents (e.g., saturated ammonium chloride solution, organic solvents for extraction)

Procedure (Illustrative for the HWE step):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture to 0 °C and add geranylacetone (1 equivalent) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting ester can be purified by column chromatography. This intermediate is then reduced (e.g., with DIBAL-H) to the corresponding farnesol isomer, which is subsequently hydrogenated.

Wittig Route to Farnesol Precursor Geranylacetone Geranylacetone Farnesoic_ester Farnesoic acid ester Geranylacetone->Farnesoic_ester HWE Reaction Phosphonate Triethyl phosphonoacetate + Base Phosphonate->Geranylacetone Farnesol Farnesol Farnesoic_ester->Farnesol Reduction (e.g., DIBAL-H) Hexahydrofarnesol This compound Farnesol->Hexahydrofarnesol Hydrogenation

Caption: Multi-step synthesis via Wittig reaction.

Route 3: Asymmetric Synthesis

For applications where a specific stereoisomer of this compound is required, an asymmetric synthesis is the most effective approach. This route builds the chiral centers with a high degree of stereocontrol.

Causality of Experimental Choices

A reported asymmetric synthesis of (3R,7R)-3,7,11-trimethyl-1-dodecanol starts from a chiral precursor, (3R,7R)-1-chloro-3,7,11-trimethyldodecane.[6] This chiral starting material can be obtained through the hydrogenation of a suitable precursor using a chiral catalyst. The final step involves a nucleophilic substitution of the chloride with an acetate, followed by saponification to yield the desired alcohol. This strategy effectively transfers the existing stereochemistry of the starting material to the final product.

Experimental Protocol: Asymmetric Synthesis from a Chiral Precursor

Materials:

  • (3R,7R)-1-chloro-3,7,11-trimethyldodecane

  • Dry potassium acetate

  • Dimethylformamide (DMF)

  • 4N aqueous potassium hydroxide (KOH)

  • Diethyl ether

  • Standard workup and purification reagents

Procedure:

  • A mixture of (3R,7R)-1-chloro-3,7,11-trimethyldodecane (1 equivalent) and dry potassium acetate (excess) in dimethylformamide is heated at 170 °C for 4 hours.

  • After cooling, the reaction mixture is worked up to isolate the intermediate acetate ester. This ester is purified by adsorption on silica gel.

  • The purified ester is then stirred with 4N aqueous potassium hydroxide at room temperature for 30 minutes.

  • The reaction mixture is extracted with diethyl ether.

  • The combined ether extracts are washed, dried, and concentrated.

  • The crude product is purified by distillation to afford (3R,7R)-3,7,11-trimethyl-1-dodecanol in high yield (94% based on the starting chloro-dodecane).[6]

Asymmetric Synthesis Chloro_dodecane (3R,7R)-1-chloro-3,7,11-trimethyldodecane Acetate_ester (3R,7R)-3,7,11-trimethyldodecyl acetate Chloro_dodecane->Acetate_ester Potassium acetate, DMF Final_product (3R,7R)-3,7,11-Trimethyl-1-dodecanol Acetate_ester->Final_product KOH (aq)

Caption: Asymmetric synthesis of (3R,7R)-3,7,11-trimethyl-1-dodecanol.

Industrial Biosynthesis: A Sustainable Frontier

It is noteworthy that on an industrial scale, this compound (hexahydrofarnesol) is increasingly produced as a co-product in the biosynthesis of farnesane, a biofuel.[7][8] This process typically involves the fermentation of sugars by genetically engineered microorganisms to produce farnesene, which is then hydrogenated to farnesane. During this hydrogenation, farnesol impurities can also be converted to hexahydrofarnesol. This biosynthetic route represents a more sustainable and potentially cost-effective approach for large-scale production, leveraging renewable feedstocks.

Conclusion

The synthesis of this compound can be approached from several strategic directions, each with its own set of advantages and challenges. The catalytic hydrogenation of farnesol is a direct and high-yielding route, with the potential for stereocontrol through advanced catalysis. Multi-step total synthesis via the Wittig reaction offers the flexibility of building the molecule from simpler precursors. For applications demanding high stereopurity, a dedicated asymmetric synthesis is the method of choice. Finally, the emergence of industrial biosynthesis points towards a future of more sustainable chemical production. The optimal choice of synthesis will ultimately depend on the specific requirements of the researcher or drug development professional, balancing factors of stereopurity, yield, cost, and scalability.

References

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the intricate world of scientific discovery, impurities can lead to confounding results, failed experiments, and ultimately, a loss of valuable time and resources. This guide provides a comprehensive framework for assessing the purity of commercially available 3,7,11-trimethyl-1-dodecanol, a C15 fatty alcohol also known as hexahydrofarnesol.[1] We will delve into the rationale behind choosing specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical commercial samples.

The Significance of Purity for this compound

This compound is a branched-chain fatty alcohol with applications in various fields, including the synthesis of fragrances and as a precursor for other molecules in drug discovery.[1][2] Given its synthesis often involves the catalytic hydrogenation of farnesol, a sesquiterpenoid alcohol, the most probable impurities are residual farnesol isomers and diastereomers of this compound itself. The presence of these impurities can significantly impact the outcome of reactions and biological assays. Therefore, a robust analytical assessment of purity is not just a quality control measure, but a critical step in ensuring the validity and reproducibility of your research.

Orthogonal Analytical Approaches: GC-MS and qNMR

To ensure a comprehensive and trustworthy assessment of purity, we will employ two orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The rationale for this dual approach is rooted in the principle of self-validating systems. GC-MS excels at separating volatile compounds and providing structural information based on mass fragmentation patterns, making it ideal for identifying and quantifying structurally similar impurities.[3] In contrast, qNMR offers a direct and primary method for determining the absolute purity of a sample without the need for a specific reference standard for every impurity.[4][5][6][7][8] By combining these two powerful techniques, we can obtain a highly accurate and reliable purity assessment.

Comparative Analysis of Commercial Grades

To illustrate the practical application of these methods, we will analyze three hypothetical commercial grades of this compound:

  • Supplier A: Research Grade (Advertised Purity: >98%)

  • Supplier B: Synthesis Grade (Advertised Purity: >95%)

  • Supplier C: Technical Grade (Advertised Purity: >90%)

The following table summarizes the hypothetical results obtained from our analytical workflow.

Parameter Supplier A (Research Grade) Supplier B (Synthesis Grade) Supplier C (Technical Grade)
Advertised Purity >98%>95%>90%
Purity by GC-MS (% Area) 99.2%96.5%91.8%
Purity by qNMR (% w/w) 98.9%96.2%91.5%
Major Impurity (by GC-MS) Farnesol Isomers (0.5%)Farnesol Isomers (2.8%)Farnesol Isomers (5.2%)
Other Impurities (by GC-MS) Diastereomers (0.3%)Diastereomers (0.7%)Diastereomers & Unidentified (3.0%)

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Experimental Choices:

  • Injector and Column Selection: A split/splitless injector is chosen for its versatility in handling samples of varying concentrations. A non-polar capillary column (e.g., DB-5ms) is selected for its excellent separation of hydrocarbons and isomers based on boiling points.

  • Temperature Program: A gradient temperature program is employed to ensure the efficient elution of both the relatively volatile farnesol isomers and the higher-boiling this compound.

  • Mass Spectrometry Detection: Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns, aiding in the identification of known and unknown compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in high-purity hexane and dilute to the mark.

    • Transfer a 1 mL aliquot to a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

    • Quadrupole: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the area percentage of each peak to estimate the relative purity.

    • Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Workflow Diagram for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Compounds integrate->identify calculate Calculate Purity identify->calculate

Caption: Workflow for GC-MS purity assessment of this compound.

Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

Causality of Experimental Choices:

  • Internal Standard: Maleic acid is chosen as the internal standard due to its high purity, stability, and having distinct NMR signals that do not overlap with the analyte.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR that provides good solubility for the analyte and the internal standard.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial for ensuring complete relaxation of all protons, which is essential for accurate quantification.

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube. Record the exact weight.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Record the exact weight.

    • Add approximately 0.75 mL of deuterated chloroform (CDCl₃) to the NMR tube and gently vortex to dissolve both the sample and the internal standard.

  • ¹H NMR Spectroscopy Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Pulse Program: A standard 90° pulse sequence.

    • Number of Scans (ns): 16 (for good signal-to-noise).

    • Relaxation Delay (d1): 30 seconds.

    • Acquisition Time (aq): At least 4 seconds.

    • Spectral Width (sw): Appropriate for observing all relevant signals (e.g., -2 to 12 ppm).

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate a well-resolved signal of the analyte (e.g., the triplet corresponding to the -CH₂OH protons) and a signal of the internal standard (e.g., the singlet of the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Workflow Diagram for qNMR Analysis:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR purity assessment of this compound.

Conclusion

The purity of this compound can vary significantly between different commercial suppliers and grades. Relying solely on the advertised purity can be a risky proposition in a research and development setting. By employing a robust, self-validating analytical approach that combines the strengths of both GC-MS and qNMR, researchers can confidently ascertain the true purity of their starting materials. This due diligence is a cornerstone of scientific integrity, ensuring the reliability and reproducibility of experimental outcomes.

References

  • U.S. Food and Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link]

  • Yadav, P. K., & Sharma, R. M. (2017). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS): A Review. Arab Journal of Forensic Sciences & Forensic Medicine, 1(6), 695-714. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]

  • JEOL Ltd. (n.d.). Using Quantitative NMR. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76-81. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138824, this compound. [Link]

  • FooDB. (n.d.). Showing Compound 3,7,11-Trimethyl-1,2,6,10-dodecatrienol (FDB003890). [Link]

  • G. G. G. ResearchGate. (n.d.). GC-MS chromatograms for ointment samples and farnesol (E/Z) (a).... [Link]

  • AZoM. (2019). How to Measure Alcohol Content with Benchtop qNMR. [Link]

  • Godecke, T., Napolitano, J. G., Rodriguez-Brasco, J., Chen, S. N., Lankin, D. C., & Pauli, G. F. (2013). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of medicinal chemistry, 56(22), 9232-9233. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical within the laboratory extends beyond its use in experimentation. The responsible management and disposal of surplus and waste materials are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,7,11-Trimethyl-1-dodecanol, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Profile and a Foundation for Safety

Understanding the intrinsic hazards of this compound is the first principle of its safe handling and disposal. This long-chain fatty alcohol is not benign; its hazard profile necessitates that it be treated as a hazardous substance from acquisition to disposal. The primary risks are associated with its irritant properties and, most critically, its potential for environmental harm.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our disposal strategy.[1]

Table 1: GHS Hazard Summary for this compound

Hazard ClassificationGHS CategoryHazard StatementCausality for Disposal Protocol
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]Contaminated personal protective equipment (PPE) and cleaning materials must be disposed of as hazardous waste.
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[1][2]Mandates the use of eye protection during handling and transfer; contaminated eye protection must be properly decontaminated or disposed of.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1]Waste containers must be kept sealed to prevent vapor release. Handling should occur in well-ventilated areas.
Hazardous to the Aquatic EnvironmentCategory 1 / 4H410/H413: Very toxic/May cause long lasting harmful effects to aquatic life.[1][2]This is the primary driver for the prohibition of sink or drain disposal.

Based on this profile, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including:

  • Nitrile gloves

  • Safety glasses or goggles[2]

  • A standard laboratory coat

The Core Principles of Compliant Chemical Disposal

The proper disposal of any laboratory chemical is governed by foundational principles that ensure safety and compliance. For this compound, these are not mere suggestions but mandatory practices.

  • Principle of Absolute Segregation: Never mix this compound waste with other chemical waste streams unless explicitly directed by your institution's waste protocol. Alcohols are incompatible with a range of substances, including alkali metals, strong oxidizing agents, and strong acids.[3][4] Mixing can generate heat, toxic gases, or other dangerous reactions.[5] All chemical waste should be segregated based on compatibility.[6]

  • Principle of Prohibited Environmental Release: The aquatic toxicity of this compound makes its release into the sewer system a significant environmental risk.[2] Therefore, disposal down the sink is strictly forbidden.[7][8] Similarly, allowing the chemical to evaporate in a fume hood is not a valid disposal method and is illegal in many jurisdictions.[8][9]

  • Principle of Proper Containment and Labeling: All chemical waste must be stored in designated, properly sealed, and clearly labeled containers.[5][10] This is a primary tenet of the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations globally.[7] A closed container prevents spills and the release of vapors, protecting both laboratory personnel and the environment.[9][10]

Standard Operating Procedure for Waste Collection and Disposal

This step-by-step protocol outlines the self-validating system for the routine disposal of this compound waste generated during research operations.

Step 1: Designate and Prepare the Waste Container

  • Select an Appropriate Container: Choose a clean, leak-proof container made of a compatible material. High-Density Polyethylene (HDPE) or glass containers are appropriate choices.[10][11] Avoid metal containers, as some chemicals can cause corrosion over time.[6][11] The container must have a secure, tight-fitting lid.

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "Hazardous Waste" and the full chemical name: "this compound". Include relevant hazard pictograms (e.g., irritant, environmental hazard). All waste containers must be properly labeled to ensure safe handling and disposal.[5]

Step 2: Accumulate Waste Safely

  • Transfer Waste: Carefully pour or transfer the waste this compound into the designated container. Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[11]

  • Seal the Container: Immediately after adding waste, securely close the container. Hazardous waste containers must be kept closed at all times except when actively adding or removing waste.[9][10]

  • Store in a Designated Area: Place the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10] This area should be under the direct control of laboratory personnel and away from sinks or floor drains. For liquid waste, it is best practice to keep the container within a secondary containment unit (such as a spill tray) to contain any potential leaks.[11]

Step 3: Arrange for Final Disposal

  • Contact Environmental Health & Safety (EHS): Once the container is full or the waste is no longer being generated, contact your institution's EHS or a similarly named department to arrange for a waste pickup.[10]

  • Documentation: Follow your institution's procedures for waste pickup, which may include completing a chemical waste manifest or online form.

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring it is managed and disposed of in compliance with all federal, state, and local regulations.[12][13]

Emergency Protocol: Spills and Decontamination

Accidents happen. A clear, pre-defined plan for managing spills is essential for minimizing risk.

For a small spill of this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing safety goggles, a lab coat, and gloves.

  • Contain the Spill: Prevent the spill from spreading or entering drains by using absorbent pads or booms.[2][14]

  • Absorb the Liquid: Cover the spill with an inert absorbent material such as vermiculite, clay absorbent, or dry sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material and place it into a designated, sealable container. Label this container as "Hazardous Waste: this compound Spill Debris".[9]

  • Decontaminate the Area: Wipe the spill area with a cloth or sponge dampened with soapy water. Place all contaminated cleaning materials (gloves, wipes, etc.) into the same hazardous waste container.

  • Dispose: Arrange for the disposal of the spill debris container through your EHS office.

Visualization of the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for managing various waste streams of this compound.

G start Waste Generation: This compound pure_waste Pure or Solution Waste start->pure_waste spill_debris Spill Debris (Absorbents, PPE) start->spill_debris empty_container Empty Original Container start->empty_container collect_hw Step 1: Collect in a labeled Hazardous Waste Container (HDPE or Glass) pure_waste->collect_hw Path A spill_debris->collect_hw Path B triple_rinse Decontaminate: Triple-rinse container empty_container->triple_rinse Path C store_saa Step 2: Store in a closed container within a secondary containment unit in a Satellite Accumulation Area (SAA) collect_hw->store_saa contact_ehs Step 3: Contact EHS for professional disposal store_saa->contact_ehs collect_rinseate Collect first rinseate as hazardous waste triple_rinse->collect_rinseate deface_label Deface original label triple_rinse->deface_label collect_rinseate->store_saa Add to liquid waste recycle_trash Dispose of container in recycling or regular trash deface_label->recycle_trash

Caption: Disposal decision workflow for this compound.

Protocol for Empty Container Decontamination

An "empty" container that once held this compound is not yet ready for regular trash or recycling. It must be properly decontaminated to remove hazardous residue.

  • Triple Rinse the Container: Rinse the container thoroughly with a small amount of a suitable solvent (such as acetone or ethanol) or water three consecutive times.[9]

  • Collect the Rinseate: The first rinseate is considered hazardous and must be collected and added to your this compound (or appropriate solvent) hazardous waste container.[9] Subsequent rinseates may be disposable down the drain, but this depends strictly on your local and institutional regulations. The most cautious and universally compliant approach is to collect all rinseates as hazardous waste.

  • Deface the Label: Completely remove or black out the original chemical label and any hazard warnings on the container.[9]

  • Final Disposal: Once rinsed and defaced, the container can be disposed of in the appropriate recycling or regular trash bin, with the cap removed.[9]

By adhering to this comprehensive guide, you build a culture of safety and environmental stewardship that extends beyond the discovery phase of your work. This structured, technically-sound approach to waste management ensures that your laboratory remains a safe, compliant, and responsible scientific environment.

References

  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 1-Dodecanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 9). RCRA Management of Excess Alcohol-based Hand Sanitizer. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23701, 3-Dodecanol, 3,7,11-trimethyl-. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016, November 25). 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-: Human health tier II assessment. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Stanford Environmental Health & Safety. Ethanol Factsheet. Retrieved from [Link]

  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Department of Energy. EPA restricts disposal of liquids in landfills. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2021, July 12). Hazardous Waste. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Dodecan-1-ol. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. 1-DODECANOL CAS N°: 112-53-8. Retrieved from [Link]

  • MDPI. Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 3,7,11-Trimethyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of 3,7,11-Trimethyl-1-dodecanol. This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the scientific rationale behind them. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.

Understanding the Risks: Hazard Profile of this compound

This compound is a fatty alcohol that requires careful handling due to its potential health and environmental hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Hazard StatementGHS ClassificationImplication for Laboratory Personnel
H315: Causes skin irritation Skin Irritation (Category 2)Direct contact can lead to redness, itching, and inflammation.
H318/H319: Causes serious eye damage/irritation Serious Eye Damage/Eye Irritation (Category 1/2A)Contact with eyes can result in significant injury, potentially irreversible.
H335: May cause respiratory irritation Specific Target Organ Toxicity – Single Exposure (Category 3)Inhalation of vapors or aerosols may irritate the respiratory tract.
H413: May cause long lasting harmful effects to aquatic life Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4)Improper disposal can lead to long-term harm to aquatic ecosystems.

This data is aggregated from multiple sources notifying the European Chemicals Agency (ECHA) and is available on PubChem.[1]

The primary routes of exposure are through skin contact, eye contact, and inhalation. Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a scientifically informed decision to mitigate the specific hazards posed by this compound.

Eye and Face Protection:
  • Mandatory: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required whenever handling this chemical.

  • Rationale: Due to its classification as causing serious eye damage, standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering protection from splashes and droplets.

  • Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.

Skin Protection:
  • Hand Protection: Chemical-resistant gloves are essential. Based on the properties of long-chain fatty alcohols, Nitrile or Neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Rationale: These materials provide good resistance against alcohols and many other organic compounds. The choice between them may depend on the specific task's duration and the potential for incidental or prolonged contact.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

Respiratory Protection:
  • Standard Operations: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols.

  • Emergency Situations: In the event of a large spill or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

PPE_Decision_Workflow Start Handling this compound Assess_Risk Assess Risk of Exposure Start->Assess_Risk Eye_Contact Potential for Eye Contact? Assess_Risk->Eye_Contact Skin_Contact Potential for Skin Contact? Assess_Risk->Skin_Contact Inhalation Potential for Inhalation? Assess_Risk->Inhalation Eye_Contact->Skin_Contact No Goggles Wear Chemical Safety Goggles Eye_Contact->Goggles Yes Skin_Contact->Inhalation No Gloves Wear Nitrile or Neoprene Gloves Skin_Contact->Gloves Yes Fume_Hood Work in a Fume Hood Inhalation->Fume_Hood Yes End Proceed with Caution Inhalation->End No Goggles->Skin_Contact Face_Shield Wear Face Shield + Goggles Goggles->Face_Shield High Splash Risk Face_Shield->Skin_Contact Gloves->Inhalation Lab_Coat Wear Lab Coat Gloves->Lab_Coat Apron Wear Chemical Resistant Apron Lab_Coat->Apron High Splash Risk Apron->Inhalation Respirator Use NIOSH-Approved Respirator Fume_Hood->Respirator Poor Ventilation or Large Spill Fume_Hood->End Respirator->End

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict protocol for handling and disposal is critical to ensure a safe laboratory environment and to prevent environmental contamination.

Safe Handling Protocol:
  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) or equivalent safety information.

    • Confirm that a functioning eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE and inspect it for integrity.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Handling:

    • Dispense the chemical carefully, avoiding splashing.

    • Keep containers tightly closed when not in use.[2]

    • Avoid generating aerosols or dust.

    • Wash hands thoroughly after handling, even if gloves were worn.

Spill Response Protocol:

In the event of a spill, immediate and correct action is crucial.

  • Immediate Response:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.

  • Small Spill Cleanup:

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully apply the absorbent material over the spill, working from the outside in.

    • Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

    • Properly dispose of all contaminated materials, including gloves and absorbent pads.

Disposal Plan:

Improper disposal of this compound can have long-lasting negative effects on aquatic life.[1]

  • Waste Collection:

    • All waste containing this compound, including unused product, contaminated absorbents, and cleaning materials, must be collected in a clearly labeled, sealed, and chemically compatible container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • This chemical waste must be disposed of as hazardous waste.

    • Arrange for collection by your institution's environmental health and safety department or a licensed hazardous waste disposal company.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Handling_Disposal_Flowchart Start Start: Handling or Disposal Task Prep Preparation: - Read SDS - Check Safety Equipment - Don PPE Start->Prep Task Perform Task in Fume Hood Prep->Task Spill Spill Occurs? Task->Spill Small_Spill Small Spill: - Alert Others - Contain & Absorb - Clean Area Spill->Small_Spill Yes (Small) Large_Spill Large Spill: - Evacuate - Notify Emergency Response Spill->Large_Spill Yes (Large) Waste_Generated Waste Generated? Spill->Waste_Generated No Collect_Waste Collect in Labeled Hazardous Waste Container Small_Spill->Collect_Waste End End of Task Large_Spill->End Waste_Generated->Collect_Waste Yes Waste_Generated->End No Dispose Dispose via Licensed Hazardous Waste Contractor Collect_Waste->Dispose Dispose->End

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, while ensuring the responsible stewardship of our environment.

References

  • PubChem. 3-Dodecanol, 3,7,11-trimethyl-. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Dodecanol. [Link]

  • U.S. Environmental Protection Agency. 3-Dodecanol, 3,7,11-trimethyl-. [Link]

  • The Good Scents Company. hexahydrofarnesol 1-dodecanol, 3,7,11-trimethyl. [Link]

  • NIST. 1-Dodecanol, 3,7,11-trimethyl-. [Link]

Sources

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